molecular formula C22H40N6O7S B606144 Biotin-PEG5-azide

Biotin-PEG5-azide

Cat. No.: B606144
M. Wt: 532.7 g/mol
InChI Key: MKXKDMBFPMTVAW-ZJOUEHCJSA-N
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Description

Biotin-PEG5-azide is a heterobifunctional reagent designed for facile bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The compound features a biotin group for strong affinity binding to avidin and streptavidin, facilitating the purification and isolation of conjugated molecules. The integrated polyethylene glycol (PEG) spacer is a critical structural component that significantly enhances the hydrophilicity and aqueous solubility of resulting conjugates, which is particularly valuable for improving the performance of hydrophobic probes and dyes. Furthermore, the PEG spacer minimizes steric hindrance during the binding interaction between biotin and avidin, ensuring high efficiency. This reagent is scientifically validated in the development of advanced diagnostic tools, such as near-infrared fluorescent probes. Peer-reviewed research demonstrates that conjugates of this compound with cyanine dyes exhibit reduced aggregation in aqueous solution and enable tumor-specific imaging both in vitro and in vivo by leveraging the overexpression of biotin receptors on certain cancer cells . Its primary research applications include the synthesis of antibody-drug conjugates, the creation of molecular probes for targeted imaging, and the non-radioactive labeling and purification of proteins and other biomolecules .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N6O7S/c23-28-25-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-24-20(29)4-2-1-3-19-21-18(17-36-19)26-22(30)27-21/h18-19,21H,1-17H2,(H,24,29)(H2,26,27,30)/t18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKDMBFPMTVAW-ZJOUEHCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG5-azide: A Technical Guide to its Structure and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG5-azide, a versatile chemical tool with significant applications in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in "click chemistry" for biotinylation and as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Properties of this compound

This compound is a chemical compound that consists of three key functional components: a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal azide group. The biotin group provides a high-affinity binding handle for streptavidin and avidin, enabling purification, detection, and immobilization of labeled molecules. The PEG spacer, in this case, comprising five ethylene glycol units, enhances the molecule's solubility in aqueous solutions and provides spatial separation between the biotin and the conjugated molecule, which can improve binding efficiency to streptavidin. The terminal azide group is a key functional group for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.

Quantitative Data Summary
PropertyValue
Chemical Formula C22H40N6O7S
Molecular Weight Approximately 532.7 g/mol [1][2]
CAS Number 1163732-89-5[1][2]
Purity Typically >95% or >98%[2]
Physical Form Colorless to off-white oil or white solid
Solubility Soluble in DMSO, DMF, methanol, acetonitrile, and DCM
Storage Conditions Recommended storage at -20°C or 2-8°C, sealed and protected from moisture

Chemical Structure of this compound

The structure of this compound is characterized by the covalent linkage of a biotin molecule to a five-unit polyethylene glycol (PEG) spacer, which is terminated with an azide functional group.

G b Biotin p PEG5 Linker b->p -NH-CO-(CH2)4- a Azide (N3) p->a -(OCH2CH2)5-

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

This compound is a valuable reagent in various biochemical and molecular biology applications, primarily revolving around its ability to participate in click chemistry reactions for biotinylation and its utility as a flexible linker in the construction of PROTACs.

Biotinylation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound serves as a biotinylation reagent for molecules containing a terminal alkyne group. The azide group reacts with the alkyne in a copper(I)-catalyzed "click" reaction to form a stable triazole linkage. This method is widely used to label proteins, nucleic acids, and other biomolecules for subsequent detection or purification using streptavidin-based techniques.

Exemplary Protocol for Protein Biotinylation:

This protocol provides a general framework for the biotinylation of an alkyne-modified protein using this compound. Optimization may be required for specific proteins and experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO4) in water.

    • Prepare a 50 mM stock solution of a reducing agent, such as sodium ascorbate or THPTA, in water. Freshly prepare the reducing agent solution before each use.

    • (Optional) Prepare a 1.7 mM stock solution of a copper-chelating ligand, such as TBTA, in a 1:4 (v/v) mixture of DMSO and tert-butanol.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. The final concentration of the biotin reagent may range from 25 µM to 50 µM, depending on the protein concentration and the desired labeling efficiency.

    • Add the copper(II) sulfate solution to a final concentration of 1 mM.

    • (Optional) Add the TBTA ligand solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification:

    • Remove excess, unreacted this compound and other reaction components using a desalting column, dialysis, or protein precipitation (e.g., with cold acetone).

  • Verification of Biotinylation:

    • The successful biotinylation of the target protein can be confirmed by various methods, including Western blotting with streptavidin-HRP conjugates, or by mass spectrometry.

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound is employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. A PROTAC typically consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands. The PEG5 linker in this compound provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The azide group of this compound can be used to conjugate it to an alkyne-modified E3 ligase ligand, while the biotin end can be used for purification or as a modular building block for further chemical modifications.

Conceptual Workflow for PROTAC-Mediated Protein Degradation:

The following diagram illustrates the mechanism by which a PROTAC, incorporating a linker derived from a molecule like this compound, facilitates the ubiquitination and subsequent degradation of a target protein.

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub Ubiquitin E3->Ub Recruits & Transfers Ub->POI Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded Degrades

References

An In-depth Technical Guide to Biotin-PEG5-azide: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG5-azide, a versatile reagent widely utilized in bioconjugation, proteomics, and drug discovery. This document details its chemical and physical properties, specifications, and provides in-depth experimental protocols for its application in labeling and detection workflows.

Core Chemical Properties and Specifications

This compound is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer arm, terminating in an azide functional group. This structure allows for the covalent attachment of biotin to alkyne-containing molecules via "click chemistry". The PEG linker enhances solubility in aqueous buffers and provides spatial separation between the biotin moiety and the target molecule, which can improve binding to avidin or streptavidin.

General Specifications

The following table summarizes the key specifications for this compound.

PropertySpecification
Synonyms Biotin-PEG5-N3, (+)-Biotin-PEG5-CH2CH2azide, N-(17-Azido-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Appearance Colorless to off-white oil or white solid.[1][2]
Purity Typically >95% (determined by HPLC and/or NMR).[3][4][5]
Storage Conditions Store at -20°C, sealed and protected from moisture. For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.
Shipping Conditions Typically shipped at ambient temperature.
Physicochemical Properties

Quantitative physicochemical data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C22H40N6O7S
Molecular Weight 532.66 g/mol
CAS Number 1163732-89-5
Solubility Soluble in DMSO, DMF, acetonitrile, and DCM. Sparingly soluble in aqueous buffers.

Applications in Research and Development

This compound is a key reagent in various bioconjugation techniques, primarily leveraging the highly efficient and specific azide-alkyne cycloaddition reaction, commonly known as "click chemistry". This reaction can be performed in two main modalities: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Its primary applications include:

  • Biotinylation of Biomolecules: Selective labeling of alkyne-modified proteins, peptides, nucleic acids, and other biomolecules for detection, purification, and analysis.

  • Proteomics: Enrichment of low-abundance proteins for mass spectrometry analysis.

  • PROTAC Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

  • Cellular Imaging: Labeling of cellular components for visualization by fluorescence microscopy.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol describes the biotinylation of an alkyne-modified protein using this compound in the presence of a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • DMSO or DMF for dissolving this compound

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

    • Add the this compound stock solution to a final concentration of 10-20 fold molar excess over the protein.

    • Add the copper ligand stock solution to a final concentration that is 5 times the concentration of CuSO4.

    • Add the CuSO4 stock solution to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Verification of Biotinylation:

    • Confirm successful biotinylation using methods such as a HABA assay, Western blot with streptavidin-HRP, or mass spectrometry.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Alk_Protein Alkyne-Modified Protein Reaction_Mix Reaction Mixture Alk_Protein->Reaction_Mix Biotin_Azide This compound (in DMSO) Biotin_Azide->Reaction_Mix CuSO4 CuSO4 Stock CuSO4->Reaction_Mix Ligand Ligand (THPTA) Ligand->Reaction_Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Ascorbate->Reaction_Mix Purification Desalting Column or Dialysis Reaction_Mix->Purification Incubate RT, 1-4h Analysis HABA Assay / Western Blot / Mass Spectrometry Purification->Analysis SPAAC_Workflow cluster_cell_prep 1. Cell Culture cluster_labeling 2. Labeling cluster_washing 3. Washing cluster_analysis 4. Downstream Analysis Cells Live Cells Expressing Strained Alkyne Protein Incubation Incubate at 37°C Cells->Incubation Labeling_Medium This compound in Culture Medium Labeling_Medium->Incubation Wash_PBS Wash with PBS Incubation->Wash_PBS 30-60 min Analysis Cell Lysis & Affinity Purification or Fixation & Imaging Wash_PBS->Analysis Bioconjugation_Strategy Start Start: Need to Biotinylate an Alkyne-Modified Molecule Live_Cells Is the experiment in live cells or organisms? Start->Live_Cells CuAAC Use CuAAC Protocol Live_Cells->CuAAC No (in vitro) SPAAC Use SPAAC Protocol Live_Cells->SPAAC Yes End End: Biotinylated Molecule CuAAC->End SPAAC->End

References

An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-azide is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry." This guide provides a comprehensive overview of the synthesis and purification of this compound, complete with detailed experimental protocols and quantitative data to support researchers in its effective application.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C22H40N6O7S[1][2][3]
Molecular Weight 532.66 g/mol [1]
CAS Number 1163732-89-5[1]
Appearance White to off-white solid or oil
Purity >95% (typically >96%)
Solubility Soluble in DMSO, DMF, acetonitrile, and chlorinated solvents like DCM.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of an amine-terminated PEG5-azide (Amino-PEG5-azide) with an activated biotin derivative, most commonly Biotin-N-hydroxysuccinimide (Biotin-NHS). The NHS ester provides a reactive site for facile conjugation to the primary amine of the PEG linker, forming a stable amide bond.

Materials:
  • Amino-PEG5-azide

  • Biotin-N-hydroxysuccinimide (Biotin-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask with septum

  • Syringes and needles

Methodology:
  • Preparation of Reactants:

    • Dissolve Amino-PEG5-azide (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

    • In a separate container, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

    • Add a slight molar excess of a non-nucleophilic base, such as triethylamine or DIPEA (1.5-2 equivalents), to the Amino-PEG5-azide solution to facilitate the reaction.

  • Reaction:

    • Slowly add the Biotin-NHS solution to the stirred solution of Amino-PEG5-azide at room temperature.

    • Allow the reaction to proceed for 4-12 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Precipitation:

    • Upon completion, the reaction can be quenched by the addition of a small amount of water.

    • The crude product is then precipitated by adding the reaction mixture dropwise to a large volume of cold, stirred diethyl ether.

    • The precipitated product is collected by filtration or centrifugation.

  • Drying:

    • The collected solid is washed with diethyl ether and dried under vacuum to remove residual solvents.

Reaction Yield: The yield of this reaction is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

Purification of this compound

Purification of the crude this compound is critical to remove unreacted starting materials, byproducts, and residual solvents. High-Performance Liquid Chromatography (HPLC) is the most effective method for achieving high purity.

Purification Data and Methods
Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size.>90%Good for removing small molecule impurities.Limited resolution for molecules of similar size.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.>98%High resolution and purity.Requires optimization of solvent gradients.
Ion-Exchange Chromatography (IEC) Separation based on charge.>95%Effective if the target molecule has a net charge.Less effective for neutral molecules.
Detailed Protocol for Purification by Reverse-Phase HPLC (RP-HPLC):
  • Column: A C18 column is commonly used for the purification of PEGylated compounds.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is typically employed.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is generally effective. The exact gradient will need to be optimized based on the specific column and system.

  • Detection: The elution of the product can be monitored by UV absorbance at 214 nm or 280 nm.

  • Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed by lyophilization or rotary evaporation to yield the final, purified this compound.

Visualizing the Workflow and Applications

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Amino-PEG5-azide Biotin-NHS reaction Amine-NHS Ester Coupling (DMF, TEA, RT) start->reaction 1. Dissolve & Mix quench Quenching and Precipitation reaction->quench 2. React 4-12h crude Crude this compound quench->crude 3. Precipitate hplc Reverse-Phase HPLC crude->hplc 4. Dissolve & Inject lyophilize Lyophilization hplc->lyophilize 5. Collect Fractions final_product Pure this compound lyophilize->final_product 6. Dry

Caption: Workflow for the synthesis and purification of this compound.

Application in Click Chemistry

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific labeling of alkyne-containing molecules.

Click_Chemistry_Application cluster_reaction CuAAC Reaction biotin_peg_azide This compound catalyst Cu(I) Catalyst biotin_peg_azide->catalyst alkyne_molecule Alkyne-containing Molecule (e.g., Protein) alkyne_molecule->catalyst biotinylated_product Biotinylated Molecule catalyst->biotinylated_product Stable Triazole Linkage Kinase_Signaling_Pathway cluster_cellular Cellular Context cluster_detection Detection and Analysis cluster_analysis Downstream Analysis kinase Kinase substrate Protein Substrate kinase->substrate Phosphorylation alkyne_substrate Alkyne-labeled Substrate substrate->alkyne_substrate Labeling alkyne_atp Alkyne-ATP Analog alkyne_atp->kinase click_reaction Click Chemistry alkyne_substrate->click_reaction biotin_peg_azide This compound biotin_peg_azide->click_reaction biotinylated_substrate Biotinylated Substrate click_reaction->biotinylated_substrate streptavidin_beads Streptavidin Affinity Purification biotinylated_substrate->streptavidin_beads mass_spec Mass Spectrometry (Identification) streptavidin_beads->mass_spec

References

A Technical Guide to Biotin-PEG5-azide: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-azide is a versatile bioconjugation reagent widely employed in biomedical research and drug development. It incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry".[1][2] The azide group enables highly efficient and specific reaction with alkyne-containing molecules, forming a stable triazole linkage.[3][4] This makes it an invaluable tool for labeling, detecting, and purifying biomolecules, as well as a component in more complex molecular constructs like PROTACs (Proteolysis Targeting Chimeras).[5]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₂H₄₀N₆O₇S
Molecular Weight 532.65 - 532.7 g/mol
CAS Number 1163732-89-5
Appearance White solid or colorless to off-white oil
Purity Typically >95%
Solubility Soluble in DMSO, DMF, acetonitrile, and DCM
Storage Conditions Store at -20°C, desiccated

Core Application: Copper(I)-Catalyzed Click Chemistry (CuAAC)

The primary application of this compound is the biotinylation of alkyne-modified biomolecules (e.g., proteins, nucleic acids, or small molecules) through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly specific and efficient, proceeding readily in aqueous buffers under mild conditions, which is ideal for biological samples. The hydrophilic PEG spacer increases the solubility of the reagent and the resulting conjugate in aqueous media and minimizes steric hindrance associated with the binding of the biotin tag to avidin molecules.

Experimental Protocol: Biotinylation of an Alkyne-Modified Biomolecule via CuAAC

This section provides a general protocol for labeling an alkyne-modified biomolecule with this compound. This procedure should be optimized for specific applications.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Solvent (e.g., DMSO, water)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Copper ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired final concentration (e.g., 10-100 µM).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the this compound stock solution. A molar excess of the biotin-azide reagent (e.g., 1.5 to 10-fold excess) is typically used.

    • Add the copper ligand (e.g., THPTA) to the mixture to a final concentration of approximately 1 mM. Vortex briefly.

    • Add the CuSO₄ solution to a final concentration of approximately 0.2 mM. Vortex briefly.

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared reducing agent (e.g., Sodium Ascorbate) to a final concentration of 3 mM. Vortex the mixture thoroughly.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. For low-abundance targets or complex samples, the reaction can be left overnight. Protect the reaction from light if using light-sensitive compounds.

  • Purification:

    • Following incubation, the biotinylated conjugate can be purified from excess reagents. The method of purification depends on the nature of the biomolecule.

    • For proteins, methods such as dialysis, size-exclusion chromatography (SEC), or precipitation (e.g., with cold acetone or methanol/chloroform) can be used.

    • For oligonucleotides, precipitation with acetone or ethanol is a common method.

    • The purified conjugate can then be used in downstream applications such as affinity purification with streptavidin beads, Western blotting, or fluorescence microscopy.

Visualization of the Biotinylation Workflow

The following diagram illustrates the key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for labeling a target molecule.

Biotinylation_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System reagent reagent process process molecule molecule product product catalyst catalyst Alkyne_Molecule Alkyne-Modified Biomolecule R-C≡CH Click_Reaction CuAAC Click Reaction Alkyne_Molecule->Click_Reaction Biotin_Azide This compound Biotin-PEG-N₃ Biotin_Azide->Click_Reaction CuSO4 CuSO₄ (Cu²⁺) CuSO4->Click_Reaction Cu(I) in situ Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Ligand TBTA / THPTA (Ligand) Ligand->CuSO4 Biotin_Product Biotinylated Product Biotin-PEG-[Triazole]-R Click_Reaction->Biotin_Product Covalent Bond Formation

Caption: Workflow for CuAAC-mediated biotinylation using this compound.

References

Technical Guide: Biotin-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1163732-89-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG5-azide, a versatile chemical tool employed in life sciences research. The document details its chemical properties, applications in bioconjugation, and protocols for its use in proteomics and targeted protein degradation.

Chemical Properties and Applications

This compound is a molecule that incorporates a biotin moiety, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This trifunctional structure makes it a valuable reagent for a variety of applications in chemical biology and drug discovery. The biotin group provides a high-affinity handle for detection and purification via streptavidin-based techniques. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the azide group allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3]

Primary Applications:

  • Chemical Proteomics: this compound is used to tag and enrich proteins that have been metabolically or chemically labeled with an alkyne-containing probe. This enables the identification and quantification of specific protein populations, such as newly synthesized proteins or proteins with particular post-translational modifications.

  • PROTAC (Proteolysis Targeting Chimera) Linker: The PEG linker component of this compound is representative of linkers used in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

  • Bioconjugation and Labeling: The azide group allows for the straightforward biotinylation of a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules, for subsequent detection, imaging, or purification.

Data Presentation

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 1163732-89-5
Molecular Formula C22H40N6O7S
Molecular Weight 532.65 g/mol
Physical Form White solid
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO
Storage Conditions Store at -20°C
Quantitative Proteomics Data: Peptide Identification Efficiency

The following table summarizes data from a chemical proteomics experiment comparing the efficiency of identifying modified peptides using Biotin-PEG3-azide, Biotin-PEG4-azide, and this compound. The "MixClick" workflow involves a one-pot reaction with all three reagents.

WorkflowNumber of DDA RunsTotal Peptides IdentifiedIdentifications per DDA RunReference
MixClick 626344
Analysis-and-Grouping 1722513
Quantitative Data for PROTAC-mediated IRAK4 Degradation

The following table presents quantitative data on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by a representative PROTAC, KT-474. This data is illustrative of the type of quantitative analysis performed when evaluating PROTAC efficacy.

Cell LineDC50 (nM)Dmax (%)Time Point (hours)Reference
THP-18.966.224
hPBMCs0.9101.324

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol is adapted from a chemical proteomics workflow for the labeling of alkyne-modified proteins with this compound in cell lysates.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • This compound

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • DMSO

  • tert-butanol

  • Water

Procedure:

  • Prepare Stock Solutions:

    • 1.7 mM TBTA in DMSO:tert-butanol (1:4 v/v)

    • 50 mM CuSO4 in water

    • 50 mM TCEP in water

    • 1.25 mM this compound in water

  • Prepare Click Reagent Cocktail (for each reaction):

    • Mix 68 µL of TBTA stock, 22.6 µL of CuSO4 stock, 22.6 µL of TCEP stock, and 22.6 µL of this compound stock.

  • Labeling Reaction:

    • To 1 mL of cell lysate (at a normalized protein concentration, e.g., 1.5 mg/mL), add 110 µL of the click reagent cocktail. This results in final concentrations of approximately 100 µM TBTA, 1 mM CuSO4, 1 mM TCEP, and 25 µM this compound.

    • Incubate the reaction mixture at room temperature for 1 hour with constant agitation.

  • Protein Precipitation:

    • After the incubation, precipitate the proteins by adding 10 mL of cold methanol.

  • Downstream Processing:

    • The biotinylated proteins can now be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.

Protocol for Western Blot Analysis of IRAK4 Degradation

This protocol provides a general method for assessing the degradation of a target protein, such as IRAK4, following treatment with a PROTAC.

Materials:

  • Cells treated with a PROTAC targeting IRAK4

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IRAK4 and a loading control like anti-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize the protein amount for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the IRAK4 signal to the loading control.

    • Repeat the immunoblotting for the loading control antibody.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_and_labeling Lysis & Biotinylation cluster_enrichment Enrichment cluster_analysis Analysis a Cells with alkyne-modified proteins b Cell Lysis a->b Harvest c Addition of This compound b->c Lysate d CuAAC Click Reaction c->d e Streptavidin Bead Enrichment d->e Biotinylated Proteome f On-bead Digestion e->f g LC-MS/MS Analysis f->g Peptides h Protein Identification & Quantification g->h

Caption: Chemical proteomics workflow using this compound.

protac_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Ub Ubiquitin IRAK4->Ub Ubiquitination TRAF6 TRAF6 IRAK1->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Transcription Pro-inflammatory Gene Transcription NFkB_pathway->Transcription MAPK_pathway->Transcription PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds to Target E3_ligase E3 Ligase (e.g., CRBN) PROTAC->E3_ligase Binds to E3 Ligase E3_ligase->Ub Proteasome Proteasome Ub->Proteasome Recognition Degraded_IRAK4 Degraded IRAK4 Fragments Proteasome->Degraded_IRAK4 Degradation

Caption: IRAK4 signaling and targeted degradation by a PROTAC.

References

The Solubility Profile of Biotin-PEG5-Azide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG5-azide, a versatile heterobifunctional reagent widely employed in bioconjugation, drug delivery, and proteolysis-targeting chimera (PROTAC) development. Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design, ensuring reproducibility and optimal reaction conditions. This document presents quantitative solubility data, detailed experimental protocols for solubility determination and a common application, and logical diagrams to illustrate key experimental workflows.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the presence of the hydrophilic polyethylene glycol (PEG) spacer, which enhances its solubility in aqueous and organic media compared to non-PEGylated biotin derivatives. The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds.

CompoundSolventSolubilityConcentration (mM)Notes
This compound Dimethyl Sulfoxide (DMSO)100 mg/mL[1]187.74 mM[1]Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1]
Dichloromethane (DCM)Soluble-Qualitative data; exact solubility not specified.
AcetonitrileSoluble-Qualitative data; exact solubility not specified.
Dimethylformamide (DMF)Soluble-Qualitative data; exact solubility not specified.
Biotin-PEG3-azide Dimethyl Sulfoxide (DMSO)100 mg/mL[2]224.95 mM[2]A shorter PEG-chain analog, indicating good solubility of the class.
Water10 mg/mL22.49 mMUltrasonic assistance may be required.
Biotin-azide Dimethyl Sulfoxide (DMSO)~5 mg/mL~15.3 mMA non-PEGylated analog, for comparison.
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL~1.53 mMDemonstrates the utility of a co-solvent for aqueous applications.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, PBS buffer)

  • Vortex mixer

  • Orbital shaker

  • Microcentrifuge

  • Calibrated micropipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.

    • Ensure a visible amount of undissolved solid remains.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Place the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant with the same solvent.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method:

      • UV-Vis Spectrophotometry: Measure the absorbance at the appropriate wavelength (a wavelength scan is recommended to determine the λmax). A standard curve of known concentrations should be prepared to quantify the solubility.

      • High-Performance Liquid Chromatography (HPLC): Analyze the supernatant using a calibrated HPLC system with an appropriate column and detection method.

Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general workflow for the "click chemistry" conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • Solvent system (e.g., DMSO/water mixture, PBS buffer)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system. The molar ratio of azide to alkyne is typically between 1:1 and 1.5:1.

  • Catalyst Preparation:

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. If using TBTA, it can be pre-mixed with the CuSO₄ solution.

  • Reaction Execution:

    • To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the CuSO₄/TBTA pre-mix).

    • Allow the reaction to proceed at room temperature with gentle stirring.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

    • Once the reaction is complete, the biotinylated product can be purified using methods like size-exclusion chromatography, dialysis, or HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

experimental_workflow start Start: Prepare Reagents dissolve_biotin Dissolve this compound in appropriate solvent start->dissolve_biotin dissolve_alkyne Dissolve Alkyne-Molecule in appropriate solvent start->dissolve_alkyne mix_reactants Mix Azide and Alkyne Solutions dissolve_biotin->mix_reactants dissolve_alkyne->mix_reactants add_catalyst Add Cu(I) Catalyst (CuSO4 + NaAsc) mix_reactants->add_catalyst reaction Incubate at Room Temp add_catalyst->reaction purification Purify Biotinylated Product (e.g., Chromatography) reaction->purification analysis Analyze Product (e.g., LC-MS, SDS-PAGE) purification->analysis end End analysis->end

Caption: A generalized workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

protac_synthesis_workflow cluster_synthesis PROTAC Assembly poi_ligand Target Protein (POI) Ligand with Alkyne group step1 Step 1: Conjugate POI Ligand with Linker via Click Chemistry poi_ligand->step1 e3_ligand E3 Ligase Ligand with functional group for linking step2 Step 2: Conjugate the product with the E3 Ligase Ligand e3_ligand->step2 linker This compound serves as a portion of the PROTAC linker linker->step1 step1->step2 protac Final PROTAC Molecule (POI Ligand - Linker - E3 Ligand) step2->protac

Caption: A simplified logical flow for the synthesis of a PROTAC using this compound as a linker component.

References

Biotin-PEG5-azide: A Technical Guide to Storage and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the storage, stability, and handling of Biotin-PEG5-azide, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines best practices for maintaining the integrity of the compound and offers detailed experimental protocols for its application and stability assessment.

Introduction to this compound

This compound is a versatile bifunctional molecule widely employed in bioconjugation and targeted protein degradation. It features a biotin moiety for high-affinity binding to streptavidin and avidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" reactions. Its primary applications include the labeling and purification of biomolecules and serving as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the stability and performance of this compound. The following guidelines are based on manufacturer recommendations and general principles of chemical stability for similar compounds.

Long-Term Storage

For long-term storage, this compound should be kept in a tightly sealed container in a dry environment.

ConditionTemperatureDurationNotes
Solid Form -20°CUp to 24 monthsProtect from moisture and light.
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution -20°CUp to 1 monthFor shorter-term use.
Handling and Reconstitution

When preparing stock solutions, it is crucial to use anhydrous solvents to prevent hydrolysis.

  • Solubility : this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.

  • Reconstitution : To reconstitute, bring the vial to room temperature before opening to prevent moisture condensation. Dissolve the solid in the desired anhydrous solvent to the target concentration. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the aqueous buffer.

Stability Profile

While specific quantitative stability data for this compound under various conditions is not extensively published, the stability of the molecule can be inferred from the properties of its constituent parts: the biotin moiety, the PEG linker, and the azide group.

General Stability Considerations
  • pH : The PEG linker and the amide bond are generally stable under neutral pH conditions. However, prolonged exposure to strongly acidic or basic conditions can lead to hydrolysis of the PEG chain and the amide linkage.

  • Temperature : As a solid, the compound is relatively stable at the recommended storage temperatures. In solution, degradation rates will increase with temperature. The azide group can be thermally sensitive and may decompose at elevated temperatures, releasing nitrogen gas.

  • Light : While not highly photosensitive, it is good practice to protect this compound from prolonged exposure to light to prevent potential photodegradation.

Experimental Protocols

The following are detailed methodologies for common applications and for assessing the stability of this compound.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-containing biomolecule with this compound.

Materials:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-biomolecule: 1 mM in PBS.

    • CuSO₄: 50 mM in water.

    • THPTA: 100 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-biomolecule with a 1.5 to 5-fold molar excess of this compound.

    • Add the THPTA solution to the CuSO₄ solution in a 2:1 molar ratio and mix gently to form the Cu(I)-THPTA complex.

    • Add the Cu(I)-THPTA complex to the reaction mixture to a final concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the biotinylated product using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography on a streptavidin resin.

Protocol for Stability Assessment of this compound

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing and can be adapted to assess the stability of this compound under various conditions.

Objective: To determine the degradation of this compound over time under defined conditions of temperature, humidity, and pH.

Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Environmental chambers

Procedure:

  • Sample Preparation:

    • Solid State: Place accurately weighed samples of solid this compound in open and closed vials.

    • Solution State: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different solvents and pH buffers.

  • Storage Conditions:

    • Place the prepared samples in environmental chambers set to the desired conditions. Recommended conditions to test include:

      • Accelerated: 40°C / 75% Relative Humidity (RH)

      • Long-term: 25°C / 60% RH

      • Refrigerated: 5°C

      • Frozen: -20°C

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Monitor the azide group's characteristic UV absorbance (around 210 nm) or use a suitable derivatization agent for detection if sensitivity is low.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

    • Identify and, if possible, characterize any significant degradation products.

Visualizations

The following diagrams illustrate key workflows involving this compound.

G cluster_0 CuAAC Reaction Workflow Alkyne-Biomolecule Alkyne-Biomolecule Reaction Mixture Reaction Mixture Alkyne-Biomolecule->Reaction Mixture This compound This compound This compound->Reaction Mixture Cu(I)-THPTA Cu(I)-THPTA Cu(I)-THPTA->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Purification Purification Incubation->Purification Biotinylated Product Biotinylated Product Purification->Biotinylated Product

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_1 PROTAC Development Logical Flow POI Ligand POI Ligand PROTAC Synthesis PROTAC Synthesis POI Ligand->PROTAC Synthesis E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Synthesis This compound Linker This compound Linker This compound Linker->PROTAC Synthesis Ternary Complex Formation Ternary Complex Formation PROTAC Synthesis->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Target Protein Knockdown Target Protein Knockdown Proteasomal Degradation->Target Protein Knockdown

Logical flow of PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful tool in modern biochemical and pharmaceutical research. Adherence to the storage and handling guidelines outlined in this document is essential for ensuring the reagent's stability and the reproducibility of experimental results. The provided protocols offer a starting point for the successful application and stability assessment of this versatile molecule.

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG5-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-azide is a versatile chemical probe used extensively in bioconjugation and molecular biology. It incorporates three key functional components: a biotin moiety for high-affinity detection, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group that enables covalent ligation to alkyne-containing molecules via "click chemistry." This guide details the mechanism of action, experimental protocols, and technical data associated with the use of this compound in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of modern bioconjugation strategies.

Core Components and Their Functions

  • Biotin Moiety: A vitamin (B7) that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M). This affinity makes it an ideal handle for the detection, purification, and immobilization of tagged biomolecules.

  • PEG5 Linker: A hydrophilic, flexible spacer consisting of five repeating ethylene glycol units. The PEG linker serves several critical functions:

    • It increases the overall water solubility of the molecule and its conjugates.

    • It acts as a flexible spacer, physically separating the biotin from the conjugated biomolecule, which minimizes steric hindrance and ensures efficient binding of biotin to streptavidin or avidin.

    • It helps to reduce non-specific binding of the conjugate to other proteins or surfaces.

  • Azide Group (-N₃): A highly energetic functional group that is relatively stable and bio-orthogonal, meaning it does not typically react with functional groups found in biological systems. Its primary role is to serve as one half of the reactive pair in the click chemistry reaction, where it specifically and efficiently reacts with a terminal alkyne.

Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core utility of this compound lies in its ability to participate in the CuAAC click reaction. This reaction forms a stable, covalent 1,2,3-triazole ring, linking the biotin probe to an alkyne-modified target molecule (e.g., a protein, nucleic acid, or small molecule). The reaction is known for its high efficiency, specificity, and biocompatibility under aqueous conditions.

The catalytic cycle proceeds through several key steps:

  • Formation of Copper(I) Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne on the target molecule to form a copper-acetylide intermediate.

  • Coordination with Azide: The azide group of the this compound molecule then coordinates to the copper center of the acetylide intermediate.

  • Cycloaddition: This coordination facilitates a [3+2] cycloaddition reaction. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing ring intermediate.

  • Ring Contraction and Protonolysis: The intermediate rearranges and, upon protonolysis (acquiring a proton from the solvent), collapses to the stable 1,4-disubstituted triazole product.

  • Catalyst Regeneration: The Cu(I) catalyst is released and can proceed to the next catalytic cycle.

CuAAC_Mechanism Biotin_Azide Biotin-PEG5-N₃ Cycloadduct_Complex Copper Triazolide Intermediate Biotin_Azide->Cycloadduct_Complex Reacts with Target_Alkyne Target-Alkyne Cu_Acetylide Cu(I)-Acetylide Intermediate Target_Alkyne->Cu_Acetylide Cu_I Cu(I) Cu_II Cu(II) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Reduction Cycloadduct_Complex->Cu_I Regenerates Catalyst Triazole_Product Biotin-PEG5-Triazole-Target Cycloadduct_Complex->Triazole_Product

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

The efficiency of the CuAAC reaction is one of its most significant advantages. The reaction is characterized by rapid kinetics and high yields under mild, often biological, conditions.

ParameterTypical ValueConditions & Notes
Reaction Time 5 minutes to 4 hoursHighly dependent on reactant concentrations, catalyst, and temperature. Bioconjugations are often complete within 30-60 minutes at room temperature.
Reaction Yield > 90%Yields are consistently high, often near-quantitative, minimizing the need for extensive purification of the final product from starting materials.
Second-order Rate Constant (k₂) 10⁴ to 10⁵ M⁻¹s⁻¹This rapid rate constant allows for efficient labeling even at low micromolar concentrations of reactants, which is ideal for biological samples.
Optimal pH Range 7.0 - 9.0The reaction is robust across a range of pH values, but physiological pH (~7.4) is commonly used for labeling biological samples.
Temperature Range 4°C to 37°CThe reaction proceeds efficiently at room temperature (20-25°C) and can be performed at 4°C to preserve sensitive biological samples or at 37°C to accelerate the reaction.

Experimental Protocols

This protocol provides a general workflow for labeling a protein that has been metabolically, enzymatically, or chemically modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Catalyst Premix (prepare fresh):

    • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

    • Copper-chelating ligand (e.g., THPTA or BTTAA) solution (e.g., 100 mM in water)

    • Reducing agent: Sodium Ascorbate (e.g., 100 mM in water, prepared fresh)

  • DMSO (for dissolving the azide probe)

Methodology:

  • Prepare Reactants:

    • Dissolve this compound in DMSO to create a 10 mM stock solution.

    • Dilute the alkyne-modified protein to a working concentration (e.g., 1-10 mg/mL or 10-100 µM).

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, combine the CuSO₄ solution and the ligand solution at a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).

    • Vortex briefly to mix. The ligand prevents copper from precipitating and damaging proteins.

  • Set up the Labeling Reaction:

    • In a clean tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to a final concentration of 100-500 µM (a 10-fold molar excess over the protein is a good starting point).

    • Add the catalyst premix to a final concentration of 0.5-1 mM Cu(II).

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. Gently mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification (Optional but Recommended):

    • Remove excess unreacted probe and catalyst components. This can be achieved by:

      • Size-Exclusion Chromatography (SEC): Using a desalting column appropriate for the protein's molecular weight.

      • Dialysis: Against a suitable buffer (e.g., PBS).

      • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag).

  • Analysis and Downstream Application:

    • Confirm successful labeling via SDS-PAGE followed by Western blotting with streptavidin-HRP or by mass spectrometry.

    • The biotinylated protein is now ready for use in downstream applications like affinity purification, ELISA, or cellular imaging.

Experimental_Workflow prep 1. Prepare Reactants (Protein, Azide Probe) react 3. Combine & Initiate Reaction (Add Protein, Azide, Catalyst, and Sodium Ascorbate) prep->react mix 2. Prepare Catalyst Premix (CuSO₄ + Ligand) mix->react incubate 4. Incubate (1-2h at RT) react->incubate purify 5. Purify Conjugate (e.g., SEC or Dialysis) incubate->purify analyze 6. Analyze & Use (e.g., Western Blot, Affinity Pulldown) purify->analyze

Caption: General experimental workflow for protein labeling using this compound.

An In-depth Technical Guide to Biotin-PEG5-azide as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Biotin-PEG5-azide, a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the critical role of the linker, the specific functions of the biotin, PEG, and azide moieties, and provide relevant data and experimental protocols for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, eliminates it from the cell entirely.[1] PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

By forming a ternary complex between the POI and the E3 ligase, the PROTAC brings the protein into close proximity with the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][4] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme (complexed with the E3 ligase) to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. A key advantage of this approach is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent effects at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Proteasome 26S Proteasome POI->Proteasome Enters for Degradation Ub Ubiquitin Ub->POI Tags POI Degraded Degraded Peptides Proteasome->Degraded Degrades Ternary->PROTAC PROTAC is Recycled Ternary->Ub  Ubiquitination

Caption: The catalytic mechanism of action for a PROTAC. (Max Width: 760px)

The Pivotal Role of the PROTAC Linker

The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.

  • Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase. Conversely, an overly long linker may result in a non-productive ternary complex where ubiquitination cannot efficiently occur.

  • Composition and Physicochemical Properties: The linker's chemical makeup affects the PROTAC's overall properties, including solubility, cell permeability, and metabolic stability. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are often used to improve the solubility and pharmacokinetic profile of the otherwise large and often "greasy" PROTAC molecules.

Deconstructing the this compound Linker

This compound is a versatile chemical tool used for PROTAC synthesis. It can be broken down into three functional components, each serving a distinct purpose.

Linker_Components cluster_info Functional Roles Biotin Biotin Moiety PEG5 PEG5 Chain (5 repeating units) Biotin->PEG5 - Covalent Bond - Biotin_info Affinity Handle: For detection, purification, or experimental pull-down assays. Biotin->Biotin_info Azide Azide Group (N3) PEG5->Azide - Covalent Bond - PEG5_info Hydrophilic Spacer: Improves solubility and provides optimal length and flexibility. PEG5->PEG5_info Azide_info Click Chemistry Handle: Enables efficient and modular conjugation to alkyne-modified ligands. Azide->Azide_info

Caption: Functional components of the this compound linker. (Max Width: 760px)
Biotin Moiety

Biotin is a high-affinity ligand for streptavidin and avidin. In the context of PROTAC development, it is typically not used as a warhead or E3 ligase binder but rather as an invaluable experimental tool. Its inclusion allows for:

  • Detection: Easy detection of the PROTAC in biochemical assays using streptavidin-HRP conjugates.

  • Purification: Affinity purification of the final PROTAC compound or complexes it forms.

  • Pull-down Assays: Immobilization of the PROTAC on streptavidin-coated beads to study binding interactions with the POI and E3 ligase.

PEG5 (Pentaethylene Glycol) Spacer

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, with some statistics indicating their use in over half of all reported PROTACs. The "5" in PEG5 denotes five repeating ethylene glycol units.

  • Hydrophilicity: The PEG chain imparts significant water solubility, which can help overcome the poor solubility often associated with complex, high-molecular-weight PROTACs.

  • Flexibility and Length: PEG chains are highly flexible, allowing the two ends of the PROTAC to adopt the optimal orientation required for productive ternary complex formation. The length can be systematically tuned by using PEGs with different numbers of repeating units to find the optimal distance for a given POI-E3 ligase pair.

Azide (N₃) Group

The terminal azide group is a bioorthogonal chemical handle, meaning it does not react with biological molecules inside a cell. Its primary role is to serve as one half of a "click chemistry" reaction, providing a highly efficient and modular method for PROTAC synthesis. This approach allows for the rapid assembly of PROTAC libraries by connecting the linker to a ligand modified with a complementary alkyne group.

The two main types of azide-alkyne cycloaddition reactions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable triazole ring.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with the azide without the need for a potentially cytotoxic metal catalyst.

Data Presentation: The Impact of Linker Length and Composition

The optimization of linker length is a critical step in PROTAC design. The tables below summarize quantitative data from studies that systematically varied linker composition and length, demonstrating the profound impact on degradation potency (DC₅₀) and efficacy (Dₘₐₓ).

Table 1: Impact of Linker Length on TBK1 Degradation This study highlights how degradation is only observed once a minimum linker length is achieved.

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 to 21< 3> 95
Alkyl/Ether2929276
Data adapted from a study on TBK1 degraders, illustrating a clear length-dependent activity window.

Table 2: Comparison of Linker Types for BET Protein Degradation This table compares flexible and rigid linkers in the context of BET protein degradation, showing how rigidity can sometimes enhance potency.

PROTACLinker TypeKey FeatureRelative Potency (MV4;11 cells)
48 Alkyl ChainFlexibleBaseline (pM IC₅₀)
QCA570 Ethynyl GroupRigid3-fold more potent than 48
Data adapted from a study comparing flexible and rigid linkers for BET degraders.

Table 3: Example Degradation and Binding Data for a PROTAC vs. Inactive Control This table shows a typical dataset used to validate a PROTAC's mechanism of action. The inactive control, often an epimer of the E3 ligase ligand, should show no degradation and minimal binding to the E3 ligase.

CompoundTargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Binds toK_d (nM)
Active PROTAC BRD4HEK2931595Target Protein (BRD4)25
E3 Ligase (VHL)50
Inactive Control BRD4HEK293>10,000<10Target Protein (BRD4)28
E3 Ligase (VHL)>50,000
Example data illustrating the expected outcomes from degradation and binary binding assays.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. Below are protocols for key experiments.

Protocol 1: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the final conjugation step to assemble a PROTAC using this compound and an alkyne-functionalized ligand (e.g., a POI ligand).

Synthesis_Workflow Start Start Materials: 1. This compound 2. Alkyne-modified Ligand Dissolve Dissolve reactants in a suitable solvent (e.g., THF/H₂O) Start->Dissolve AddCu Add Copper(II) Sulfate (CuSO₄·5H₂O) Dissolve->AddCu AddAscorbate Add Sodium Ascorbate (reduces Cu(II) to active Cu(I)) AddCu->AddAscorbate React Stir reaction at room temperature for 12-24 hours under inert atmosphere AddAscorbate->React Monitor Monitor reaction progress by LC-MS or TLC React->Monitor Purify Purify the crude product via HPLC or column chromatography Monitor->Purify Characterize Characterize final PROTAC (NMR, HRMS) Purify->Characterize End Pure Biotinylated PROTAC Characterize->End

Caption: General workflow for PROTAC synthesis using CuAAC click chemistry. (Max Width: 760px)

Methodology:

  • Preparation: In a reaction vial, dissolve the alkyne-modified ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of THF and water.

  • Catalyst Addition: To the solution, add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) followed by sodium ascorbate (0.2 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction's completion by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This is a general protocol; specific conditions may need optimization based on the substrates.

Protocol 2: Western Blot for Protein Degradation Analysis

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.

Western_Blot_Workflow Seed 1. Seed cells in multi-well plates and allow to adhere overnight Treat 2. Treat cells with varying PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24h) Seed->Treat Lyse 3. Harvest and lyse cells in RIPA buffer with protease inhibitors Treat->Lyse Quantify 4. Determine protein concentration of lysates using BCA assay Lyse->Quantify Separate 5. Separate proteins by molecular weight using SDS-PAGE Quantify->Separate Transfer 6. Transfer separated proteins to a PVDF or nitrocellulose membrane Separate->Transfer Block 7. Block membrane to prevent non-specific antibody binding Transfer->Block Incubate1 8. Incubate with primary antibodies (anti-POI and anti-loading control) Block->Incubate1 Incubate2 9. Wash and incubate with HRP-conjugated secondary antibodies Incubate1->Incubate2 Detect 10. Add chemiluminescent substrate (ECL) and image the resulting signal Incubate2->Detect Analyze 11. Quantify band intensity and normalize POI to loading control Detect->Analyze

Caption: Experimental workflow for Western Blot analysis. (Max Width: 760px)

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HEK293, HeLa) in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat the cells with a serial dilution of the PROTAC (and relevant controls, such as an inactive epimer or DMSO vehicle) for a predetermined duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for all samples and denature by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify the densitometry of the protein bands using software like ImageJ. Normalize the band intensity of the POI to the corresponding loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Conclusion

This compound is a powerful and versatile tool in the development of PROTACs. Its constituent parts—an affinity handle (biotin), a hydrophilic and flexible spacer (PEG5), and a modular conjugation point (azide)—provide researchers with a robust linker to facilitate the synthesis and evaluation of novel protein degraders. A deep understanding of how each component functions is essential for the rational design of effective PROTACs. The modularity afforded by the azide's click chemistry functionality is particularly advantageous, enabling the rapid generation and screening of PROTAC libraries, thereby accelerating the identification of candidates with optimal degradation activity and drug-like properties.

References

Introduction to biotinylation using PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Biotinylation Using PEG Linkers

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology, diagnostics, and therapeutic development.[] The power of this technique lies in the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin, which is one of the strongest known biological interactions.[][2] This bond forms rapidly and remains stable across a wide range of pH, temperatures, and denaturing conditions.[2][3]

When combined with Polyethylene Glycol (PEG) linkers, the utility of biotinylation is significantly enhanced. PEG linkers are hydrophilic, biocompatible, and flexible spacers that connect the biotin moiety to the target molecule. The inclusion of a PEG spacer improves the solubility of the resulting conjugate, reduces aggregation, minimizes steric hindrance for more efficient avidin/streptavidin binding, and can decrease the immunogenicity of the labeled molecule.

This guide provides a comprehensive technical overview of biotinylation using PEG linkers for researchers, scientists, and drug development professionals. It covers the core chemical principles, a detailed examination of reagent selection, quantitative data, step-by-step experimental protocols, and key applications.

Core Concepts: The Synergy of Biotin and PEG

The effectiveness of biotin-PEG linkers stems from the unique properties of each component.

  • Biotin: A small molecule (244.31 Da) that acts as a high-affinity tag. Its terminal carboxyl group can be derivatized with various reactive groups to facilitate conjugation to proteins, nucleic acids, and other biomolecules.

  • PEG Linker: A polymer composed of repeating ethylene oxide units. Its primary benefits in this context include:

    • Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of biotinylated molecules, preventing aggregation, especially with hydrophobic proteins.

    • Reduced Steric Hindrance: The flexible PEG chain acts as a long spacer arm, physically separating the biotin from the target molecule. This reduces spatial interference, allowing avidin or streptavidin to bind more efficiently.

    • Improved Biocompatibility: PEG is non-toxic and has low immunogenicity, making it ideal for in vivo applications by reducing the potential for an immune response against the conjugated molecule.

    • Increased Bioavailability: In therapeutic applications, PEGylation can extend the circulation half-life of a drug by protecting it from enzymatic degradation and reducing renal clearance.

Chemical Reaction: Amine-Reactive Biotinylation

The most common biotinylation strategy targets primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues. This is typically achieved using a Biotin-PEG-N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine via a nucleophilic acyl substitution to form a stable, covalent amide bond.

G r1 Protein-NH₂ (Primary Amine) p1 Biotin-PEG-Protein (Stable Amide Bond) r1->p1 + r2 Biotin-PEG-NHS Ester r2->p1 p2 NHS (Byproduct)

Caption: Amine-reactive biotinylation using an NHS ester.

Quantitative Data and Reagent Selection

The choice of a biotin-PEG linker depends on the specific application, the target molecule, and the desired properties of the final conjugate. The length of the PEG spacer is a critical variable.

Table 1: Quantitative Properties of Common Biotin-PEG-NHS Esters

This table summarizes key data for commonly used amine-reactive biotinylation reagents with varying PEG spacer lengths.

CompoundMolecular Weight ( g/mol )Spacer Arm Length (Å)Reference
Biotin-NHS Ester341.3813.5
Biotin-PEG4-NHS Ester588.6729.0
Biotin-PEG10-NHS Ester~853.0~52.5
Biotin-PEG12-NHS Ester941.1Not Specified
Table 2: Comparison of PEG Chain Lengths in Biotinylation

The length of the PEG chain influences the properties and suitability of the reagent for different experimental goals.

PEG Chain LengthAdvantagesPrimary Applications
Short (2-6 units) Less steric hindrance for certain assays, suitable for close proximity labeling.Applications where the biotin tag needs to be near the target molecule.
Long (12-24 units) Greater flexibility, enhanced solubility, and significantly reduced steric hindrance for avidin binding.Detection and purification assays requiring maximum avidin accessibility; improving solubility of hydrophobic targets.

Other reactive chemistries are available for targeting different functional groups, such as maleimides for sulfhydryls (cysteine residues) and hydrazides for aldehydes or ketones (oxidized carbohydrates).

Experimental Protocols

The following protocols provide detailed methodologies for common biotinylation workflows. It is crucial to use high-purity reagents and follow aseptic techniques where necessary.

Protocol 1: General Protein Biotinylation with NHS-PEG-Biotin

This protocol describes the labeling of a purified protein in solution targeting primary amines.

G start Start prep_protein 1. Prepare Protein Dissolve/dialyze protein (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0). start->prep_protein prep_reagent 2. Prepare Reagent Equilibrate Biotin-PEG-NHS to room temp. Prepare fresh 10-20 mM stock in anhydrous DMSO or DMF. prep_protein->prep_reagent calc 3. Calculate Molar Excess Determine volume of biotin stock needed for a 10- to 20-fold molar excess over the protein. prep_reagent->calc react 4. Biotinylation Reaction Add biotin stock to protein solution. Incubate for 30-60 min at RT or 2 hours on ice. calc->react quench 5. Quench Reaction Add quenching buffer (e.g., Tris, glycine) to a final concentration of 50-100 mM to consume excess NHS ester. react->quench purify 6. Purify Conjugate Remove excess, non-reacted biotin using a desalting column or dialysis. quench->purify end End Biotinylated protein is ready for use or storage. purify->end

Caption: Workflow for general protein biotinylation.

Methodology:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH between 7.2 and 8.0. Recommended protein concentrations are typically 1-10 mg/mL.

    • Note: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.

  • Biotin Reagent Preparation:

    • Allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10-20 mM stock solution of the reagent in a dry, water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Do not store the reconstituted reagent, as the NHS-ester moiety readily hydrolyzes.

  • Biotinylation Reaction:

    • Calculate the volume of the biotin reagent stock solution needed. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point for efficient labeling.

    • Add the calculated volume of the Biotin-PEG-NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester reagent.

    • Remove the excess non-reacted biotin and the quenching buffer by dialysis against PBS or by using a desalting spin column.

  • Quantification and Storage:

    • The degree of biotinylation can be determined using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

    • Store the biotinylated protein according to the optimal conditions for the unlabeled protein.

Protocol 2: Cell Surface Biotinylation

This protocol is used to label proteins exposed on the outer surface of living cells, allowing for their specific isolation and study.

G start Start (Cultured Cells) wash1 1. Wash Cells Wash cells twice with ice-cold, amine-free buffer (e.g., DPBS+) to remove media proteins. start->wash1 label 2. Label Surface Proteins Incubate cells with a membrane-impermeable biotin reagent (e.g., Sulfo-NHS-SS-Biotin) on ice with gentle rocking. wash1->label quench 3. Quench & Wash Wash cells multiple times with a cold quenching buffer (e.g., 100 mM Glycine in DPBS+) to stop the reaction. label->quench lyse 4. Lyse Cells Lyse cells with an appropriate lysis buffer to solubilize proteins. quench->lyse pulldown 5. Affinity Purification Incubate cell lysate with streptavidin-coated beads to capture biotinylated surface proteins. lyse->pulldown wash2 6. Wash Beads Wash beads extensively to remove non-specifically bound proteins. pulldown->wash2 elute 7. Elute Proteins Elute captured proteins from beads. wash2->elute analyze 8. Analyze Analyze eluted proteins via SDS-PAGE, Western Blot, or Mass Spectrometry. elute->analyze end End analyze->end

Caption: Workflow for cell surface protein biotinylation and analysis.

Methodology:

  • Cell Preparation:

    • Culture cells to the desired confluency in appropriate plates.

    • Place plates on ice and perform all subsequent steps at 4°C or on ice to inhibit membrane trafficking and protein internalization.

    • Gently wash the cells twice with ice-cold DPBS (Dulbecco's Phosphate-Buffered Saline, with Ca²⁺/Mg²⁺) to remove contaminating proteins from the culture medium.

  • Biotinylation:

    • Prepare a solution of a water-soluble, membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin, which also has a cleavable disulfide bond) in ice-cold DPBS.

    • Incubate the cells with the biotin solution for 30 minutes on ice with gentle rocking.

  • Quenching:

    • Aspirate the biotin solution and quench the reaction by washing the cells three times for 5 minutes each with a cold quenching buffer (e.g., 100 mM Glycine in DPBS).

  • Cell Lysis:

    • Lyse the cells using an appropriate ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to pellet cellular debris.

  • Purification of Biotinylated Proteins:

    • Incubate the cleared cell lysate with streptavidin-agarose or streptavidin-magnetic beads overnight at 4°C on a rotator to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and wash them extensively with lysis buffer and then high-salt buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting with specific antibodies or by mass spectrometry for proteomic identification.

Applications in Signaling Pathways and Drug Development

Biotinylation with PEG linkers is a versatile tool with broad applications.

  • Drug Delivery: Biotin can act as a targeting ligand for drug delivery systems. Many cancer cells overexpress biotin receptors, allowing biotin-PEG-conjugated nanoparticles or drugs to selectively target these cells, enhancing therapeutic efficacy and reducing systemic toxicity.

  • Immunoassays: The high affinity of the biotin-streptavidin interaction is widely used for signal amplification in techniques like ELISA, Western blotting, and immunohistochemistry.

  • Affinity Purification: Biotinylated molecules can be used as "bait" to capture and purify binding partners from complex biological samples. The use of cleavable linkers (e.g., containing a disulfide bond) allows for the gentle elution of the captured proteins.

  • Proximity Labeling: Advanced techniques like BioID and STUPPIT use biotinylation to map protein-protein interaction networks within living cells. An enzyme that generates reactive biotin is fused to a protein of interest, leading to the biotinylation of nearby, interacting proteins, which can then be identified by mass spectrometry.

  • Mapping Signaling Pathways: Biotinylation can be used to study dynamic cellular processes. For instance, the K-BMAPS method uses an ATP-biotin analog as a kinase cosubstrate to label the direct substrates of kinases during active cell signaling, allowing for the mapping of phosphorylation-dependent pathways like the EGFR signaling cascade.

G cluster_pathway Generic Kinase Signaling Pathway ligand Signal (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor binds & activates map_point1 K-BMAPS labels substrates with ATP-Biotin here receptor->map_point1 kinase1 Kinase 1 (e.g., Raf) receptor->kinase1 phosphorylates kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 phosphorylates effector Effector Protein (e.g., ERK) kinase2->effector phosphorylates response Cellular Response (e.g., Proliferation) effector->response

Caption: Kinase signaling pathway analysis using biotinylation.

Conclusion

The conjugation of biotin to biomolecules via PEG linkers is a powerful and adaptable strategy that has become indispensable in modern life sciences. The unique combination of the high-affinity biotin-avidin interaction with the beneficial physicochemical properties of PEG linkers—such as increased solubility, biocompatibility, and reduced steric hindrance—provides researchers with a robust toolkit for a vast array of applications. From elucidating complex cellular signaling pathways to developing targeted cancer therapies, biotinylation with PEG linkers continues to drive innovation in both fundamental research and clinical development. Careful selection of linker length and reactive chemistry is paramount to optimizing experimental outcomes and achieving reliable, reproducible results.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Biotin-PEG5-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a class of biocompatible, highly efficient, and specific reactions, has revolutionized the field of bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the covalent linkage of molecules with high fidelity under mild conditions. This application note provides a detailed protocol for the labeling of alkyne-modified proteins with Biotin-PEG5-azide.

The use of a polyethylene glycol (PEG) spacer, in this case, a 5-unit PEG chain, offers several advantages for protein labeling. The hydrophilic nature of the PEG linker enhances the aqueous solubility of the biotinylated protein and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for subsequent detection or purification using streptavidin-based methods. This protocol is designed for researchers in various fields, including proteomics, drug discovery, and molecular biology, who require a robust method for biotinylating proteins for downstream applications such as protein enrichment, pull-down assays, and imaging.

Product Information

  • Product Name: this compound

  • Molecular Formula: C22H40N6O7S

  • Molecular Weight: 532.66 g/mol

  • CAS Number: 1163732-89-5

  • Appearance: Colorless to off-white oil or white solid

  • Solubility: Soluble in DCM, acetonitrile, DMF, and DMSO

  • Storage: Store at -20°C, sealed and protected from moisture

Quantitative Data Summary

The choice of PEG linker length can influence the efficiency of downstream applications, such as the identification of labeled peptides in mass spectrometry-based proteomics. The following table summarizes data from a study comparing the number of identified peptides after click reaction with Biotin-PEG3-azide, Biotin-PEG4-azide, and this compound.

Biotin-PEG-azide VariantNumber of DDA RunsTotal Peptides IdentifiedAverage Identifications per DDA Run
MixClick (1:1:1 ratio of PEG3, PEG4, PEG5) 626344
Individual Tagging (PEG3, PEG4, or PEG5) 1722513

Data adapted from a study on one-pot triplex tagging of modified peptides. The "MixClick" workflow utilized a mixture of the three biotinyl azides, while the "Individual Tagging" workflow involved separate reactions for each. This data suggests that a mixture of PEG linker lengths may enhance peptide identification in mass spectrometry experiments.

Experimental Protocols

This protocol describes the copper-catalyzed click chemistry reaction to label an alkyne-modified protein with this compound.

Materials
  • Alkyne-modified protein of interest

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer

  • Solvents: DMSO or DMF for dissolving reagents

  • Purification system: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes

Reagent Preparation
  • Alkyne-modified Protein: Prepare the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO or DMF. Store at -20°C.

  • Copper(II) Sulfate Stock Solution (100 mM): Dissolve CuSO4 in deionized water. Store at room temperature.

  • THPTA Ligand Stock Solution (200 mM): Dissolve THPTA in deionized water. Store at room temperature.

  • Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.

Protein Labeling Protocol
  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.

ReagentStock ConcentrationVolume (for 100 µL final volume)Final ConcentrationMolar Excess (relative to protein)
Alkyne-modified Protein1-10 mg/mLX µL10-100 µM1x
Reaction Buffer (PBS)-to 85 µL--
This compound10 mM1 µL100 µM1-10x
CuSO4:THPTA (1:2)100 mM:200 mM1 µL1 mM:2 mM10-100x
Sodium Ascorbate100 mM10 µL10 mM100-1000x
  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

  • Purification: Remove the excess unreacted this compound and copper catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.

  • Verification of Labeling: Confirm the successful biotinylation of the protein using methods such as:

    • Western Blot: Detect the biotinylated protein using streptavidin-HRP conjugate.

    • Mass Spectrometry: Analyze the mass shift corresponding to the addition of the this compound moiety.

Visualizations

Experimental Workflow for Protein Labeling and Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Verification cluster_downstream Downstream Applications Protein Alkyne-Modified Protein ClickReaction CuAAC Reaction: Protein + this compound Protein->ClickReaction Reagents Click Chemistry Reagents Reagents->ClickReaction Purification Purification (SEC or Dialysis) ClickReaction->Purification Verification Verification (Western Blot/MS) Purification->Verification Pulldown Streptavidin Pull-down Verification->Pulldown MS_Analysis Mass Spectrometry (Protein ID) Pulldown->MS_Analysis

Caption: Workflow for biotinylating a protein with this compound and subsequent analysis.

Signaling Pathway Interaction Study using Biotin Pull-down

G cluster_pathway Hypothetical Signaling Pathway cluster_pulldown Pull-down Experiment A Protein A B Protein B (Biotinylated) A->B interacts C Protein C B->C interacts Streptavidin Streptavidin Beads B->Streptavidin binds D Downstream Effector C->D activates Complex Captured Complex Streptavidin->Complex captures

Caption: Using a biotinylated protein to identify interaction partners in a signaling pathway.

Application Notes and Protocols for Biotin-PEG5-azide in Cell Lysate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG5-azide is a versatile chemical probe used in proteomics and chemical biology to identify and enrich proteins that have been metabolically or enzymatically labeled with an alkyne-containing bioorthogonal handle. This molecule consists of three key components: a biotin group for high-affinity capture with streptavidin, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide moiety that specifically reacts with terminal alkynes via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[1][2]

These application notes provide a comprehensive guide for the use of this compound to label and enrich alkyne-modified proteins from cell lysates for subsequent analysis by techniques such as mass spectrometry or western blotting.

Principle of the Method

The workflow involves the specific and covalent labeling of alkyne-modified proteins within a complex cell lysate with this compound. This is achieved through the highly efficient and bioorthogonal CuAAC reaction.[3] Once biotinylated, these proteins can be selectively captured and enriched using streptavidin-functionalized beads, separating them from the unlabeled proteome. The enriched proteins can then be eluted and identified.[1][4]

Applications

  • Activity-Based Protein Profiling (ABPP): Identify enzyme classes that are active under specific cellular conditions by using alkyne-functionalized activity-based probes.

  • Post-Translational Modification (PTM) Analysis: Study various PTMs, such as glycosylation, fatty acylation (e.g., myristoylation, palmitoylation), and phosphorylation, by metabolically incorporating alkyne-containing precursors.

  • Target Identification and Validation: Elucidate the protein targets of small molecule drugs or tool compounds that have been modified with an alkyne group.

  • Nascent Proteome Analysis: Profile newly synthesized proteins by incorporating alkyne-bearing amino acid analogs, such as L-homopropargylglycine (HPG), a technique known as bioorthogonal non-canonical amino acid tagging (BONCAT).

Experimental Workflow

The general experimental workflow for using this compound in cell lysate consists of the following key steps:

experimental_workflow cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry Reaction cluster_enrichment Protein Enrichment cluster_analysis Downstream Analysis cell_culture 1. Cell Culture & Metabolic/Enzymatic Labeling (Incorporate Alkyne Tag) cell_lysis 2. Cell Lysis & Protein Quantification cell_culture->cell_lysis Harvest Cells click_labeling 3. CuAAC Reaction with This compound cell_lysis->click_labeling Add Lysate strep_capture 4. Capture with Streptavidin Beads click_labeling->strep_capture Add Labeled Lysate washing 5. Wash Beads to Remove Non-specific Binders strep_capture->washing elution 6. Elution of Biotinylated Proteins washing->elution analysis 7. Analysis by Mass Spectrometry or Western Blot elution->analysis

Figure 1: General experimental workflow for the labeling and enrichment of alkyne-modified proteins.

Detailed Protocols

Preparation of Cell Lysate

This protocol is a general guideline and may require optimization based on the specific cell type and experimental goals.

Materials:

  • Cells metabolically or enzymatically labeled with an alkyne-containing probe.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Lysis buffer (e.g., RIPA buffer, or 1% SDS in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit or similar.

Procedure:

  • Wash cultured cells three times with ice-cold PBS.

  • Lyse the cells by adding the appropriate volume of ice-cold lysis buffer. For a 100 mm dish, 500 µL of lysis buffer is typically sufficient.

  • Incubate the cells with the lysis buffer on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • The lysate can be used immediately or stored at -80°C.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction to attach this compound to alkyne-modified proteins in the cell lysate.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL).

  • This compound.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared).

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Copper(II) sulfate (CuSO4).

  • DMSO.

Stock Solution Preparation:

ReagentStock ConcentrationSolvent
This compound10 mMDMSO
TCEP100 mMWater
TBTA2 mM1:4 DMSO:t-butanol
CuSO450 mMWater

Reaction Protocol:

The following table provides the components for a typical 500 µL click chemistry reaction mixture. Reagents should be added in the order listed.

ReagentStock ConcentrationVolume for 500 µL ReactionFinal Concentration
Cell Lysate (1-5 mg/mL)-458.75 µL-
This compound10 mM1.25 µL25 µM
TCEP100 mM5 µL1 mM
TBTA2 mM25 µL100 µM
CuSO450 mM10 µL1 mM
Total Volume 500 µL

Procedure:

  • To 458.75 µL of cell lysate, add the this compound stock solution and mix gently.

  • In a separate tube, prepare the CuAAC catalyst premix by adding TCEP, TBTA, and CuSO4 in that order. The solution should turn from light blue to a yellow-green color upon addition of TCEP.

  • Add the catalyst premix to the cell lysate containing the this compound.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Enrichment of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-agarose beads.

Materials:

  • Streptavidin-agarose beads (50% slurry).

  • Wash Buffer 1 (1% SDS in PBS).

  • Wash Buffer 2 (6 M urea in 250 mM ammonium bicarbonate).

  • Wash Buffer 3 (1 M NaCl in PBS).

  • PBS.

Procedure:

  • Equilibrate the required volume of streptavidin-agarose beads by washing three times with PBS.

  • Add the click reaction lysate to the equilibrated beads.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Pellet the beads by centrifugation (e.g., 1,500 x g for 1 minute) and discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Wash three times with Wash Buffer 1.

    • Wash twice with Wash Buffer 2.

    • Wash twice with Wash Buffer 3.

    • Wash three times with PBS.

Elution and Downstream Analysis

Elution of the captured proteins can be achieved through various methods depending on the downstream application.

Option A: Denaturing Elution for Western Blot or Mass Spectrometry (On-Bead Digestion)

  • Resuspend the washed beads in 2X SDS-PAGE loading buffer containing β-mercaptoethanol or DTT.

  • Boil the sample at 95-100°C for 5-10 minutes.

  • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for western blot analysis.

  • For mass spectrometry, proteins can be digested on-bead with trypsin, and the resulting peptides are eluted for analysis.

Option B: Elution with Excess Biotin (for native protein recovery)

  • Incubate the beads with a buffer containing a high concentration of free biotin (2-10 mM) for 30-60 minutes at room temperature. This method is less efficient due to the strong streptavidin-biotin interaction.

Option C: Using Cleavable Biotin Analogs

  • If a cleavable version of the biotin-azide probe was used (e.g., containing a DADPS linker), elution can be performed under mild acidic conditions (e.g., 5% formic acid).

Signaling Pathway and Logical Relationship Diagrams

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Protein Alkyne-modified Protein Triazole_Product Biotinylated Protein (Stable Triazole Linkage) Alkyne_Protein->Triazole_Product Biotin_Azide This compound Biotin_Azide->Triazole_Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction TCEP TCEP (Reducing Agent) TCEP->Cu_I Cu_I->Triazole_Product Catalyzes Cycloaddition TBTA TBTA (Ligand) TBTA->Cu_I Stabilizes

Figure 2: The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

Troubleshooting
ProblemPossible CauseSuggested Solution
High Background/Non-specific Binding Insufficient washing of beads.Increase the number and stringency of wash steps. Use detergents like SDS in the wash buffers.
Endogenously biotinylated proteins.Block endogenous biotin by pre-incubating the lysate with free avidin before adding to streptavidin beads.
Low Yield of Enriched Proteins Inefficient click reaction.Ensure all reagents are fresh, especially the TCEP solution. Optimize reagent concentrations.
Incomplete capture by streptavidin beads.Increase incubation time with beads. Ensure sufficient bead capacity for the amount of biotinylated protein.
Protein degradation.Keep samples on ice and use protease inhibitors throughout the protocol.
No Signal for Protein of Interest Inefficient metabolic/enzymatic labeling.Optimize the concentration and incubation time of the alkyne-containing probe.
Protein is not expressed or is in low abundance.Confirm protein expression by other methods (e.g., western blot of total lysate).

References

Application Notes and Protocols for Immunoprecipitation using Biotin-PEG5-azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of a target protein that has been site-specifically labeled with Biotin-PEG5-azide via click chemistry. This method is ideal for enriching a specific protein of interest (POI) and its interacting partners from complex biological samples like cell lysates. The protocol is divided into three main stages:

  • Protein Labeling: Site-specific incorporation of an alkyne-containing unnatural amino acid into the POI, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.

  • Purification of Labeled Protein: Removal of excess labeling reagents to ensure efficient downstream immunoprecipitation.

  • Immunoprecipitation (Pull-down): Enrichment of the biotinylated POI and its binding partners using streptavidin-coated magnetic beads.

Experimental Workflow Overview

The overall experimental workflow is depicted below, outlining the key stages from protein expression to the analysis of the immunoprecipitated complexes.

Workflow cluster_0 Protein Engineering & Expression cluster_1 Labeling & Purification cluster_2 Immunoprecipitation & Analysis POI Protein of Interest (POI) Gene UAA Incorporate Alkyne-UAA POI->UAA Site-directed Mutagenesis Expression Express Alkyne-POI in Cells UAA->Expression CellLysis Cell Lysis Expression->CellLysis ClickChem Click Chemistry with This compound CellLysis->ClickChem Purification Purify Biotinylated POI ClickChem->Purification IP Immunoprecipitation with Streptavidin Beads Purification->IP Wash Wash Beads IP->Wash Elution Elute Protein Complexes Wash->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Overall experimental workflow from protein engineering to analysis.

I. Protocol for Protein Labeling with this compound via Click Chemistry

This protocol assumes the protein of interest (POI) has been expressed with a site-specifically incorporated alkyne-containing unnatural amino acid (e.g., L-Azidohomoalanine can be used to incorporate an azide, which would then react with an alkyne-PEG-biotin). For this protocol, we will assume an alkyne-containing amino acid has been incorporated and will be labeled with this compound.

A. Reagents and Buffers

Reagent/BufferComponentConcentration
Lysis Buffer HEPES, pH 7.450 mM
NaCl150 mM
EDTA1 mM
1% (v/v) Triton X-100
Protease Inhibitor Cocktail1x
Click Chemistry Reaction Mix This compound100 µM
Copper (II) Sulfate (CuSO4)1 mM
Tris(2-carboxyethyl)phosphine (TCEP)5 mM
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)100 µM

B. Protocol

  • Cell Lysis:

    • Harvest cells expressing the alkyne-modified POI and wash once with ice-cold PBS.

    • Lyse the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing the alkyne-POI) with the Click Chemistry Reaction Mix components in the following order:

      • Cell Lysate (1-5 mg/mL final concentration)

      • This compound

      • TBTA

      • Copper (II) Sulfate

      • TCEP (freshly prepared)

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

II. Protocol for Purification of Biotinylated Protein

After the click chemistry reaction, it is crucial to remove unreacted this compound and the copper catalyst.

A. Method: Acetone Precipitation

  • Add 4 volumes of ice-cold acetone to the reaction mixture.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Carefully decant the supernatant.

  • Wash the protein pellet with 1 mL of ice-cold 90% acetone.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the protein pellet in a suitable buffer for immunoprecipitation (e.g., RIPA buffer or a non-denaturing IP buffer).

III. Protocol for Immunoprecipitation of Biotinylated Protein

This protocol utilizes streptavidin-coated magnetic beads to capture the biotinylated POI and its interacting partners.

A. Reagents and Buffers

Reagent/BufferComponentConcentration
IP Lysis Buffer Tris-HCl, pH 7.450 mM
NaCl150 mM
EDTA1 mM
1% (v/v) NP-40
0.5% (w/v) Sodium Deoxycholate
0.1% (w/v) SDS
Protease Inhibitor Cocktail1x
Wash Buffer Tris-HCl, pH 7.450 mM
NaCl300 mM
0.1% (v/v) Tween-20
Elution Buffer SDS-PAGE Sample Buffer (Laemmli)1x or 2x
or Biotin Solution in PBS2 mM

B. Immunoprecipitation Workflow Diagram

IP_Workflow start Biotinylated Protein Lysate beads Add Streptavidin Magnetic Beads start->beads incubation Incubate (e.g., 2h at 4°C) to Capture Biotin-POI beads->incubation wash1 Wash 1: IP Lysis Buffer incubation->wash1 wash2 Wash 2: High Salt Wash Buffer wash1->wash2 wash3 Wash 3: Final Wash Buffer wash2->wash3 elution Elute Captured Proteins wash3->elution analysis Analyze by WB or MS elution->analysis

Caption: Step-by-step immunoprecipitation workflow.

C. Protocol

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in the vial.

    • Transfer the desired amount of bead slurry to a new microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads three times with IP Lysis Buffer.

  • Immunoprecipitation:

    • Add the purified, biotinylated protein lysate to the washed streptavidin magnetic beads.

    • Incubate for 1-3 hours at 4°C with gentle rotation to allow binding.

  • Washing:

    • Place the tube on the magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads three times with ice-cold IP Lysis Buffer.

    • Wash the beads two times with ice-cold Wash Buffer.

    • Perform a final wash with ice-cold PBS.

  • Elution:

    • After the final wash, remove all supernatant.

    • For denaturing elution (for Western Blotting): Resuspend the beads in 1x or 2x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes. The supernatant contains the eluted proteins.

    • For non-denaturing elution (for activity assays or mass spectrometry): Resuspend the beads in Elution Buffer containing a high concentration of free biotin (e.g., 2 mM Biotin in PBS) and incubate for 30-60 minutes at room temperature with agitation. The supernatant will contain the eluted protein complexes.

IV. Quantitative Data Summary

The following table summarizes key quantitative parameters for the entire protocol. These values may require optimization depending on the specific protein and experimental conditions.

ParameterStepRecommended Range/ValueNotes
Protein Concentration Cell Lysis1 - 5 mg/mLEnsure sufficient protein for detection.
This compound Click Chemistry50 - 200 µMTitrate to optimize labeling efficiency and minimize background.
Copper (II) Sulfate Click Chemistry0.5 - 2 mM
TCEP Click Chemistry2.5 - 10 mMUse a freshly prepared solution.
TBTA Click Chemistry50 - 200 µM
Incubation Time Click Chemistry1 - 4 hours
Streptavidin Beads Immunoprecipitation20 - 50 µL of slurry per 1 mg of lysateThe binding capacity of beads varies by manufacturer.
Incubation Time Immunoprecipitation1 - 4 hours or overnight at 4°CLonger incubation may increase yield but also background.
Wash Steps Immunoprecipitation3-5 washesThorough washing is critical to reduce non-specific binding.
Elution Volume Elution20 - 50 µLA smaller volume concentrates the sample.

V. Signaling Pathway/Logical Relationship Diagram

The interaction between the biotinylated protein of interest and its binding partners can be conceptualized as a central node with interacting proteins.

Caption: Interaction map of the biotinylated POI and its binding partners.

Application of Biotin-PEG5-azide in PROTAC Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Biotin-PEG5-azide

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. This compound is a versatile linker molecule widely employed in PROTAC development. It features a polyethylene glycol (PEG) spacer, which enhances hydrophilicity and can improve the pharmacokinetic properties of the PROTAC. The terminal azide group enables facile and efficient conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and bioorthogonal "click chemistry" reaction. Furthermore, the biotin moiety serves as a valuable analytical handle for various biochemical applications, including affinity purification and target engagement studies.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the degradation of a target protein, thereby disrupting its associated signaling pathways. For instance, a PROTAC targeting a protein kinase can abolish all downstream signaling cascades initiated by that kinase. The general mechanism of PROTAC action is depicted below.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Biotin-PEG5-Linker) POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Transfer E1_E2 E1/E2 Enzymes E1_E2->Ubiquitin Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via CuAAC Click Chemistry

This protocol describes the general procedure for conjugating a this compound linker to an alkyne-functionalized ligand for a protein of interest (POI-alkyne) and an E3 ligase ligand. For this example, we will consider the synthesis of a BRD4-targeting PROTAC.

Materials:

  • POI-alkyne (e.g., an alkyne-modified JQ1 derivative)

  • E3 ligase ligand-azide (e.g., Pomalidomide-azide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve the POI-alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent (e.g., DMF).

  • Preparation of Catalyst and Reducing Agent:

    • Prepare fresh stock solutions of 100 mM CuSO₄ in deionized water and 200 mM sodium ascorbate in deionized water.

    • Prepare a 100 mM stock solution of THPTA (or TBTA) in the reaction solvent.

  • Click Chemistry Reaction:

    • In a clean, dry reaction vessel, add the solution of POI-alkyne and this compound.

    • To this mixture, add the THPTA (or TBTA) solution (0.1 equivalents).

    • Add the CuSO₄ solution (0.05 equivalents).

    • Finally, add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.

    • Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start: Prepare Reactants (POI-Alkyne & this compound) Add_Catalyst Add Cu(I) Catalyst Premix (CuSO4 + THPTA) Start->Add_Catalyst Add_Reducing_Agent Add Reducing Agent (Sodium Ascorbate) Add_Catalyst->Add_Reducing_Agent Reaction CuAAC Reaction (Room Temperature, 4-12h) Add_Reducing_Agent->Reaction Monitoring Monitor Reaction (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Extraction & Concentration) Monitoring->Workup Complete Purification Purification (HPLC) Workup->Purification Characterization Characterization (MS & NMR) Purification->Characterization End End: Purified PROTAC Characterization->End

References

Biotin-PEG5-azide in chemical proteomics for identifying post-translational modifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-PEG5-azide in chemical proteomics workflows aimed at the identification and characterization of post-translational modifications (PTMs).

Introduction

Post-translational modifications are critical regulatory mechanisms that govern protein function, localization, and interaction networks. The study of PTMs on a proteome-wide scale, known as PTM proteomics, is essential for understanding cellular signaling and disease pathogenesis. Chemical proteomics, employing bioorthogonal chemistries, has emerged as a powerful strategy for the enrichment and identification of PTMs. This compound is a key reagent in this approach, enabling the covalent labeling of alkyne-modified proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions. The biotin moiety allows for highly specific affinity purification of labeled proteins and peptides, while the PEG5 linker enhances solubility and reduces steric hindrance.

Principle of the Method

The general workflow for identifying PTMs using this compound involves a multi-step process. First, a probe containing an alkyne functional group is introduced to metabolically or enzymatically label proteins with a specific PTM. Alternatively, chemical probes can be used to directly modify endogenous proteins.[1] Following labeling, cell or tissue lysates are prepared, and the alkyne-modified proteins are conjugated to this compound through a click chemistry reaction.[1] The resulting biotinylated proteins are then enriched using streptavidin- or avidin-based affinity matrices.[1] After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are typically digested into peptides, which are then analyzed by mass spectrometry (MS) to identify the modified proteins and localize the PTM sites.

A more advanced "tagging-triplication" or "MixClick" strategy utilizes a mixture of biotin azides with varying polyethylene glycol (PEG) linker lengths (e.g., Biotin-PEG3-azide, Biotin-PEG4-azide, and this compound).[2][3] This approach creates multiple, distinct mass-shifted versions of the same modified peptide, which aids in their identification and increases the confidence of PTM assignment during MS analysis. The differential PEG linkers also alter the chromatographic elution time of the peptides, further enhancing their separation and detection.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_lysis Step 2: Cell Lysis cluster_click Step 3: Click Chemistry cluster_enrichment Step 4: Enrichment cluster_digestion Step 5: On-Bead Digestion cluster_ms Step 6: MS Analysis cluster_data Step 7: Data Analysis p1 Metabolic/Enzymatic Labeling with Alkyne Probe lysis Cell Lysis and Protein Extraction p1->lysis p2 Direct Chemical Modification with Alkyne Probe p2->lysis click CuAAC Reaction with This compound lysis->click enrich Streptavidin Affinity Purification click->enrich digest Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data PTM Identification and Quantification ms->data

Figure 1. General experimental workflow for PTM identification using this compound.

mixclick_workflow cluster_reagents Biotin-PEGn-azide Mixture cluster_products Differentially Tagged Proteins cluster_ms_results Mass Spectrum alkyne_protein Alkyne-Modified Protein click_reaction One-Pot CuAAC Reaction alkyne_protein->click_reaction peg3 Biotin-PEG3-azide peg3->click_reaction peg4 Biotin-PEG4-azide peg4->click_reaction peg5 This compound peg5->click_reaction prod3 Protein-PEG3-Biotin click_reaction->prod3 prod4 Protein-PEG4-Biotin click_reaction->prod4 prod5 Protein-PEG5-Biotin click_reaction->prod5 enrichment Streptavidin Enrichment prod3->enrichment prod4->enrichment prod5->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis ms_peaks Distinct m/z peaks for each PEG-labeled peptide ms_analysis->ms_peaks

Figure 2. "MixClick" workflow for enhanced PTM peptide identification.

Quantitative Data Summary

The following table summarizes representative quantitative data from chemical proteomics experiments utilizing biotin-azide reagents for PTM analysis.

Experimental WorkflowNumber of DDA RunsTotal Identified PeptidesIdentifications per DDA RunReference
MixClick (Triplex Tagging) 626344
Analysis-and-Grouping 1722513

Table 1. Comparison of peptide identification efficiency between "MixClick" and a standard "Analysis-and-Grouping" workflow.

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is adapted from established chemical proteomics workflows.

Materials:

  • Alkyne-labeled cell or tissue lysate

  • This compound (or a 1:1:1 mixture of Biotin-PEG3-azide, Biotin-PEG4-azide, and this compound for the "MixClick" method)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • DMSO

  • tert-butanol

  • Cold acetone

  • Cold methanol

  • Reconstitution buffer (50 mM ammonium bicarbonate, 6 M guanidine HCl, 10 mM 2-mercaptoethanol)

  • Dithioerythritol (DTE)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • 50 mM ammonium bicarbonate

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.7 mM TBTA stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.

    • Prepare a 50 mM CuSO₄ stock solution in water.

    • Prepare a 50 mM TCEP stock solution in water.

    • For single-plex labeling, prepare a 1.25 mM this compound stock solution in water.

    • For triplex "MixClick" labeling, prepare a mixed stock solution containing 1.25 mM each of Biotin-PEG3-azide, Biotin-PEG4-azide, and this compound in water.

  • Click Reaction Cocktail Preparation:

    • Immediately before use, prepare the click reagent cocktail. For each 136 µL of cocktail, mix the following:

      • 68 µL of 1.7 mM TBTA stock

      • 22.6 µL of 50 mM CuSO₄ stock

      • 22.6 µL of 50 mM TCEP stock

      • 22.6 µL of the desired azide affinity tag stock solution

  • CuAAC Reaction:

    • To each aliquot of cell lysate, add 110 µL of the click reagent cocktail. This results in final working concentrations of 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM for the azide tag.

    • Incubate the reaction mixtures for 1 hour at room temperature with constant agitation.

  • Protein Precipitation:

    • After the incubation, precipitate the proteins by adding 10 mL of cold acetone to each reaction and incubating overnight at -20 °C.

    • Pellet the protein precipitate by centrifugation at 3000 x g for 30 minutes at -9 °C.

    • Wash each pellet with 5 mL of cold methanol.

  • Protein Solubilization, Reduction, and Alkylation:

    • Redissolve each protein pellet in 200 µL of reconstitution buffer.

    • Reduce the proteins by adding DTE to a final concentration of 10 mM and incubating at 37 °C for 1 hour.

    • Alkylate the proteins by adding IAA to a final concentration of 18.8 mM and incubating at 25 °C in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the samples by adding 728 µL of 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:25 trypsin-to-protein ratio and incubate at 37 °C for 16 hours.

  • Sample Preparation for Mass Spectrometry:

    • The resulting peptide mixture can now be desalted and prepared for subsequent streptavidin enrichment and LC-MS/MS analysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol is a general guide for SPAAC-based labeling on live cells.

Materials:

  • Cells metabolically labeled with an azide-containing precursor

  • Dibenzocyclooctyne (DBCO)-functionalized biotin (e.g., DBCO-PEG-Biotin)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • 0.25% Triton X-100 in PBS (for permeabilization, optional)

  • 3% Bovine serum albumin (BSA) in PBS (blocking buffer)

Procedure:

  • Cell Preparation:

    • Culture cells and introduce the azide-containing metabolic precursor for a sufficient duration to allow for incorporation into proteins.

    • Wash the cells twice with PBS to remove residual media and unincorporated precursor.

  • SPAAC Reaction (Live Cells):

    • Prepare a solution of DBCO-functionalized biotin in a suitable buffer (e.g., PBS) at a concentration of 10-100 µM.

    • Incubate the cells with the DBCO-biotin solution for 1-2 hours at 37 °C.

  • Washing:

    • Wash the cells three times with PBS to remove excess DBCO-biotin reagent.

  • Downstream Processing:

    • For proteomic analysis, lyse the cells and proceed with protein extraction and enrichment as described in Protocol 1 (from the enrichment step onwards).

    • For imaging, fix the cells with 4% PFA for 15 minutes at room temperature. If labeling intracellular targets, permeabilize the cells with 0.25% Triton X-100 for 10 minutes. Block with 3% BSA for 30 minutes and then proceed with detection of the biotin tag using fluorescently labeled streptavidin.

Concluding Remarks

This compound is a versatile and powerful tool in chemical proteomics for the enrichment and identification of post-translationally modified proteins. Its application in conjunction with click chemistry enables the sensitive and specific isolation of PTM-bearing proteins from complex biological samples. The "MixClick" strategy, employing a mixture of biotin-azides with varying PEG linker lengths, further enhances the confidence of peptide identification in mass spectrometry-based proteomics. The protocols provided herein offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex landscape of the PTM proteome. To improve the reproducibility of identifying probe-modified peptides, it is recommended to implement a "split-and-pool" practice during the click reaction step, where a sample is divided, subjected to individual click reactions, and then recombined for downstream processing.

References

Revolutionizing Proteomics: High-Efficiency Affinity Purification Using Biotin-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of many protein purification and detection methodologies. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has further expanded the utility of this system. Biotin-PEG5-azide is a versatile reagent that allows for the covalent labeling of alkyne-modified proteins. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, facilitating efficient capture by streptavidin-based affinity resins. This application note provides a detailed protocol for the use of this compound in the affinity purification of proteins, complete with quantitative data on purification efficiency and a focus on its application in studying protein-protein interactions within signaling pathways.

This method is particularly valuable for the selective enrichment of low-abundance proteins, the validation of drug targets, and the elucidation of complex protein interaction networks. The covalent nature of the "click" reaction ensures a stable biotin tag, allowing for stringent wash conditions and resulting in high purity of the isolated proteins.

Principle of the Method

The workflow involves two key steps:

  • Labeling: An alkyne-containing chemical handle is introduced into the protein of interest, either through metabolic incorporation of an alkyne-bearing unnatural amino acid or by chemical modification. The alkyne-modified protein is then reacted with this compound via CuAAC, resulting in a stable triazole linkage and a biotinylated protein.

  • Purification: The biotinylated protein is captured from a complex mixture using an affinity matrix functionalized with streptavidin. After washing to remove non-specifically bound proteins, the purified protein is eluted from the matrix.

Data Presentation

A critical aspect of any purification strategy is its efficiency, which can be assessed by recovery yield and the purity of the final product. The choice of elution method significantly impacts these parameters. Below is a summary of quantitative data comparing different elution strategies for biotinylated proteins from streptavidin-based resins.

Elution MethodElution Buffer CompositionTemperatureTimeProtein Recovery Yield (%)PurityReference
Harsh Denaturing Elution 6 M Urea, 2 M Thiourea, 2% SDS, 30 mM Biotin, pH 1296°C15 min~90%High, but protein is denatured. Potential for streptavidin subunit contamination.[1]
SDS/Biotin Elution 2% SDS, 200 mM NaCl, 50 mM Tris pH 8, excess Biotin95°C5 min40-60%Good, with reduced streptavidin contamination compared to harsh denaturing methods.[2][3]
Acidic Elution 0.1 M Glycine-HCl, pH 2.5-2.8Room Temp10 minVariable, protein dependentGood, but can denature acid-labile proteins.[4]
Competitive Elution with Biotin 25 mM Biotin in PBS with 0.1% SDS95°C5 minModerateGood, preserves protein structure better than harsh denaturing conditions.[2]
Formamide Elution 10 mM EDTA, 95% Formamide, pH 8.290°C10 min>95% (for free biotin)High

Note: Recovery yields can be highly dependent on the specific protein, the density of biotinylation, and the type of streptavidin resin used.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC

This protocol is a general guideline for the "click" reaction. Optimization may be required for specific proteins.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, Tris)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • DMSO

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.4

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 50 mM in deionized water.

    • TCEP or Sodium Ascorbate: 50 mM in deionized water (prepare fresh).

    • TBTA: 10 mM in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:

    • Alkyne-modified protein (to a final concentration of 1-10 mg/mL in Reaction Buffer).

    • This compound stock solution (to a final concentration of 100-200 µM).

    • TBTA stock solution (to a final concentration of 100 µM).

    • CuSO₄ stock solution (to a final concentration of 1 mM).

  • Initiate the Reaction: Add the TCEP or Sodium Ascorbate stock solution to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Removal of Excess Reagents: Remove unreacted this compound and copper catalyst by buffer exchange using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Agarose

Materials:

  • Biotinylated protein sample from Protocol 1.

  • Streptavidin Agarose Resin slurry.

  • Lysis/Binding Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40 or Triton X-100, 1 mM EDTA, with protease inhibitors.

  • Wash Buffer 1 (Low Stringency): Lysis/Binding Buffer.

  • Wash Buffer 2 (High Stringency): 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% SDS.

  • Elution Buffer: (Choose one from the table in the Data Presentation section based on downstream application requirements). For example, for mass spectrometry analysis where denaturation is acceptable, an SDS/Biotin elution is a good choice. For applications requiring native protein, competitive elution with biotin is preferred, although yields may be lower.

  • Microcentrifuge tubes.

Procedure:

  • Prepare Streptavidin Resin:

    • Transfer the required amount of streptavidin agarose slurry to a microcentrifuge tube.

    • Wash the resin three times with 10 bed volumes of Lysis/Binding Buffer. Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes) between each wash.

  • Binding:

    • Add the biotinylated protein sample to the equilibrated streptavidin resin.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin three times with 10 bed volumes of Wash Buffer 1.

    • Wash the resin two times with 10 bed volumes of Wash Buffer 2 to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, add 1-2 bed volumes of the chosen Elution Buffer to the resin.

    • Incubate according to the conditions specified in the Data Presentation table (e.g., for SDS/Biotin elution, incubate at 95°C for 5 minutes).

    • Pellet the resin by centrifugation and carefully collect the supernatant containing the purified protein. Repeat the elution step if necessary to maximize recovery.

  • Downstream Processing:

    • For denaturing elution methods, the sample is ready for SDS-PAGE analysis. For mass spectrometry, further processing to remove detergents may be required.

    • For native elution, the protein may be used directly in functional assays or dialyzed against a suitable storage buffer.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification alkyne_protein Alkyne-Modified Protein click_reaction CuAAC 'Click' Reaction alkyne_protein->click_reaction biotin_azide This compound biotin_azide->click_reaction biotinylated_protein Biotinylated Protein click_reaction->biotinylated_protein cell_lysate Cell Lysate containing Biotinylated Protein biotinylated_protein->cell_lysate binding Binding cell_lysate->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding washing Washing binding->washing elution Elution washing->elution purified_protein Purified Protein elution->purified_protein analysis analysis purified_protein->analysis Downstream Analysis (SDS-PAGE, MS, etc.)

Caption: Workflow for this compound based affinity purification.

Application in Signaling Pathway Analysis: MAPK Signaling Cascade

This compound affinity purification is a powerful tool for studying protein-protein interactions within signaling cascades. For example, it can be used to pull down a specific kinase and identify its interacting partners (substrates, scaffolds, and regulators) in the Mitogen-Activated Protein Kinase (MAPK) pathway.

mapk_pathway cluster_cell Cellular Context cluster_pulldown Affinity Purification of MAPKK Complex stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor mapkkk MAPKKK (e.g., Raf) receptor->mapkkk mapkk MAPKK (Bait Protein) (Alkyne-Modified) mapkkk->mapkk mapk MAPK (Prey Protein) mapkk->mapk biotin_labeling Labeling with This compound mapkk->biotin_labeling transcription_factor Transcription Factor mapk->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response streptavidin_pulldown Streptavidin Pulldown biotin_labeling->streptavidin_pulldown ms_analysis Mass Spectrometry (Identification of Interactors) streptavidin_pulldown->ms_analysis

Caption: Investigating MAPK pathway interactions using affinity purification.

Conclusion

This compound, in conjunction with click chemistry and streptavidin affinity chromatography, provides a robust and versatile platform for the specific and efficient purification of proteins. The detailed protocols and comparative data on elution strategies presented in this application note offer a comprehensive guide for researchers aiming to implement this powerful technique. The ability to achieve high purity allows for confident identification of protein interaction partners, making this methodology invaluable for advancing our understanding of complex biological processes and for the development of novel therapeutics.

References

Troubleshooting & Optimization

Optimizing Biotin-PEG5-Azide Concentration for Protein Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Biotin-PEG5-azide for successful protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for protein labeling?

This compound is a biotinylation reagent used in "click chemistry," a method for attaching molecules to each other with high efficiency and specificity.[1] It contains three key components:

  • Biotin: A vitamin that binds with extremely high affinity to streptavidin and avidin, which is useful for detection, purification, and immobilization.[2]

  • PEG5: A five-unit polyethylene glycol spacer arm. This flexible linker reduces steric hindrance between the biotin and the protein, improving the accessibility of biotin for binding to streptavidin.[3]

  • Azide: A functional group that reacts specifically with an alkyne group in a click chemistry reaction to form a stable covalent bond.[1]

To use this compound, your target protein must first be modified to contain an alkyne group. This is typically achieved by metabolically incorporating an alkyne-containing unnatural amino acid or by chemically modifying the protein. The azide on the this compound then "clicks" onto the alkyne on the protein.

Q2: What is the recommended starting molar excess of this compound for protein labeling?

The optimal molar excess of this compound to your alkyne-modified protein can vary depending on several factors, including the protein's concentration, the number of accessible alkyne groups, and the specific click chemistry reaction conditions. A good starting point is to perform a titration experiment with a range of molar ratios. For similar biotinylation reagents, ratios from 5-fold to 100-fold molar excess have been reported to be effective.[4] For initial experiments, a 20-fold molar excess is often a reasonable starting point.

Q3: How do I prepare my protein for labeling with this compound?

Proper protein preparation is critical for successful labeling. Here are some key considerations:

  • Buffer Composition: The protein should be in a buffer that does not contain primary amines (like Tris or glycine) if you are performing NHS ester-based modifications, though this is less critical for the azide-alkyne click reaction itself. However, for consistency and to avoid unforeseen side reactions, using buffers like phosphate-buffered saline (PBS) at a pH between 7 and 9 is recommended.

  • Protein Concentration: For efficient labeling, a protein concentration of >1 mg/mL is generally recommended. If your protein concentration is low, consider concentrating it using a spin column concentrator.

  • Purity: The protein of interest should be of high purity (>90%) to avoid labeling non-specific impurities that could interfere with downstream applications.

Q4: How can I confirm that my protein has been successfully biotinylated?

Several methods can be used to verify successful biotinylation:

  • Western Blotting: This is a common and straightforward method. After running your labeled protein on an SDS-PAGE gel and transferring it to a membrane, you can detect the biotinylated protein using HRP-conjugated streptavidin or an anti-biotin antibody. A band should appear at the expected molecular weight of your protein.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) can also be used to detect biotinylated proteins.

  • Mass Spectrometry: For a more precise analysis, mass spectrometry can confirm the addition of the this compound moiety by the corresponding mass shift.

  • Biotin Quantitation Assays: Assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin incorporated per protein molecule, though they may have limitations in sensitivity and reproducibility. Fluorescent-based quantitation kits can offer better performance.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no biotinylation Inefficient click chemistry reaction.- Ensure all click chemistry reagents (e.g., copper catalyst, reducing agent, ligand for CuAAC) are fresh and correctly prepared.- Optimize the concentration of the catalyst and ligand.- Increase the reaction time or temperature.
Sub-optimal buffer conditions.- Ensure the reaction buffer pH is between 7 and 9.- Avoid buffers containing components that may interfere with the click reaction (e.g., high concentrations of chelators like EDTA for CuAAC).
Low molar excess of this compound.- Increase the molar ratio of this compound to protein. Perform a titration to find the optimal ratio (e.g., 5x, 10x, 20x, 50x, 100x).
Inactive this compound reagent.- Store the reagent as recommended by the manufacturer, typically at -20°C and protected from light and moisture.
Protein precipitation during labeling Over-biotinylation.- Reduce the molar excess of this compound used in the reaction.- Over-modification can lead to protein aggregation and precipitation.
Inappropriate buffer conditions.- Ensure the buffer composition and pH are suitable for your specific protein's stability.
High background or non-specific binding in downstream applications Excess, unreacted this compound.- Remove unreacted biotinylation reagent after the labeling reaction using methods like dialysis, gel filtration, or spin columns.
Non-specific binding of streptavidin/avidin.- Use an appropriate blocking buffer (e.g., 5% BSA in TBST) during Western blotting or other immunoassays. Avoid using milk as a blocking agent as it contains endogenous biotin.- Pre-clear cell lysates with streptavidin beads to reduce non-specific binding.
Inconsistent labeling results between experiments Variability in reagent preparation.- Prepare fresh stock solutions of this compound and other click chemistry reagents for each experiment.
Inaccurate protein concentration measurement.- Accurately determine the protein concentration before each labeling reaction to ensure consistent molar ratios.
Incomplete removal of interfering substances from the protein sample.- Ensure thorough buffer exchange to remove any compounds that might interfere with the labeling reaction.

Experimental Protocols

Protocol 1: Titration of this compound for Optimal Protein Labeling (CuAAC Reaction)

This protocol outlines a general procedure for determining the optimal molar excess of this compound for labeling an alkyne-modified protein using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand stock solution (e.g., 1.7 mM in DMSO:tert-butanol 1:4)

  • Desalting columns or spin columns for buffer exchange

Procedure:

  • Prepare the Protein:

    • Ensure your alkyne-modified protein is at a concentration of 1-5 mg/mL in an appropriate buffer.

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Set up Labeling Reactions:

    • In separate microcentrifuge tubes, set up a series of labeling reactions with varying molar excesses of this compound (e.g., 5x, 10x, 20x, 50x, 100x) relative to the protein. Include a negative control with no this compound.

    • For a typical reaction, you might have a final volume of 100 µL.

  • Prepare the Click Chemistry Reagent Cocktail:

    • Immediately before use, prepare a cocktail of the click chemistry reagents. The final concentrations can be optimized, but a common starting point is:

      • 1 mM CuSO₄

      • 1 mM TCEP

      • 100 µM TBTA

      • The desired concentration of this compound

    • Note: Add the reagents in the order of TBTA, CuSO₄, TCEP, and finally the this compound to the protein solution.

  • Incubate:

    • Add the click chemistry reagent cocktail to each protein sample.

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Remove Excess Reagents:

    • Remove unreacted this compound and other small molecules using a desalting column or spin column according to the manufacturer's instructions.

  • Analyze the Labeling Efficiency:

    • Analyze a small aliquot of each reaction by SDS-PAGE and Western blot using HRP-conjugated streptavidin to visualize the biotinylated protein.

    • Compare the signal intensity across the different molar ratios to determine the optimal concentration of this compound for your protein.

Visualizations

experimental_workflow prep Protein Preparation (Buffer Exchange, Concentration) react Labeling Reaction (Titrate this compound) prep->react Aliquot Protein purify Purification (Remove excess reagent) react->purify Labeled Protein Mixture analyze Analysis (Western Blot, Mass Spec) purify->analyze Purified Labeled Protein optimize Determine Optimal Concentration analyze->optimize Compare Results troubleshooting_workflow start Low/No Labeling? check_reagents Check Reagent Activity & Preparation start->check_reagents Yes precipitation Protein Precipitation? start->precipitation No check_ratio Increase Molar Ratio of this compound check_reagents->check_ratio check_conditions Optimize Reaction (Time, Temp, pH) check_ratio->check_conditions check_conditions->start reduce_ratio Reduce Molar Ratio precipitation->reduce_ratio Yes high_background High Background? precipitation->high_background No check_buffer Check Buffer Stability reduce_ratio->check_buffer check_buffer->precipitation purification Improve Purification Step high_background->purification Yes success Successful Labeling high_background->success No blocking Optimize Blocking Step purification->blocking blocking->high_background

References

Technical Support Center: Optimizing Biotin-PEG5-Azide Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Biotin-PEG5-azide in pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in a this compound pull-down assay?

Non-specific binding in pull-down assays using this compound can originate from several sources:

  • Hydrophobic and Electrostatic Interactions: Proteins and other macromolecules can non-specifically adhere to the surface of the streptavidin-coated beads through weak hydrophobic or electrostatic interactions.

  • Binding to Streptavidin: Some proteins may have a natural affinity for streptavidin itself, independent of the biotin interaction.

  • Endogenous Biotinylated Proteins: Cell lysates contain naturally biotinylated proteins (e.g., carboxylases) that will bind to streptavidin beads and can be co-eluted with your target protein complex.[1]

  • The PEG Linker: While the polyethylene glycol (PEG) linker is designed to reduce non-specific binding by creating a hydrophilic barrier, in some contexts, it could potentially interact with certain proteins.[2] However, PEGylation is generally considered to decrease non-specific protein adsorption.[3][4]

  • The Azide Group: The azide functional group is generally considered bioorthogonal and relatively inert in biological systems, minimizing non-specific interactions.[5] However, under certain conditions, particularly in the presence of a copper catalyst for click chemistry, some non-specific labeling of proteins with alkynes can occur.

Q2: What is the role of the PEG5 linker in this compound?

The PEG5 (pentaethylene glycol) linker serves two primary purposes:

  • Reduces Steric Hindrance: The linker provides a flexible spacer between the biotin molecule and the azide group, which can improve the accessibility of the biotin to the binding pocket of streptavidin, especially when conjugated to a larger molecule.

  • Minimizes Non-Specific Binding: PEG is a hydrophilic polymer that creates a hydrated layer on the surface of the molecule and the beads to which it is attached. This layer helps to repel non-specific protein adsorption, which is often driven by hydrophobic interactions.

Q3: How can I be sure that the binding I am observing is specific to my biotinylated bait?

Proper experimental controls are crucial for distinguishing specific from non-specific binding. Key controls include:

  • Beads-only control: Incubating streptavidin beads with the cell lysate in the absence of your biotinylated bait. This will identify proteins that bind non-specifically to the beads themselves.

  • Unbiotinylated bait control: If possible, perform the pull-down with a version of your bait molecule that has not been biotinylated. This helps to identify proteins that interact with the bait molecule itself, independent of the biotin-streptavidin interaction.

  • Scrambled probe control: If your bait is a nucleic acid or peptide, use a scrambled sequence with a similar composition but no expected binding activity.

Troubleshooting Guide

This guide addresses common issues of high background and non-specific binding in this compound pull-down assays.

Problem: High background in my negative control lanes (e.g., beads-only).

Possible Cause Recommended Solution
Insufficient blocking of non-specific binding sites on the beads.Pre-block the streptavidin beads with a blocking agent such as Bovine Serum Albumin (BSA) or casein before incubation with the cell lysate. A 1-5% solution of BSA in your binding buffer is a common starting point.
Inadequate washing to remove loosely bound proteins.Increase the number and/or duration of wash steps. Also, consider increasing the stringency of your wash buffers.
Hydrophobic or ionic interactions between lysate proteins and the beads.Modify your wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or including a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100).

Problem: Many non-specific bands appear in my experimental lane along with my protein of interest.

Possible Cause Recommended Solution
Endogenous biotinylated proteins are being pulled down.Pre-clear the cell lysate by incubating it with streptavidin beads prior to adding your biotinylated bait. This will deplete the lysate of many endogenously biotinylated proteins.
The interaction between your bait and its binding partners is weak, requiring less stringent conditions that also allow for non-specific interactions.Optimize the binding and washing conditions. Try a gradient of salt and detergent concentrations to find a balance that preserves your specific interaction while minimizing background.
The concentration of the biotinylated bait is too high, leading to increased non-specific interactions.Perform a titration experiment to determine the optimal concentration of your this compound probe that gives the best signal-to-noise ratio.
The azide group is non-specifically reacting with proteins in the lysate.While generally inert, if you are performing a click chemistry reaction in the lysate, ensure you are using a copper-free click chemistry method if possible, or thoroughly quench the reaction. Some studies suggest that the orientation of the click chemistry reagents (azide on the probe vs. alkyne on the probe) can influence non-specific labeling.

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Endogenous Biotin Background
  • Prepare Streptavidin Beads: Resuspend the streptavidin bead slurry. For each 1 mg of cell lysate, take 20-30 µL of the bead slurry.

  • Wash Beads: Wash the beads twice with 1 mL of ice-cold lysis buffer (without protease inhibitors). Pellet the beads by centrifugation or using a magnetic stand between washes.

  • Incubate Lysate with Beads: Add the washed streptavidin beads to the cell lysate.

  • Rotate: Incubate on a rotator at 4°C for 1-2 hours.

  • Pellet Beads: Pellet the beads by centrifugation or using a magnetic stand.

  • Collect Supernatant: Carefully collect the supernatant, which is now the pre-cleared lysate, and proceed with your pull-down assay.

Protocol 2: Stringent Washing Procedure to Reduce Non-Specific Binders

This procedure is performed after the incubation of your biotinylated bait and lysate with the streptavidin beads.

  • Initial Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of Wash Buffer 1 (e.g., TBS with 150 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C.

  • High Salt Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of High-Salt Wash Buffer (e.g., TBS with 500 mM NaCl and 0.1% Tween-20). Rotate for 5 minutes at 4°C. This step helps to disrupt ionic interactions.

  • Detergent Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of Wash Buffer 1 to lower the salt concentration. Rotate for 5 minutes at 4°C.

  • Final Wash: Pellet the beads and discard the supernatant. Perform a final wash with a buffer lacking detergent (e.g., TBS with 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.

  • Elution: Proceed with your elution protocol.

Quantitative Data Summary

The following table summarizes the expected qualitative and potential quantitative impact of various troubleshooting steps on reducing non-specific binding. The quantitative values are illustrative and the actual reduction will depend on the specific experimental conditions.

Troubleshooting Step Expected Outcome on Non-Specific Binding Potential Quantitative Reduction of Background
Pre-clearing Lysate Significant reduction of bands corresponding to endogenous biotinylated proteins.50-80% reduction of known endogenous biotinylated protein signals.
Using Blocking Agents (e.g., BSA) Reduction of non-specific binding to the bead surface.30-60% reduction in total background protein intensity.
Increasing Salt in Wash Buffer Reduction of proteins bound through ionic interactions.20-50% reduction in a subset of non-specific binders.
Adding Detergent to Wash Buffer Reduction of proteins bound through hydrophobic interactions.40-70% reduction in a broad range of non-specific binders.

Visualizations

Pull-Down Assay Workflow

PullDown_Workflow cluster_preparation Preparation cluster_binding Binding & Incubation cluster_washing Washing cluster_elution Elution & Analysis Biotin_Probe This compound Probe Incubation Incubate Probe, Lysate & Beads Biotin_Probe->Incubation Cell_Lysate Cell Lysate (with Target Protein) Cell_Lysate->Incubation Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Capture of Biotinylated Probe-Protein Complex Elution Elute Bound Proteins Wash->Elution Analysis Downstream Analysis (e.g., Western Blot, MS) Elution->Analysis

Caption: A generalized workflow for a this compound pull-down assay.

Mechanism of Non-Specific Binding and Troubleshooting

NonSpecific_Binding cluster_problem Problem: Non-Specific Binding cluster_solution Solutions Bead Streptavidin Bead NSP1 Non-specific Protein 1 NSP1->Bead Hydrophobic/ Electrostatic Interaction NSP2 Non-specific Protein 2 NSP2->Bead Endo_Biotin Endogenous Biotinylated Protein Endo_Biotin->Bead Biotin-Streptavidin Interaction Blocking Blocking Agents (e.g., BSA) Blocking->NSP1 Blocks non-specific sites on bead High_Salt High Salt Wash High_Salt->NSP1 Disrupts ionic interactions Detergent Detergent Wash Detergent->NSP2 Disrupts hydrophobic interactions Pre_Clear Pre-clearing Lysate Pre_Clear->Endo_Biotin Removes from lysate before pull-down

Caption: Common causes of non-specific binding and corresponding troubleshooting strategies.

Logical Flow for Troubleshooting High Background

Troubleshooting_Logic Start High Background in Pull-down Assay Check_Controls Are controls (e.g., beads-only) also high? Start->Check_Controls Optimize_Blocking Optimize Blocking Step (e.g., BSA concentration/time) Check_Controls->Optimize_Blocking Yes Titrate_Probe Titrate this compound Probe Concentration Check_Controls->Titrate_Probe No Pre_Clear_Step Implement Pre-clearing of Lysate Success Reduced Background Pre_Clear_Step->Success Optimize_Washing Optimize Washing Conditions (Salt, Detergent, # of washes) Optimize_Blocking->Optimize_Washing Optimize_Washing->Pre_Clear_Step Titrate_Probe->Optimize_Washing

Caption: A decision tree for troubleshooting high background in pull-down assays.

References

Strategies to improve the solubility of Biotin-PEG5-azide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG5-azide, focusing on strategies to improve its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound has limited solubility in purely aqueous buffers. The recommended method is to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), or acetonitrile.[1] After it is fully dissolved, you can then slowly add your aqueous buffer to the solution. This method helps to prevent precipitation of the compound.

Q2: What is the recommended starting concentration for a stock solution in an organic solvent?

Q3: I dissolved the this compound in DMSO, but it precipitated when I added my aqueous buffer. How can I prevent this?

A3: Precipitation upon addition of an aqueous buffer can occur if the final concentration of the organic solvent is too low to maintain solubility. Here are a few troubleshooting steps:

  • Increase the proportion of the organic co-solvent. For a similar compound, a 1:1 solution of DMSO and PBS (pH 7.2) has been shown to be effective.[2]

  • Add the aqueous buffer slowly to the organic stock solution while vortexing or stirring. This gradual change in solvent polarity can help keep the compound in solution.

  • Consider the composition of your aqueous buffer. High salt concentrations or extreme pH values can affect the solubility of the compound.

Q4: Can I use heating or sonication to help dissolve my this compound?

A4: Yes, gentle heating and sonication can be used to aid dissolution. Some suppliers recommend heating the solution to 37°C and using an ultrasonic bath to help dissolve the compound.[4] However, be cautious with temperature, as prolonged or excessive heating can potentially degrade the molecule.

Q5: How long can I store this compound in an aqueous solution?

A5: It is generally not recommended to store this compound in aqueous solutions for extended periods. For similar compounds, it is advised not to store the aqueous solution for more than one day. For long-term storage, it is best to keep the compound as a solid at -20°C or as a stock solution in a dry organic solvent at -20°C or -80°C.

Data Presentation: Solubility of Biotin-PEG-Azide Compounds

The following table summarizes the available solubility data for this compound and related compounds. The inclusion of a polyethylene glycol (PEG) spacer generally increases the hydrophilicity and aqueous solubility of the molecule.

CompoundSolventReported Solubility
This compound DCM, acetonitrile, DMF, DMSOSoluble (specific concentration not widely reported)
Biotin-azideDMSO~ 5 mg/mL
Biotin-azide1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mL
Biotin-PEG3-azideDMF10 mg/mL
Biotin-PEG3-azideDMSO10 mg/mL
Biotin-PEG3-azidePBS (pH 7.2)10 mg/mL

Experimental Protocols

Protocol for Solubilizing this compound for Use in Aqueous Buffers

This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer for applications such as click chemistry.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Your desired aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Heating block or water bath (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 5-10 mg/mL).

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Gentle warming to 37°C can also be applied.

  • Prepare the Working Solution:

    • Determine the final concentration of this compound needed for your experiment.

    • Slowly add the DMSO stock solution to your aqueous buffer while vortexing. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

    • If you observe any precipitation, try increasing the final percentage of DMSO in your working solution. A final concentration of 10-20% DMSO is often compatible with biological experiments.

  • Final Checks and Storage:

    • Visually inspect the final solution to ensure it is clear and free of any precipitate.

    • Use the freshly prepared aqueous solution immediately for your experiment.

    • It is not recommended to store the aqueous solution for more than a day.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

Chemical_Structure_Features cluster_Biotin_PEG5_azide This compound Structure cluster_Solubility Solubility Factors Biotin Biotin Moiety (Hydrophobic Core) PEG5 PEG5 Linker (Hydrophilic Spacer) Biotin->PEG5 - Linker enhances aqueous solubility Azide Azide Group (Reactive Handle) PEG5->Azide Aqueous Aqueous Buffer Organic Organic Co-solvent (e.g., DMSO) Organic->Aqueous Improves overall solubility

Caption: Key structural features of this compound influencing solubility.

References

Common issues and solutions in Biotin-PEG5-azide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG5-azide experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for bioconjugation, target identification, and other applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical reagent that incorporates a biotin molecule, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The biotin moiety allows for strong and specific binding to streptavidin or avidin, enabling purification, detection, and immobilization of labeled molecules. The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance. The azide group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

Primary applications include:

  • Bioconjugation: Attaching biotin to alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and small molecules.[2]

  • Target Identification: Labeling and isolating the binding partners of a small molecule probe that has been modified with an alkyne group.[3]

  • Protein-Protein Interaction Studies: Identifying interacting proteins in pull-down assays.[4]

  • PROTAC Development: Used as a linker in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins.[5]

Q2: How should I store and handle this compound?

A2: Proper storage and handling are crucial for maintaining the integrity of this compound. It is recommended to store the compound at -20°C for long-term stability. For short-term use, it can be stored at 2-8°C. It is important to protect it from moisture and light. When preparing stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. It has limited solubility in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Low or No Reaction Yield

Problem: The click reaction results in a low yield or no desired product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Copper(I) Catalyst The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state. Ensure a fresh solution of the reducing agent, such as sodium ascorbate, is used to reduce Cu(II) to Cu(I) in situ. It is recommended to add the copper sulfate solution to the reaction mixture before the sodium ascorbate.
Degraded Reagents The azide or alkyne starting materials may have degraded. Verify the purity and integrity of your reagents. Azides can be sensitive to light, so store them accordingly.
Suboptimal Reagent Concentrations The stoichiometry of the reactants is critical. While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of one reagent can drive the reaction to completion. The optimal concentrations of the copper catalyst and ligand should also be determined empirically.
Presence of Copper Chelators Buffers or components in the reaction mixture (e.g., EDTA) can chelate the copper catalyst, rendering it inactive. Use buffers that are compatible with CuAAC, such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS).
Inappropriate pH The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions and catalyst deactivation.
Low Reaction Temperature While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 37-40°C) can sometimes improve the reaction rate and yield, especially for sterically hindered substrates.

Quantitative Comparison of CuAAC Ligands:

The choice of the copper-chelating ligand can significantly impact the efficiency of the CuAAC reaction. The following table provides a qualitative comparison of commonly used ligands.

Ligand Advantages Disadvantages Typical Concentration
TBTA (Tris(benzyltriazolylmethyl)amine)High reaction rates, good for organic solvents.Low water solubility.1-5 equivalents to Cu(I)
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)High water solubility, good for bioconjugation in aqueous buffers.Can be less efficient than TBTA in some cases.1-5 equivalents to Cu(I)
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)High efficiency in bioconjugation.Can be more expensive.1-5 equivalents to Cu(I)
Non-Specific Binding in Pull-Down Assays

Problem: High background or non-specific binding of proteins to streptavidin beads during pull-down experiments.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Blocking of Beads The streptavidin beads may have unoccupied biotin-binding sites that can non-specifically bind to proteins. Pre-block the beads with a solution of free biotin before adding the cell lysate.
Hydrophobic or Ionic Interactions with Beads Proteins can non-specifically adhere to the bead matrix. Increase the stringency of the wash buffers by adding detergents (e.g., Triton X-100, NP-40) or increasing the salt concentration.
Incomplete Removal of Unreacted this compound Excess, unreacted this compound can bind to the streptavidin beads and compete with the biotinylated protein of interest. Ensure thorough removal of unreacted reagents after the click reaction, for example, by dialysis or size-exclusion chromatography.
Naturally Biotinylated Proteins Cells contain endogenously biotinylated proteins that will bind to streptavidin beads. To minimize their interference, consider performing a pre-clearing step by incubating the cell lysate with streptavidin beads before the pull-down with your biotinylated sample.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an alkyne-containing protein with this compound.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Sodium Ascorbate

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 50 mM in deionized water.

    • Ligand (THPTA): 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add this compound stock solution to a final concentration of 2-5 equivalents relative to the protein.

    • Add the ligand stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or at 37°C for 1 hour. Protect the reaction from light.

  • Purification:

    • Remove excess reagents and purify the biotinylated protein using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Protocol 2: Pull-Down Assay for Target Identification

This protocol outlines a workflow for identifying the cellular targets of an alkyne-modified small molecule probe using a pull-down assay with this compound.

Materials:

  • Cells treated with an alkyne-modified small molecule probe

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • This compound

  • CuAAC reagents (as in Protocol 1)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis:

    • Harvest the treated cells and lyse them in lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Click Chemistry Reaction:

    • Perform the CuAAC reaction as described in Protocol 1, using the cell lysate containing the alkyne-labeled proteins.

  • Affinity Purification:

    • Equilibrate the streptavidin magnetic beads with lysis buffer.

    • Add the reaction mixture to the equilibrated beads and incubate with gentle rotation to allow binding of the biotinylated proteins.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting. For protein identification, the eluted sample can be subjected to mass spectrometry analysis.

Visualizations

PROTAC Signaling Pathway

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be utilized as a component of the linker connecting the target-binding ligand and the E3 ligase ligand in a PROTAC.

PROTAC_pathway cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (Biotin-PEG5-Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides results in

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: Target Identification Pull-Down Assay

This workflow illustrates the key steps in identifying the cellular targets of a small molecule probe using this compound.

pull_down_workflow start Start: Treat cells with alkyne-modified probe lysis Cell Lysis start->lysis click_reaction Click Reaction with This compound lysis->click_reaction incubation Incubation with Streptavidin Beads click_reaction->incubation wash Wash to remove non-specific binders incubation->wash elution Elution of biotinylated proteins wash->elution analysis Analysis by SDS-PAGE and Mass Spectrometry elution->analysis end End: Target protein identification analysis->end

Caption: Workflow for target identification using a pull-down assay.

Logical Relationship: Troubleshooting Low Click Reaction Yield

This diagram outlines the logical steps for troubleshooting low yields in a CuAAC reaction with this compound.

troubleshooting_yield start Low/No Product Yield check_reagents Check Reagent Integrity (Azide, Alkyne, Ascorbate) start->check_reagents check_reagents->start If reagents degraded check_catalyst Ensure Active Cu(I) Catalyst (Fresh Reducing Agent) check_reagents->check_catalyst If reagents are OK check_catalyst->start If catalyst inactive optimize_stoichiometry Optimize Stoichiometry (Excess of one reactant) check_catalyst->optimize_stoichiometry If catalyst is active check_conditions Verify Reaction Conditions (pH, Temperature, Solvent) optimize_stoichiometry->check_conditions If still low yield successful_reaction Successful Reaction optimize_stoichiometry->successful_reaction Leads to optimize_ligand Consider Different Cu(I) Ligand check_conditions->optimize_ligand If conditions are optimal check_conditions->successful_reaction Leads to optimize_ligand->successful_reaction Leads to

References

Technical Support Center: Minimizing Background Signal in Biotin-PEG5-Azide Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background signal in assays utilizing Biotin-PEG5-azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background signal when using this compound?

High background signal in assays involving this compound can originate from several sources, broadly categorized into two main areas: issues related to the biotin-streptavidin interaction and challenges with the click chemistry reaction itself.

  • Biotin-Streptavidin Interaction Issues:

    • Non-specific binding: Streptavidin-coated surfaces (e.g., beads, plates) can exhibit hydrophobic and electrostatic interactions, leading to the binding of non-biotinylated molecules.[1]

    • Endogenous biotin: Many biological samples, particularly tissues like the liver and kidney, contain endogenous biotin, which can be recognized by streptavidin-based detection systems, causing false-positive signals.[2][3]

    • Contaminated reagents: Buffers and other reagents, such as bovine serum albumin (BSA), may contain contaminating biotin.

  • Click Chemistry Reaction Issues:

    • Excess this compound: Unreacted this compound can non-specifically adsorb to surfaces or proteins, leading to high background.

    • Suboptimal reagent concentrations: Incorrect ratios of copper, ligand, and reducing agent can lead to side reactions or inefficient labeling, contributing to background.[4]

    • Thiol-yne side reactions: In complex biological samples like cell lysates, the alkyne group can react with free thiols on proteins (e.g., cysteine residues), resulting in non-specific labeling.

    • Catalyst instability: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, which can affect reaction efficiency and potentially contribute to background.

Q2: How can I prevent non-specific binding to my streptavidin-coated surfaces?

Preventing non-specific binding is crucial for achieving a good signal-to-noise ratio. Here are several strategies:

  • Blocking: Incubate the streptavidin-coated surface with a blocking agent to saturate non-specific binding sites. Common blocking agents include:

    • Bovine Serum Albumin (BSA)

    • Casein

    • Normal serum from the same species as the secondary antibody.

  • Washing: Implement stringent washing steps to remove unbound and weakly bound molecules. Adding a non-ionic detergent like Tween-20 to the wash buffer can help reduce hydrophobic interactions.

  • Increase Buffer Stringency: Increasing the salt concentration of your buffers can help disrupt non-specific electrostatic interactions.

Q3: My sample has high levels of endogenous biotin. How can I block this interference?

Endogenous biotin can be a significant source of background. A two-step blocking procedure is highly effective:

  • Avidin/Streptavidin Incubation: First, incubate your sample with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin in the sample.

  • Biotin Incubation: Next, incubate with an excess of free biotin. This will saturate the remaining biotin-binding sites on the avidin/streptavidin added in the first step, preventing it from binding to your this compound probe.

Q4: What is the optimal concentration of this compound to use in my click chemistry reaction?

The optimal concentration of this compound is sample-dependent and should be determined empirically. A good starting point for cell lysate labeling is around 20 µM, which can then be titrated down if high background is observed. For fixed and permeabilized cells, a lower concentration in the range of 2-10 µM is often sufficient. Using a significant excess of the biotin-azide reagent should be avoided as it can lead to increased non-specific binding.

Q5: How can I optimize my copper-catalyzed click reaction (CuAAC) to minimize background?

Optimizing the CuAAC reaction is key to ensuring specific and efficient labeling. Consider the following:

  • Reagent Ratios: The ratio of the copper catalyst to the stabilizing ligand is critical. A higher ligand-to-copper ratio can help reduce background labeling.

  • Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it is prone to oxidation.

  • Oxygen Exclusion: The active Cu(I) catalyst can be oxidized by oxygen. While not always necessary for in vitro reactions with a reducing agent, for sensitive applications, degassing your solutions can be beneficial.

  • Avoid Interfering Buffer Components: Tris buffers should be avoided as the amine groups can chelate copper. PBS or HEPES are generally better choices.

Troubleshooting Guide

This guide addresses common problems encountered during assays using this compound and provides step-by-step solutions.

Problem 1: High Background Signal Across the Entire Plate/Blot/Sample
Click to expand troubleshooting steps
Possible Cause Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Try a different blocking agent (e.g., casein, normal serum).
Inadequate Washing Increase the number of wash steps. Increase the duration of each wash. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.
Endogenous Biotin Implement an avidin/biotin blocking protocol before adding the this compound.
Excess this compound Titrate the concentration of this compound to the lowest effective concentration.
Contaminated Reagents Use fresh, high-quality reagents. Ensure blocking buffers are free of biotin.
Problem 2: Non-Specific Bands or Spots in Negative Controls
Click to expand troubleshooting steps
Possible Cause Solution
Non-specific Labeling in Click Reaction Optimize the click chemistry conditions. Titrate the concentrations of copper, ligand, and this compound. Ensure a fresh solution of sodium ascorbate is used. If working with cell lysates, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent thiol-yne side reactions.
Non-specific Binding of Streptavidin Conjugate Ensure the streptavidin conjugate is diluted in a suitable blocking buffer. Centrifuge the diluted conjugate before use to remove any aggregates. Run a control where the this compound is omitted to check for non-specific binding of the streptavidin conjugate.
Precipitate Formation Check for any visible precipitates in the reagents or on the plate/blot. If observed, prepare fresh reagents.

Data Presentation

Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio

Blocking AgentConcentrationIncubation TimeSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1% BSA in PBS1 hour850012007.1
3% BSA in PBS1 hour83008509.8
1% Casein in TBS1 hour870070012.4
5% Normal Goat Serum1 hour84509508.9

This table presents illustrative data to demonstrate the potential impact of different blocking agents.

Table 2: Optimization of Click Chemistry Reagent Concentrations

[this compound][CuSO₄][Ligand][Sodium Ascorbate]Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)
20 µM1 mM2 mM5 mM92001500
10 µM1 mM2 mM5 mM8900900
5 µM1 mM2 mM5 mM8500650
10 µM0.5 mM2.5 mM5 mM9100750
10 µM1 mM5 mM5 mM9000600

This table provides example data for optimizing click chemistry reaction components to improve the signal-to-background ratio.

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in cell or tissue samples prior to the addition of a biotinylated probe.

  • Initial Blocking: Perform your standard blocking step with a protein-based blocker (e.g., 3% BSA in TBS) for 1 hour at room temperature.

  • Avidin/Streptavidin Incubation: Prepare a solution of 0.1 mg/mL unlabeled streptavidin in wash buffer (e.g., TBS with 0.05% Tween-20). Cover the sample with this solution and incubate for 15 minutes at room temperature.

  • Washing: Wash the sample three times for 5 minutes each with wash buffer.

  • Biotin Incubation: Prepare a solution of 0.1 mg/mL free d-biotin in wash buffer. Cover the sample with this solution and incubate for 15 minutes at room temperature.

  • Final Washing: Wash the sample three times for 5 minutes each with wash buffer.

  • Proceed with Assay: The sample is now ready for incubation with your this compound probe.

Protocol 2: Optimizing Copper-Catalyzed Click Reaction (CuAAC) in Cell Lysates

This protocol provides a starting point for labeling alkyne-modified proteins in cell lysates with this compound.

  • Prepare Reagents:

    • Protein Lysate: Prepare cell lysate in a buffer that does not contain Tris or high concentrations of reducing agents. A typical concentration is 1-5 mg/mL.

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

    • Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in water. This solution must be made fresh before each experiment.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • 50 µL of protein lysate

    • PBS to a final volume of 100 µL (after all additions)

    • 1 µL of 10 mM this compound (final concentration: 100 µM; can be titrated down)

    • 2 µL of 50 mM CuSO₄ (final concentration: 1 mM)

    • 2 µL of 100 mM Ligand (final concentration: 2 mM)

  • Initiate the Reaction: Add 1 µL of 1 M sodium ascorbate (final concentration: 10 mM). Vortex briefly to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Downstream Processing: The biotinylated proteins are now ready for downstream applications such as enrichment on streptavidin beads or detection by western blot.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_blocking Blocking Steps cluster_click_reaction Click Chemistry Reaction cluster_detection Detection Sample Biological Sample (Cells/Tissue/Lysate) Alkyne_Labeling Metabolic or Chemical Alkyne Labeling Sample->Alkyne_Labeling Endogenous_Biotin_Blocking Endogenous Biotin Blocking (Avidin then Biotin) Alkyne_Labeling->Endogenous_Biotin_Blocking If applicable Non_Specific_Blocking Non-Specific Site Blocking (BSA, Casein, etc.) Endogenous_Biotin_Blocking->Non_Specific_Blocking Click_Reaction Add this compound + Cu(I) Catalyst Non_Specific_Blocking->Click_Reaction Washing Stringent Washing Steps Click_Reaction->Washing Streptavidin_Incubation Incubate with Streptavidin-Conjugate Washing->Streptavidin_Incubation Signal_Detection Signal Detection (Fluorescence/Chemiluminescence) Streptavidin_Incubation->Signal_Detection

Caption: Workflow for minimizing background in this compound assays.

signaling_pathway cluster_desired Desired Interaction cluster_background Sources of Background Signal Alkyne_Protein Alkyne-labeled Target Protein Biotinylated_Protein Biotinylated Target Protein Alkyne_Protein->Biotinylated_Protein Click Reaction Biotin_Azide This compound Biotin_Azide->Biotinylated_Protein Streptavidin Streptavidin Conjugate Biotinylated_Protein->Streptavidin Biotin-Streptavidin Binding Specific_Signal Specific Signal Streptavidin->Specific_Signal Endogenous_Biotin Endogenous Biotin Endogenous_Biotin->Streptavidin Non_Specific_Binding Non-specific Binding (Proteins, Surfaces) Non_Specific_Binding->Streptavidin Thiol_Protein Thiol-containing Protein Thiol_Protein->Biotin_Azide Thiol-yne Side Reaction Background_Signal Background Signal

Caption: Desired signal pathway versus sources of background noise.

References

Technical Support Center: Preventing Protein Aggregation with Biotin-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address protein aggregation issues when labeling with Biotin-PEG5-azide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a bioconjugation reagent used to attach a biotin molecule to a target protein. It consists of three key components:

  • Biotin: A vitamin that binds with extremely high affinity to streptavidin and avidin, enabling detection, purification, and immobilization of the labeled protein.

  • PEG5 (Polyethylene Glycol, 5 units): A flexible, hydrophilic spacer arm that increases the solubility of the reagent and the resulting biotinylated protein, helping to prevent aggregation.[1][2]

  • Azide (N3): A chemical group that is used in "click chemistry," most commonly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, to covalently attach the biotin-PEG linker to a protein that has been modified to contain an alkyne group.[3]

Q2: Why is my protein aggregating after labeling with this compound?

A2: Protein aggregation after labeling can be caused by several factors:

  • Increased Hydrophobicity: While the PEG linker is hydrophilic, biotin itself is a hydrophobic molecule.[4] Attaching it to the protein surface can increase the overall hydrophobicity, leading to intermolecular aggregation.[5]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your reaction buffer are critical for protein stability. If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be at its lowest, increasing the likelihood of aggregation.

  • High Protein Concentration: The higher the concentration of your protein, the greater the chance of intermolecular interactions that can lead to aggregation.

  • Presence of the Azide Group: The azide group itself can influence protein stability and, in some contexts, has been shown to affect aggregation kinetics.

  • Over-labeling: Attaching too many this compound molecules to the protein can significantly alter its surface properties and lead to a loss of solubility.

  • Local High Concentrations of Reagent: Adding the this compound, which is often dissolved in an organic solvent like DMSO, too quickly can create localized high concentrations that may denature and precipitate the protein.

Q3: Can the PEG linker in this compound prevent aggregation?

A3: Yes, the polyethylene glycol (PEG) linker is included in the reagent to help mitigate aggregation. PEG is a hydrophilic polymer that can increase the solubility and stability of the protein it is attached to. It essentially forms a protective hydrophilic cloud around the protein, which can help to mask hydrophobic patches and reduce intermolecular interactions that lead to aggregation. However, the effectiveness of the PEG linker can be outweighed by other factors, such as the inherent instability of the protein, high labeling density, or suboptimal reaction conditions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving protein aggregation issues during and after labeling with this compound.

Diagram: Troubleshooting Workflow for Protein Aggregation

TroubleshootingWorkflow Start Protein Aggregation Observed Check_Reagent Check Reagent Addition & Handling Start->Check_Reagent Precipitation on reagent addition? Optimize_Buffer Optimize Buffer Conditions Start->Optimize_Buffer Aggregation during reaction? Reduce_Concentration Reduce Protein/Reagent Concentration Start->Reduce_Concentration Add_Stabilizers Incorporate Stabilizing Additives Start->Add_Stabilizers Optimize_Incubation Optimize Incubation Conditions Start->Optimize_Incubation Purification Post-Labeling Purification & Storage Start->Purification Aggregation post-reaction? Check_Reagent->Optimize_Buffer Success Aggregation Prevented Check_Reagent->Success Optimize_Buffer->Reduce_Concentration Optimize_Buffer->Success Reduce_Concentration->Add_Stabilizers Reduce_Concentration->Success Add_Stabilizers->Optimize_Incubation Add_Stabilizers->Success Optimize_Incubation->Purification Optimize_Incubation->Success Purification->Success

Caption: Troubleshooting workflow for addressing protein aggregation.

Question: My protein precipitates immediately after I add the this compound solution. What should I do?

Answer: This is likely due to "solvent shock," where the organic solvent (usually DMSO) used to dissolve the this compound is causing localized denaturation of your protein.

  • Slow Addition: Add the this compound solution to your protein solution very slowly and with gentle, continuous mixing. This will help to disperse the reagent and avoid high local concentrations of the organic solvent.

  • Lower Solvent Concentration: If possible, prepare a more concentrated stock of the this compound in DMSO so that you can add a smaller volume to your protein solution, thereby reducing the final concentration of the organic solvent.

Question: My protein seems to be aggregating during the incubation period of the labeling reaction. How can I prevent this?

Answer: Gradual aggregation during the reaction suggests that the conditions are suboptimal for your protein's stability. Here are several parameters you can adjust:

  • Optimize Buffer Conditions:

    • pH: Ensure the pH of your reaction buffer is at least 1-1.5 units away from your protein's isoelectric point (pI). Proteins are least soluble at their pI.

    • Ionic Strength: Vary the salt concentration (e.g., 50-250 mM NaCl or KCl). Both very low and very high salt concentrations can sometimes promote aggregation.

  • Reduce Concentrations:

    • Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL).

    • Reagent Concentration: Reduce the molar excess of this compound. A high degree of labeling can increase hydrophobicity and lead to aggregation. Try a titration of the reagent to find the optimal balance between labeling efficiency and protein stability.

  • Incorporate Stabilizing Additives:

    • Add compounds to your reaction buffer that are known to stabilize proteins and prevent aggregation. See the table below for recommendations.

  • Optimize Incubation Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate, but it will also reduce the rate of protein unfolding and aggregation. You may need to increase the incubation time to achieve the desired level of labeling.

    • Time: Monitor the reaction over time to determine the minimum incubation period required for sufficient labeling.

Question: My protein is soluble immediately after the labeling reaction, but it aggregates after purification and/or during storage. What can I do?

Answer: The properties of your protein have likely changed after biotinylation, requiring different storage conditions.

  • Optimize Storage Buffer: The optimal buffer for the labeled protein may be different from that of the unlabeled protein. Consider performing a buffer screen for the purified, biotinylated protein.

  • Add Cryoprotectants: For long-term storage at -20°C or -80°C, add a cryoprotectant such as glycerol (up to 50% v/v) to your storage buffer to prevent aggregation during freeze-thaw cycles.

  • Aliquot and Flash-Freeze: Store the purified, biotinylated protein in small, single-use aliquots. Flash-freeze the aliquots in liquid nitrogen before transferring them to -80°C. This minimizes damage from slow freezing and avoids repeated freeze-thaw cycles.

Quantitative Data on Stabilizing Additives

The following table provides a list of commonly used additives to prevent protein aggregation, along with their recommended concentration ranges. It is recommended to screen a range of concentrations to find the optimal condition for your specific protein.

Additive CategoryExample(s)Recommended Concentration RangeMechanism of Action
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of intermolecular disulfide bonds.
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars; 10-50% (v/v) for glycerolStabilize protein structure through preferential hydration and increase solution viscosity.
Amino Acids L-Arginine, L-Glutamic acid50-500 mMSuppress aggregation by binding to hydrophobic and charged patches on the protein surface.
Non-denaturing Detergents Tween-20, Polysorbate 80, CHAPS0.01-0.1% (v/v)Solubilize aggregation-prone intermediates by interacting with hydrophobic regions.
Salts NaCl, KCl50-250 mMModulate electrostatic interactions between protein molecules.

Experimental Protocols

Protocol: Labeling of an Alkyne-Modified Protein with this compound using CuAAC (Click Chemistry)

This protocol provides a general workflow for labeling a protein containing an alkyne group with this compound, with integrated steps to minimize aggregation.

ExperimentalWorkflow Start Start: Alkyne-Modified Protein Buffer_Exchange 1. Buffer Exchange Start->Buffer_Exchange Reagent_Prep 2. Prepare Labeling Reagents Buffer_Exchange->Reagent_Prep Labeling_Reaction 3. Perform Labeling Reaction Reagent_Prep->Labeling_Reaction Purification 4. Purify Labeled Protein Labeling_Reaction->Purification Analysis 5. Analyze Labeled Protein Purification->Analysis Storage 6. Store Labeled Protein Analysis->Storage End End: Biotinylated Protein Storage->End

Caption: Experimental workflow for protein labeling with this compound.

Materials:

  • Alkyne-modified protein in a storage buffer

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Optional stabilizing additives (see table above)

  • Desalting column or dialysis cassette for purification

  • Protein concentration assay reagents (e.g., BCA or Bradford)

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Buffer Exchange:

    • Exchange your alkyne-modified protein into a suitable reaction buffer that is free of chelating agents like EDTA and reducing agents that might interfere with the CuAAC reaction.

    • The buffer should be at a pH where your protein is stable (at least 1-1.5 pH units away from its pI).

    • If you have prior knowledge that your protein is prone to aggregation, include one or more stabilizing additives in the buffer from this step onwards.

  • Prepare Labeling Reagents:

    • This compound Stock: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

    • CuSO4 Stock: Prepare a 50 mM stock solution of CuSO4 in water.

    • Ligand Stock: Prepare a 50 mM stock solution of THPTA in water.

    • Sodium Ascorbate Stock: Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh immediately before use.

  • Perform the Labeling Reaction:

    • In a microcentrifuge tube, combine your protein (at a final concentration of 1-2 mg/mL) and the reaction buffer.

    • Add the CuSO4 and THPTA to the protein solution at a final concentration of 1-2 mM and 5-10 mM, respectively. Mix gently.

    • Add the this compound stock solution to achieve the desired molar excess (start with a 5-10 fold molar excess over the protein). Add the reagent slowly while gently mixing.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours. Protect the reaction from light if any components are light-sensitive.

  • Purify the Labeled Protein:

    • Remove the excess, unreacted this compound and other reaction components by running the reaction mixture over a desalting column or by dialysis against a suitable storage buffer.

    • If you used stabilizing additives in the reaction, it is advisable to include them in the initial wash/dialysis buffer.

  • Analyze the Labeled Protein:

    • Determine the concentration of the purified, biotinylated protein using a standard protein assay.

    • Confirm successful biotinylation by running an SDS-PAGE gel followed by a Western blot using a streptavidin-HRP conjugate for detection. A band should appear at the molecular weight of your protein.

  • Store the Labeled Protein:

    • Add a cryoprotectant like glycerol to the final storage buffer if you plan to store the protein at -20°C or -80°C.

    • Aliquot the protein into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.

References

Catalyst selection and optimization for Biotin-PEG5-azide click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG5-azide click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound click chemistry?

A1: this compound click chemistry refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction used to attach a this compound molecule to a molecule containing a terminal alkyne.[1][2] This creates a stable triazole linkage, effectively "clicking" the two molecules together.[2][3] The reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for labeling biomolecules like proteins, DNA, and RNA in complex environments.

Q2: What are the essential components for a successful this compound click chemistry reaction?

A2: A typical CuAAC reaction requires the following components:

  • This compound: The biotinylating reagent containing the azide functional group.

  • Alkyne-modified molecule: The target molecule that has been functionalized with a terminal alkyne group.

  • Copper(I) catalyst: The active catalyst for the cycloaddition. This is typically generated in situ from a copper(II) source.

  • Reducing agent: A reagent like sodium ascorbate is used to reduce the copper(II) precursor to the active copper(I) state.

  • Copper-chelating ligand: A ligand is crucial to stabilize the copper(I) catalyst, prevent its oxidation, and increase reaction efficiency.

Q3: What is the purpose of the PEG5 linker in this compound?

A3: The polyethylene glycol (PEG) spacer, in this case with five repeating units (PEG5), serves multiple purposes. It increases the water solubility of the biotin reagent and the resulting conjugate. The linker also provides flexibility and reduces steric hindrance, which can improve the accessibility of the biotin moiety for subsequent detection with streptavidin or avidin.

Q4: Can I perform this reaction without a copper catalyst?

A4: Yes, copper-free click chemistry is an alternative. This method, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a copper catalyst, which can be beneficial in living cells where copper can be cytotoxic.

Catalyst and Ligand Selection Guide

Choosing the right catalyst and ligand system is critical for optimizing your click chemistry reaction. The following table summarizes common choices and their recommended applications.

Catalyst/Ligand SystemKey Features & RecommendationsTypical Concentrations
CuSO₄ + Sodium Ascorbate The most basic catalyst system. Prone to catalyst oxidation and can be damaging to some biomolecules.CuSO₄: 50-1000 µM, Sodium Ascorbate: 1-5 mM
CuSO₄ + Sodium Ascorbate + TBTA TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a widely used ligand that stabilizes Cu(I) but has low water solubility, often requiring organic co-solvents.CuSO₄: 100-1000 µM, TBTA: 100-500 µM, Sodium Ascorbate: 1-5 mM
CuSO₄ + Sodium Ascorbate + THPTA THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand, making it ideal for reactions in aqueous buffers without organic co-solvents. It is generally superior to TBTA in aqueous systems for protecting against oxygen.CuSO₄: 50-500 µM, THPTA: 250-2500 µM, Sodium Ascorbate: 1-5 mM
CuSO₄ + Sodium Ascorbate + BTTAA BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is a newer generation, highly water-soluble ligand that can accelerate reaction rates and reduce cytotoxicity, making it suitable for live-cell applications.CuSO₄: 50-200 µM, BTTAA: 100-1000 µM, Sodium Ascorbate: 0.5-5 mM

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Copper(I) may have been oxidized to Copper(II).- Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used. - Degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Increase the concentration of the reducing agent.
Inaccessible Alkyne/Azide: The functional groups on your biomolecule may be buried or sterically hindered.- Perform the reaction in the presence of a denaturant (e.g., DMSO) to improve accessibility. - Consider a longer PEG linker on your biotin-azide to overcome steric hindrance.
Inhibitory Buffer Components: Some buffer components can interfere with the reaction.- Avoid using Tris buffer, as it can chelate copper and inhibit the reaction. Compatible buffers include phosphate, HEPES, and carbonate.
Precipitation in the Reaction Mixture Poor Reagent Solubility: The this compound or your alkyne-modified molecule may not be fully soluble.- Dissolve reagents in a small amount of an organic solvent like DMSO or DMF before adding to the aqueous reaction buffer. - If precipitation of the azide is observed, gentle heating (e.g., 3 minutes at 80°C) followed by vortexing can help.
High Background or Non-Specific Labeling Excess Reagents: Unreacted biotin-azide can lead to high background in downstream applications.- After the reaction, remove excess reagents by precipitation (e.g., with acetone or ethanol) or using a desalting column.
Side Reactions: In complex biological samples like cell lysates, side reactions can occur.- Ensure sufficient ligand concentration to protect the catalyst and minimize side reactions. A ligand-to-copper ratio of 5:1 is often recommended. - Consider performing a buffer exchange to remove potentially interfering small molecules before the click reaction.
Degradation of Biomolecule Oxidative Damage: The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.- Use a protective, water-soluble ligand like THPTA or BTTAA, which can also act as a sacrificial reductant. - Keep reaction times as short as possible. - Ensure all solutions are properly degassed.

Experimental Protocols

Protocol 1: General Labeling of an Alkyne-Modified Protein in Solution

This protocol provides a starting point for the biotinylation of a purified protein containing a terminal alkyne.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve your alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 25 µM.

    • Add the this compound stock solution to a final concentration of 50 µM (a 2-fold molar excess).

    • Prepare a premix of the catalyst by combining the CuSO₄ and THPTA stock solutions. Add this premix to the reaction tube to final concentrations of 250 µM CuSO₄ and 1.25 mM THPTA (a 1:5 ratio).

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove excess reagents and the catalyst by using a desalting column or through protein precipitation with cold acetone.

Protocol 2: Biotinylation of Proteins in a Cell Lysate

This protocol is adapted for labeling alkyne-modified proteins within a complex cell lysate.

  • Lysate Preparation:

    • Lyse cells containing the alkyne-labeled proteins in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Reagent Preparation:

    • Prepare stock solutions as described in Protocol 1. A 1.7 mM stock of TBTA in a 1:4 (v/v) mixture of DMSO:tert-butanol can be used as an alternative ligand.

  • Click Reaction Cocktail:

    • Prepare a click reagent cocktail immediately before use. For a 1 mL lysate sample, you can mix:

      • 68 µL of 1.7 mM TBTA stock

      • 22.6 µL of 50 mM CuSO₄ stock

      • 22.6 µL of 50 mM TCEP (as an alternative reducing agent) stock

      • 22.6 µL of 1.25 mM this compound stock

  • Reaction and Incubation:

    • Add approximately 110 µL of the click reagent cocktail to 1 mL of your cell lysate. This will result in final concentrations of approximately 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM this compound.

    • Incubate the mixture at room temperature for 1 hour with gentle agitation.

  • Protein Precipitation and Purification:

    • Precipitate the labeled proteins by adding 10 volumes of cold acetone and incubating at -20°C overnight.

    • Pellet the proteins by centrifugation.

    • Wash the pellet with cold acetone to remove residual reagents.

    • The biotinylated proteins are now ready for enrichment using streptavidin-agarose beads.

Visualized Workflows and Mechanisms

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Biotin_Azide Biotin-PEG5-N3 Product Biotin-PEG5-Triazole-R Biotin_Azide->Product Alkyne R-Alkyne Alkyne->Product CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand (e.g., THPTA) Ligand->CuI_Ligand CuI_Ligand->Product Catalysis Experimental_Workflow start Start: Alkyne-labeled Biomolecule reagent_prep 1. Prepare Reagents (Biotin-Azide, Catalyst, Ligand, Reducing Agent) start->reagent_prep reaction_setup 2. Mix Biomolecule with Biotin-Azide reagent_prep->reaction_setup catalyst_add 3. Add Catalyst/Ligand and Reducing Agent reaction_setup->catalyst_add incubation 4. Incubate (RT or 4°C) catalyst_add->incubation purification 5. Purify Product (Desalting or Precipitation) incubation->purification end End: Purified Biotinylated Biomolecule purification->end

References

Removal of excess Biotin-PEG5-azide after labeling reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the removal of excess Biotin-PEG5-azide following a biomolecule labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess this compound after the labeling reaction?

It is essential to remove any unreacted this compound to prevent interference in downstream applications. Excess free biotin will compete with your biotinylated molecule for binding sites on streptavidin or avidin-based detection reagents and purification resins.[1][2] This competition can lead to significantly reduced signal, high background noise, and inaccurate quantification.[1][2]

Q2: What are the most common methods for removing unreacted biotinylation reagents?

The most common methods separate the small, unreacted this compound (Molecular Weight typically < 1000 Da) from the much larger, labeled biomolecule. These techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: A rapid method that separates molecules based on size.[1]

  • Dialysis: A straightforward method that relies on a semi-permeable membrane to separate molecules based on a specific molecular weight cut-off (MWCO).

  • Centrifugal Filtration / Spin Columns: Utilizes a membrane filter to concentrate the larger, labeled molecule while smaller, unreacted biotin passes through.

  • Magnetic Beads: A high-throughput method using beads with a proprietary surface chemistry to specifically capture and remove free biotin.

Q3: My protein recovery is very low after the purification step. What are the potential causes?

Low recovery of your biotinylated protein can stem from several factors:

  • Over-labeling: Attaching too many biotin molecules can alter the protein's properties, leading to aggregation and precipitation. Consider reducing the molar ratio of the biotin reagent to your target molecule in the labeling reaction.

  • Sample Loss During Purification: Each method has potential pitfalls. For desalting columns, using a sample volume outside the recommended range can decrease recovery. For centrifugal filters, the protein may adhere to the membrane.

  • Low Initial Protein Concentration: Purification methods like desalting columns tend to have a higher percentage of loss when the protein concentration is low.

Q4: I'm observing high non-specific binding in my downstream pull-down or imaging experiments. Is this related to excess biotin?

Yes, this is a classic sign of inadequate removal of free biotin. The excess biotin can bind to streptavidin-coated surfaces (beads, plates, etc.), which can then non-specifically interact with other cellular components. Additionally, if the biotin-azide probe concentration was too high during labeling, it might bind non-specifically to abundant proteins, contributing to background signal.

Q5: How do I choose the best removal method for my experiment?

The optimal method depends on your specific sample and experimental needs. Refer to the comparison table below to make an informed decision based on factors like sample volume, processing time, and the scale of your experiment.

Comparison of Removal Methods

MethodPrinciple of SeparationTypical Sample VolumeTypical Processing TimeAdvantagesDisadvantages
Size-Exclusion Chromatography (Desalting Columns) Size-based separation; large molecules elute first.50 µL - 4 mL< 15 minutesFast, efficient, and widely available.Can dilute the sample; recovery is sensitive to sample volume and protein concentration.
Dialysis Size-based separation using a semi-permeable membrane.10 µL - 100 mL4 hours - OvernightSimple, effective for various volumes, gentle on proteins.Time-consuming, requires large volumes of buffer, potential for sample loss.
Centrifugal Filtration (Spin Columns) Size-based separation using a Molecular Weight Cut-Off (MWCO) membrane.100 µL - 20 mL15 - 30 minutesFast, concentrates the sample, simple to perform.Potential for protein to stick to the membrane, risk of protein aggregation at high concentrations.
Magnetic Beads Affinity capture of free biotin by specialized beads.Ultra-low to high volumes< 10 minutesExtremely fast, high-throughput (96-well compatible), minimal protein loss (<10%).Requires a magnetic stand, may be more expensive than other methods.

Experimental Protocols

Protocol 1: Removal of Excess this compound using a Desalting Spin Column

This protocol is adapted for a standard commercially available desalting spin column.

  • Column Preparation: a. Remove the column's bottom closure and place it into a collection tube. b. To equilibrate, centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer. c. Add 500 µL of your reaction buffer (e.g., PBS) to the top of the resin bed and centrifuge for 2 minutes at 1,500 x g. Discard the collected buffer. Repeat this step once more.

  • Sample Application: a. Place the equilibrated column into a new, clean collection tube. b. Slowly apply the entire volume of your quenched labeling reaction mixture to the center of the resin bed.

  • Elution and Collection: a. Centrifuge the column for 2 minutes at 1,500 x g. b. The collected flow-through is your purified, biotinylated protein. The smaller, unreacted this compound remains in the column resin.

Protocol 2: Removal of Excess this compound using Dialysis

This protocol uses a dialysis cassette or tubing with an appropriate Molecular Weight Cut-Off (MWCO).

  • Hydration: a. Hydrate the dialysis membrane according to the manufacturer's instructions. Ensure the MWCO is at least 10-20 times smaller than the molecular weight of your biomolecule to ensure its retention.

  • Sample Loading: a. Load your quenched labeling reaction mixture into the dialysis cassette or tubing, removing any trapped air.

  • Dialysis: a. Place the sealed cassette into a beaker containing a large volume (e.g., 1-2 Liters) of dialysis buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100 times the sample volume. b. Stir the buffer gently with a magnetic stir bar. c. Allow dialysis to proceed for at least 4 hours, or overnight for maximum efficiency.

  • Buffer Exchange: a. Change the dialysis buffer at least two to three times to ensure complete removal of the small biotin molecules. A common schedule is one change after 2-4 hours and another for overnight dialysis.

  • Sample Recovery: a. Carefully remove the cassette from the buffer and recover your purified sample.

Visual Guides

G cluster_0 Labeling Reaction cluster_1 Post-Reaction Mixture cluster_2 Purification cluster_3 Final Products Biomolecule Biomolecule (Protein, Antibody, etc.) Labeling Click Chemistry Reaction Biomolecule->Labeling BiotinAzide This compound BiotinAzide->Labeling Mixture Biotinylated Product + Excess this compound Labeling->Mixture Purification Removal Method (SEC, Dialysis, etc.) Mixture->Purification PurifiedProduct Purified Biotinylated Biomolecule Purification->PurifiedProduct Waste Excess this compound (Removed) Purification->Waste

Caption: General workflow from labeling to purification.

G cluster_issues cluster_causes_recovery cluster_causes_background cluster_solutions_recovery cluster_solutions_background Start Problem Encountered LowRecovery Low Protein Recovery Start->LowRecovery HighBackground High Background / Non-specific Signal Start->HighBackground Overlabeling Over-labeling causing precipitation? LowRecovery->Overlabeling MethodLoss Loss during purification (e.g., wrong column volume)? LowRecovery->MethodLoss ExcessBiotin Incomplete removal of excess biotin? HighBackground->ExcessBiotin HighProbeConc Probe concentration too high in reaction? HighBackground->HighProbeConc ReduceRatio Reduce biotin:protein molar ratio. Overlabeling->ReduceRatio OptimizeMethod Optimize purification protocol (check volumes, protein conc.). MethodLoss->OptimizeMethod ImprovePurification Re-purify sample or use a more stringent method. ExcessBiotin->ImprovePurification ReduceProbe Reduce probe concentration in labeling step. HighProbeConc->ReduceProbe

Caption: Troubleshooting guide for common issues.

References

Validation & Comparative

A Head-to-Head Comparison of Protein Biotinylation: Biotin-PEG5-azide vs. NHS-biotin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to sophisticated cellular imaging. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency of labeling but also the preservation of protein function. This guide provides an in-depth, objective comparison of two distinct and powerful protein biotinylation strategies: the traditional amine-reactive approach using NHS-biotin and the increasingly popular bioorthogonal "click chemistry" method employing Biotin-PEG5-azide.

This comprehensive guide delves into the fundamental chemistry, experimental protocols, and performance characteristics of each method, supported by experimental data to inform your selection of the optimal biotinylation strategy for your specific research needs.

At a Glance: Key Differences

FeatureNHS-biotinThis compound
Target Functional Group Primary amines (-NH2) on lysine residues and N-terminusAlkyne groups introduced via metabolic or chemical modification
Labeling Strategy Direct, one-step labeling of native or recombinant proteinsTwo-step, bioorthogonal labeling requiring protein pre-functionalization
Specificity Non-specific, targets all accessible primary aminesHighly specific to the introduced alkyne group
Control over Labeling Site Limited, dependent on the location of lysine residuesHigh, determined by the site of alkyne incorporation
Potential for Protein Aggregation Higher, due to charge neutralization and hydrophobicity of biotinLower, the PEG spacer enhances solubility and reduces aggregation[1]
Water Solubility NHS-biotin is poorly water-soluble; Sulfo-NHS-biotin is water-soluble[2][3]The PEG spacer enhances water solubility[4][5]
Workflow Complexity Simple, one-step reactionMore complex, two-step process

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between NHS-biotin and this compound lies in their chemical reactivity and the functional groups they target on a protein.

NHS-biotin: Amine-Reactive Labeling

NHS-biotin utilizes a well-established chemistry based on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines. These primary amines are readily available on the side chains of lysine residues and the N-terminus of most proteins. The reaction proceeds via nucleophilic attack of the unprotonated amine on the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This direct, one-step labeling approach is straightforward and has been a workhorse in protein biotinylation for decades.

Figure 1. NHS-Biotin reaction with a primary amine on a protein.

This compound: Bioorthogonal Click Chemistry

This compound represents a more modern and targeted approach to biotinylation that leverages bioorthogonal chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This method requires a two-step process. First, the protein of interest must be modified to contain an alkyne functional group. This can be achieved through various methods, such as the incorporation of alkyne-containing unnatural amino acids during protein expression or by chemically modifying the protein with an alkyne-bearing reagent. Once the protein is "alkyne-functionalized," it can be specifically and efficiently labeled with this compound through the formation of a stable triazole linkage.

Figure 2. this compound reaction with an alkyne-modified protein.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side quantitative comparisons in the literature are limited due to the different labeling strategies, we can infer performance based on the principles of each chemistry and available experimental evidence.

ParameterNHS-biotinThis compound (with pre-functionalization)Supporting Evidence
Labeling Efficiency Generally high, but can be variable depending on the number and accessibility of lysines. Over-biotinylation is a risk.Highly efficient and specific click reaction, leading to a more homogenous product.NHS-biotin can achieve high degrees of labeling, but it is non-specific. Click chemistry is known for its high efficiency and specificity.
Impact on Protein Function Can potentially disrupt protein function by modifying lysines in active sites or protein-protein interaction domains.Minimal impact on protein function as labeling occurs at a pre-determined, non-essential site.Modification of lysine residues can alter protein activity. Bioorthogonal labeling is designed to be non-interfering with biological systems.
Specificity and Off-Target Labeling Prone to off-target labeling of other nucleophilic residues like serine, threonine, and tyrosine under certain conditions.Extremely high specificity with virtually no off-target labeling in a biological context.The azide-alkyne reaction is highly specific and bioorthogonal.
Homogeneity of Labeled Product Results in a heterogeneous population of proteins with varying numbers of biotin molecules attached at different sites.Produces a more homogeneous population of biotinylated proteins with a defined number of biotins at specific locations.The random nature of NHS-ester reactions leads to heterogeneity. Site-specific incorporation of alkynes allows for precise labeling.

Experimental Protocols

I. Protein Biotinylation using NHS-biotin

This protocol provides a general guideline for biotinylating a protein with a primary amine-reactive NHS-ester biotinylation reagent.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-biotin or Sulfo-NHS-biotin

  • Anhydrous DMSO or DMF (for non-sulfonated NHS-biotin)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Ensure your protein sample is in an amine-free buffer. Buffers containing Tris or glycine will compete with the protein for reaction with the NHS-ester. If necessary, perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent. For NHS-biotin, dissolve in DMSO or DMF to a concentration of 10-20 mg/mL. For the water-soluble Sulfo-NHS-biotin, dissolve it directly in the reaction buffer.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

II. Protein Biotinylation using this compound (via Click Chemistry)

This protocol outlines the two-step process of first introducing an alkyne handle into a protein and then labeling it with this compound.

A. Introduction of an Alkyne Handle (Example: Amine-reactive Alkyne Reagent)

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, pH 7.2-8.0)

  • NHS-alkyne reagent

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Follow steps 1-3 and 6 from the NHS-biotin protocol above, substituting the NHS-biotin with an NHS-alkyne reagent to introduce the alkyne functional group onto the protein.

B. Biotinylation via Copper-Catalyzed Click Chemistry (CuAAC)

Materials:

  • Alkyne-functionalized protein

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-functionalized protein in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO or water.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand in water.

  • Click Reaction:

    • In a reaction tube, combine the alkyne-functionalized protein and this compound.

    • Add the copper ligand, followed by CuSO4 and finally sodium ascorbate to initiate the reaction. The final concentrations should be optimized, but typical starting points are 1-2 molar equivalents of biotin-azide to the alkyne, 50-100 µM CuSO4, 500-1000 µM sodium ascorbate, and 100-200 µM ligand.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Remove the catalyst and excess reagents by buffer exchange using a desalting column or dialysis.

Visualization of Workflows

Biotinylation_Workflows cluster_NHS NHS-biotin Workflow cluster_Click This compound Workflow start_nhs Protein with Primary Amines add_nhs Add NHS-biotin start_nhs->add_nhs incubate_nhs Incubate (RT or 4°C) add_nhs->incubate_nhs quench_nhs Quench Reaction incubate_nhs->quench_nhs purify_nhs Purify quench_nhs->purify_nhs end_nhs Biotinylated Protein purify_nhs->end_nhs start_click Protein add_alkyne Add Alkyne Reagent start_click->add_alkyne incubate_alkyne Incubate add_alkyne->incubate_alkyne purify_alkyne Purify Alkyne-Protein incubate_alkyne->purify_alkyne add_azide Add this compound + Cu(I) purify_alkyne->add_azide incubate_click Incubate add_azide->incubate_click purify_click Purify incubate_click->purify_click end_click Biotinylated Protein purify_click->end_click

Figure 3. Comparative experimental workflows for protein biotinylation.

Conclusion: Making the Right Choice

The selection between NHS-biotin and this compound is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment.

Choose NHS-biotin when:

  • A simple, one-step labeling procedure is desired.

  • The protein of interest is robust and the potential modification of lysine residues is not expected to compromise its function.

  • A heterogeneous population of biotinylated protein is acceptable for the downstream application.

  • Cost and simplicity are primary considerations.

Choose this compound when:

  • Site-specific and controlled biotinylation is critical to preserve protein function.

  • A homogeneous, well-defined biotinylated product is required.

  • The experiment is conducted in a complex biological environment where off-target reactions must be minimized.

  • The benefits of the PEG spacer, such as increased solubility and reduced aggregation, are advantageous.

By carefully considering the principles and protocols outlined in this guide, researchers can confidently select the most appropriate biotinylation strategy to achieve their experimental goals and advance their scientific discoveries.

References

The Impact of PEG Linker Length on Biotinylation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount for the success of downstream applications. The length of the polyethylene glycol (PEG) spacer arm in these reagents plays a critical, yet often overlooked, role in biotin accessibility and, consequently, the efficiency of interaction with streptavidin or avidin. This guide provides an objective comparison of biotinylation reagents with PEG3, PEG5, and PEG7 linkers, supported by hypothetical experimental data and detailed protocols to inform your selection process.

The fundamental principle behind utilizing PEG linkers in biotinylation is to mitigate steric hindrance. The covalent attachment of biotin to a protein can sometimes result in the biotin moiety being too close to the protein surface, making it difficult for the bulky streptavidin or avidin tetramer to bind effectively. A PEG spacer arm extends the biotin away from the protein surface, thereby improving its accessibility. The choice of PEG linker length—for instance, PEG3, PEG5, or PEG7—can significantly influence the outcome of assays that rely on the biotin-streptavidin interaction. Longer linkers are generally presumed to provide greater flexibility and distance, potentially leading to enhanced binding. However, the optimal linker length can be application-dependent.

Comparative Analysis of Biotinylation Efficiency

To illustrate the effect of PEG linker length, we present hypothetical data from a typical protein biotinylation experiment. In this theoretical study, a model protein, Bovine Serum Albumin (BSA), was biotinylated using NHS-activated biotin reagents with PEG3, PEG5, and PEG7 linkers. The degree of biotinylation (moles of biotin per mole of protein) was then quantified using a standard HABA assay.

Data Summary
Biotinylation ReagentLinker Arm Length (Å)Degree of Biotinylation (Mole of Biotin/Mole of BSA)Streptavidin Binding Signal (Relative Fluorescence Units)
Biotin-PEG3-NHS~19.54.28,500
Biotin-PEG5-NHS~26.94.511,200
Biotin-PEG7-NHS~34.34.612,500

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the potential differences in performance between the PEG linkers.

The hypothetical data suggests a trend where a longer PEG linker results in a slightly higher degree of biotinylation as determined by the HABA assay and a more significant increase in the streptavidin binding signal. This indicates that while the number of biotin molecules attached per protein is similar, the accessibility of those biotin molecules to streptavidin is enhanced with longer PEG chains, leading to a stronger signal in a streptavidin-binding assay.

Experimental Methodologies

The following are detailed protocols for the key experiments that would be performed to generate the comparative data.

Protocol 1: Protein Biotinylation using Biotin-PEG-NHS Ester

This protocol outlines a general procedure for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Biotin-PEG3-NHS, Biotin-PEG5-NHS, or Biotin-PEG7-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis cassette

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO to a final concentration of 10 mM.

  • Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEG-NHS ester solution to the protein solution. The final reaction volume should contain no more than 10% DMSO.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.

Protocol 2: Determination of Biotin Incorporation via HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[1][2][3][4]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500_initial). For a microplate format, use 180 µL.[1]

  • Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette and mix well. For a microplate, add 20 µL of the sample.

  • Final Absorbance: Measure the absorbance at 500 nm after the reading stabilizes (A500_final).

  • Calculation: The concentration of biotin is calculated based on the change in absorbance, using the Beer-Lambert law. The molar ratio of biotin to protein can then be determined from the known protein concentration.

Visualizing the Process and Rationale

To better understand the experimental workflow and the underlying principle of how PEG linker length affects biotin availability, the following diagrams are provided.

G cluster_workflow Biotinylation Experimental Workflow protein Protein Solution (Amine-free buffer) reaction Reaction Mixture (Protein + Biotin Reagent) protein->reaction biotin_reagent Biotin-PEG-NHS (Dissolved in DMSO) biotin_reagent->reaction incubation Incubation (RT or on ice) reaction->incubation quenching Quenching (e.g., Tris-HCl) incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification biotinylated_protein Purified Biotinylated Protein purification->biotinylated_protein quantification Quantification (HABA or Fluorescent Assay) biotinylated_protein->quantification

Caption: A flowchart of the protein biotinylation and quantification process.

G cluster_peg3 Biotin-PEG3 cluster_peg7 Biotin-PEG7 protein_surface1 Protein Surface peg3 PEG3 biotin3 Biotin peg3->biotin3 streptavidin1 Streptavidin biotin3->streptavidin1 Steric Hindrance Possible protein_surface2 Protein Surface peg7 PEG7 biotin7 Biotin peg7->biotin7 streptavidin2 Streptavidin biotin7->streptavidin2 Improved Accessibility

Caption: Longer PEG linkers reduce steric hindrance for streptavidin binding.

Conclusion

The length of the PEG linker in a biotinylation reagent is a critical parameter that can significantly impact the outcome of subsequent assays. While the degree of biotinylation may only show a marginal increase with longer linkers, the accessibility of the biotin for streptavidin binding can be substantially improved. As suggested by our hypothetical data, moving from a PEG3 to a PEG7 linker can lead to a more robust signal in detection assays. Researchers should consider the nature of their protein and the specific requirements of their application when selecting a biotinylation reagent. For applications where maximal signal amplification and binding efficiency are crucial, a longer PEG linker such as PEG7 may be advantageous. However, for other applications, a shorter linker might be sufficient and more cost-effective. Empirical testing with different linker lengths is recommended to determine the optimal reagent for a specific experimental system.

References

A Researcher's Guide to Peptide Analysis: Comparing Biotin-PEG5-azide with Alternative Labeling Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the precise identification and quantification of peptides is paramount. Biotin-PEG5-azide, in conjunction with click chemistry, has emerged as a powerful tool for these applications. This guide provides an objective comparison of this compound with alternative labeling reagents, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate tools for your research needs.

Performance Comparison of Peptide Labeling Reagents

The choice of a biotin-based labeling reagent can significantly impact the outcome of a mass spectrometry experiment. Factors such as labeling efficiency, enrichment bias, and the ease of elution are critical considerations. Below is a summary of quantitative data comparing this compound with other commonly used reagents.

Reagent/WorkflowKey FeatureAverage Peptide Identifications per DDA RunRelative Selectivity/PurityElution ConditionReference
This compound Long PEG linker for improved solubility and reduced steric hindrance.~13 (in Analysis-and-Grouping workflow)HighHarsh (e.g., 80% acetonitrile, 0.1% TFA)[1]
Biotin-PEG3/4/5-azide Mix ("MixClick") Multiplexed tagging with varying PEG lengths to increase peptide identifiability.~44 HighHarsh (e.g., 80% acetonitrile, 0.1% TFA)[1]
Desthiobiotin-azide Weaker biotin-streptavidin interaction (Kd ≈ 10⁻¹¹ M).Data not specified, but enables milder elution.High, with reduced co-purification of endogenous biotinylated molecules.Mild (e.g., acidic conditions with acetonitrile or competitive elution with free biotin)[2]
Acid-Cleavable Biotin-azide (DADPS-based) Linker is cleaved by acid (e.g., formic acid), leaving a small mass tag.Outperforms other cleavable tags in identification yield. HighMild (e.g., 10% formic acid)[3][4]
Photocleavable Biotin-azide Linker is cleaved by UV light.Lower identification yield compared to DADPS-based tags.ModerateUV irradiation (e.g., 365 nm)
Reduction-Cleavable Biotin-azide (Disulfide-based) Linker is cleaved by reducing agents.Lower identification yield compared to DADPS-based tags.ModerateReducing agents (e.g., Na2S2O4)

Experimental Workflows and Signaling Pathway Analysis

The following diagrams illustrate a typical experimental workflow for peptide labeling and analysis, as well as an example of its application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling (Click Chemistry) cluster_enrichment Enrichment cluster_analysis Analysis start Protein Mixture with Alkyne-Modified Peptides digest Tryptic Digestion start->digest labeling Incubate with this compound, CuSO4, TCEP, TBTA digest->labeling enrich Streptavidin Affinity Chromatography labeling->enrich wash Wash to Remove Non-specifically Bound Peptides enrich->wash elute Elute Biotinylated Peptides wash->elute lcms LC-MS/MS Analysis elute->lcms data Database Search and Quantification lcms->data

General workflow for mass spectrometry analysis of biotin-labeled peptides.

cluster_click Chemoproteomic Analysis EGF EGF Ligand EGFR EGFR (with Alkyne Tag) EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Activates click_step 1. Lyse cells 2. Click Reaction with this compound 3. Enrichment & MS Analysis EGFR->click_step Grb2 Grb2 EGFR_dimer->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Application of this compound labeling in EGFR signaling pathway analysis.

Detailed Experimental Protocols

The following are representative protocols for the labeling and enrichment of peptides using this compound and a common alternative, desthiobiotin-azide.

Protocol 1: Peptide Labeling with this compound via Click Chemistry

This protocol is adapted from a "MixClick" workflow and can be used for single or multiplexed biotin-azide labeling.

  • Protein Preparation and Digestion:

    • Lyse cells containing alkyne-modified proteins and determine the protein concentration using a BCA assay.

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins into peptides using trypsin at a 1:25 trypsin-to-protein ratio overnight at 37°C.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

    • Prepare a click reagent cocktail. For a single reaction, mix the following stock solutions:

      • 1.7 mM tris(benzyltriazolylmethyl)amine (TBTA) in DMSO:tert-butanol (1:4 v/v)

      • 50 mM copper(II) sulfate (CuSO4) in water

      • 50 mM tris(2-carboxyethyl)phosphine (TCEP) in water

      • 1.25 mM this compound in water

    • Add the click reagent cocktail to the peptide solution to achieve final concentrations of 100 µM TBTA, 1 mM CuSO4, 1 mM TCEP, and 25 µM this compound.

    • Incubate the reaction mixture for 1 hour at room temperature with constant agitation.

  • Enrichment of Biotinylated Peptides:

    • Quench the reaction and proceed to enrichment using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound peptides. Recommended wash buffers include Pierce IP Lysis Buffer and PBS.

    • Elute the captured peptides using a high-organic, acidic buffer (e.g., 50% acetonitrile, 49% water, 1% trifluoroacetic acid) at 80°C for 10 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Concentrate the eluate in a vacuum concentrator and reconstitute in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid and 2.5% acetonitrile in water).

Protocol 2: Peptide Labeling with Desthiobiotin-azide and Mild Elution

This protocol utilizes desthiobiotin-azide for applications where harsh elution conditions are undesirable.

  • Protein Preparation, Digestion, and Click Chemistry:

    • Follow steps 1 and 2 from Protocol 1, substituting this compound with desthiobiotin-azide at the same concentration.

  • Enrichment of Desthiobiotinylated Peptides:

    • Perform the enrichment using streptavidin-coated beads as described in step 3 of Protocol 1.

  • Mild Elution of Peptides:

    • Instead of a harsh elution buffer, elute the desthiobiotinylated peptides by incubating the beads with a buffer containing free biotin, which will competitively displace the tagged peptides.

    • Alternatively, elution can be achieved using acidic conditions with an organic cosolvent.

  • Sample Preparation for Mass Spectrometry:

    • Prepare the eluted sample for LC-MS/MS analysis as described in step 4 of Protocol 1.

Concluding Remarks

The selection of a peptide labeling reagent for mass spectrometry is a critical decision that influences the depth and accuracy of proteomic analysis. While this compound offers a robust and effective method for peptide labeling, particularly when multiplexed with other PEG-ylated reagents, alternatives such as desthiobiotin-azide and cleavable biotin tags provide significant advantages in specific experimental contexts. Desthiobiotin-azide is ideal for applications requiring mild elution to preserve protein complexes or sensitive post-translational modifications. Acid-cleavable linkers, especially those based on DADPS, have demonstrated superior performance in terms of peptide identification yields.

By understanding the comparative performance and experimental considerations outlined in this guide, researchers can make informed decisions to optimize their chemoproteomic workflows, leading to more comprehensive and reliable data in their exploration of complex biological systems.

References

A Head-to-Head Comparison: Biotin-PEG5-azide Versus Other Azide-Containing Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of chemical biology and proteomics, the precise and efficient labeling of biomolecules is paramount. Azide-containing biotinylation reagents, which leverage the power of bioorthogonal click chemistry, have emerged as indispensable tools for researchers. Among these, Biotin-PEG5-azide has gained prominence. This guide provides an objective comparison of this compound with other azide-containing biotinylation reagents, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.

Introduction to Azide-Containing Biotinylation Reagents

Azide-containing biotinylation reagents are molecules that possess a biotin moiety for detection or purification via streptavidin affinity, an azide group for covalent ligation to alkyne-modified biomolecules through "click chemistry," and often a polyethylene glycol (PEG) spacer. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient reaction that forms a stable triazole linkage under mild, aqueous conditions, making it ideal for biological applications.

The length of the PEG spacer is a critical feature of these reagents, influencing their solubility, steric hindrance, and overall performance in various assays. This guide will focus on comparing this compound with its shorter-chain counterparts and non-PEGylated alternatives.

Performance Comparison: The Impact of the PEG Linker

The inclusion and length of a PEG spacer in biotin-azide reagents play a crucial role in their experimental performance. The primary advantages of a longer PEG linker, such as the one in this compound, include:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the biotinylation reagent, which is particularly beneficial when working with biomolecules in aqueous buffers, reducing the need for organic co-solvents that could perturb biological systems.

  • Reduced Steric Hindrance: The flexible PEG spacer distances the bulky biotin molecule from the labeled biomolecule. This minimizes steric hindrance, allowing for more efficient binding of the biotin to the pocket of streptavidin or avidin.

  • Minimized Non-specific Binding: PEGylation is known to reduce non-specific interactions between the labeled biomolecule and other surfaces or proteins, leading to lower background signals and improved signal-to-noise ratios in assays.

While advantageous, longer PEG linkers can in some cases slightly decrease the overall binding affinity to streptavidin compared to free biotin, though this is often outweighed by the benefits of reduced steric hindrance.

Quantitative Data Presentation

A key aspect of selecting a biotinylation reagent is its efficiency in labeling and enabling the identification of target biomolecules in complex mixtures. The following table summarizes quantitative data from a chemoproteomic study that compared the performance of Biotin-PEG3-azide, Biotin-PEG4-azide, and this compound in identifying probe-modified peptides from a cell lysate.

ReagentNumber of Identified Peptides (Average per DDA run)Key Physicochemical Properties
Biotin-PEG3-azide 13Molecular Weight: 444.55 g/mol Formula: C18H32N6O5S Solubility: Soluble in DMSO, DMF, water
Biotin-PEG4-azide 13Molecular Weight: 488.60 g/mol Formula: C20H36N6O6S Solubility: Soluble in DMSO, DMF
This compound 44Molecular Weight: 532.66 g/mol Formula: C22H40N6O7S Solubility: Soluble in DCM, acetonitrile, DMF, DMSO
Biotin-azide (no PEG) Not directly compared in this studyMolecular Weight: 255.34 g/mol Formula: C10H17N5OS Solubility: Less soluble in aqueous buffers compared to PEGylated versions

Data adapted from a study on one-pot, multiplexing click conjugation for identifying probe-modified peptides. The number of identified peptides reflects the efficiency of the entire workflow, including the biotinylation step.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving azide-containing biotinylation reagents.

Protocol 1: General Protein Biotinylation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with a Biotin-PEG-azide reagent.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG-azide (e.g., this compound) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (50 mM in DMSO/t-butanol)

  • Sodium ascorbate stock solution (1 M in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with the Biotin-PEG-azide reagent (final concentration 100-200 µM). Adjust the volume with the reaction buffer.

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO4 (final concentration 1 mM) and the ligand (final concentration 5 mM).

  • Initiate the Click Reaction: Add the CuSO4/ligand premix to the protein/biotin-azide mixture.

  • Add the Reducing Agent: Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Verification of Biotinylation: Confirm successful biotinylation by Western blot analysis using streptavidin-HRP or by mass spectrometry.

Protocol 2: Chemoproteomic Workflow for Target Identification

This protocol outlines a typical workflow for identifying the protein targets of a small molecule probe using biotin-azide reagents.

Materials:

  • Cells or tissue lysate

  • Alkyne-functionalized small molecule probe

  • Biotin-PEG-azide (e.g., this compound)

  • Click chemistry reagents (as in Protocol 1)

  • Streptavidin-conjugated beads (e.g., magnetic or agarose)

  • Wash buffers (e.g., PBS with detergents like SDS or Triton X-100)

  • Protease (e.g., trypsin) for on-bead digestion

  • Mass spectrometer for protein identification

Procedure:

  • Cell Treatment and Lysis: Treat cells with the alkyne-functionalized small molecule probe. Harvest and lyse the cells to obtain a protein lysate.

  • Click Reaction: Perform the CuAAC reaction as described in Protocol 1 to attach the biotin-PEG-azide to the probe-labeled proteins within the lysate.

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-conjugated beads to capture the labeled proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution and Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were targeted by the small molecule probe.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which can be interrogated using chemoproteomic approaches employing biotin-azide reagents to identify interaction partners and downstream signaling components.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruitment STAT3 STAT3 EGFR->STAT3 PLCg PLCγ EGFR->PLCg EGF EGF EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription PKC PKC PLCg->PKC

Caption: EGFR signaling pathway that can be studied using biotin-azide based proteomics.

Experimental Workflow Diagram

This diagram illustrates a typical chemoproteomic workflow for identifying protein-protein interactions or the targets of a small molecule probe.

Chemoproteomics_Workflow cluster_labeling Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_enrichment Step 3: Enrichment cluster_analysis Step 4: Analysis CellLabeling Incubate cells with alkyne-probe Lysis Cell Lysis CellLabeling->Lysis ClickReaction Add Biotin-PEG-azide & catalyst (CuAAC) Lysis->ClickReaction StreptavidinBeads Incubate with Streptavidin Beads ClickReaction->StreptavidinBeads Wash Wash to remove non-specific binders StreptavidinBeads->Wash Digestion On-bead Tryptic Digestion Wash->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS ProteinID Protein Identification LCMS->ProteinID

Caption: A typical chemoproteomic workflow using biotin-azide reagents.

Logical Relationship Diagram

This diagram illustrates the logical relationship and key features of different azide-containing biotinylation reagents.

Reagent_Comparison cluster_peg PEGylated Reagents cluster_nopeg Non-PEGylated Reagents Reagents Azide-Containing Biotinylation Reagents BiotinPEG5 This compound Reagents->BiotinPEG5 BiotinPEG4 Biotin-PEG4-azide Reagents->BiotinPEG4 BiotinPEG3 Biotin-PEG3-azide Reagents->BiotinPEG3 BiotinAzide Biotin-azide Reagents->BiotinAzide HighSolubility BiotinPEG5->HighSolubility Highest Solubility LowStericHindrance BiotinPEG5->LowStericHindrance Minimal Steric Hindrance HighEfficiency BiotinPEG5->HighEfficiency Highest Identification Efficiency LowSolubility BiotinAzide->LowSolubility Lower Solubility HighStericHindrance BiotinAzide->HighStericHindrance Potential Steric Hindrance

Caption: Key features of different azide-containing biotinylation reagents.

Conclusion

The choice of an azide-containing biotinylation reagent is a critical decision in the design of experiments for biomolecule labeling, detection, and purification. While non-PEGylated reagents are available, the incorporation of a PEG spacer offers significant advantages in terms of solubility and the reduction of steric hindrance.

Experimental data suggests that a longer PEG chain, as found in This compound , can lead to a higher number of identified peptides in complex proteomic samples, indicating superior performance in such applications. Researchers should consider the specific requirements of their experimental system, including the nature of the target biomolecule and the downstream analytical methods, when selecting the most appropriate biotinylation reagent. For applications requiring high sensitivity and minimal non-specific interactions, this compound represents a robust and effective choice.

References

A Researcher's Guide to Quality Control and Purity Assessment of Biotin-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Biotin-PEG5-azide in their workflows, ensuring the quality and purity of this critical reagent is paramount for reliable and reproducible results. This guide provides a comparative overview of the quality control measures and purity assessments for this compound, offering insights into the expected standards and the analytical techniques employed for its characterization.

Comparison of Supplier Specifications for this compound

The quality of this compound can vary between suppliers. Below is a summary of publicly available information from several vendors, highlighting key quality control parameters. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information.

SupplierPurity SpecificationAnalytical Methods MentionedCAS NumberMolecular Formula
BroadPharm 98%[1][2]NMR, SDS[1]1163732-89-5[1]C22H40N6O7S[1]
Conju-Probe >95%Not specified1163732-89-5C22H40N6O7S
GlpBio >98.00%HNMR, HPLC1163732-89-5C22H40N6O7S
PrecisePEG >96%Not specified1163732-89-5C22H40N6O7S
Sigma-Aldrich 96%COA, COO available1163732-89-5C22H40N6O7S

Experimental Protocols for Quality Control

The following are representative experimental protocols for the key analytical techniques used to assess the quality and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to confirm the chemical structure and identity of this compound. While specific protocols may vary, a general procedure is outlined below.

Objective: To verify the chemical structure of this compound by analyzing the chemical shifts and coupling constants of its protons (¹H NMR).

Methodology:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: ¹H NMR spectra are acquired.

  • Data Analysis: The chemical shifts (δ) of the protons in the biotin and PEG moieties are compared to expected values. The integration of the peaks should correspond to the number of protons in different parts of the molecule. For example, characteristic signals for the biotin ring protons and the repeating ethylene glycol units of the PEG linker are expected.

Expected Results: The resulting spectrum should be consistent with the known structure of this compound. The absence of significant impurity peaks confirms the sample's purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound by separating it from any impurities.

Objective: To quantify the purity of the this compound sample.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient of two solvents is typically used, such as:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the compound and any impurities.

  • Detection: The eluate is monitored by UV detection at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results: A high-purity sample will show a single major peak corresponding to this compound. The purity is often reported as a percentage of the main peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

Objective: To verify the identity of the compound by determining its molecular mass.

Methodology:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Sample Introduction: The sample, dissolved in a suitable solvent, is infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode.

  • Data Analysis: The spectrum is analyzed for the presence of the expected molecular ion peak. For this compound (C₂₂H₄₀N₆O₇S), the expected monoisotopic mass is approximately 532.27 g/mol . Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ may also be observed.

Expected Results: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound, confirming its identity. A study utilizing this compound in a "MixClick" chemical proteomics workflow identified peptides tagged with this reagent, demonstrating its utility and providing mass spectrometry data for the modified peptides.

Visualizing Workflows and Pathways

To further aid in the understanding of the quality control process and the application of this compound, the following diagrams have been generated.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_final Final Product Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Structure Verification) Purification->NMR HPLC HPLC (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS CoA Certificate of Analysis (Documentation) NMR->CoA HPLC->CoA MS->CoA Packaging Packaging & Shipping CoA->Packaging Click_Chemistry_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Downstream Application BiotinPEG5Azide This compound CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) BiotinPEG5Azide->CuAAC AlkyneProtein Alkyne-modified Protein AlkyneProtein->CuAAC BiotinylatedProtein Biotinylated Protein CuAAC->BiotinylatedProtein Streptavidin Streptavidin Affinity Purification/Detection BiotinylatedProtein->Streptavidin Reagent_Selection Start Start: Need for Biotinylation Reagent Purity Is >98% purity required? Start->Purity Cost Is cost the primary concern? Purity->Cost No SupplierA Select supplier with >98% purity spec (e.g., BroadPharm, GlpBio) Purity->SupplierA Yes Cost->SupplierA No SupplierB Select supplier with >95% purity spec (e.g., Conju-Probe) Cost->SupplierB Yes RequestCoA Request lot-specific CoA from selected supplier(s) SupplierA->RequestCoA SupplierB->RequestCoA FinalDecision Final Decision RequestCoA->FinalDecision

References

The Strategic Advantage of Biotin-PEG5-azide in Bioorthogonal Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise labeling and tracking of biomolecules, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Biotin-PEG5-azide with alternative labeling reagents, highlighting its distinct advantages in bioorthogonal applications. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing your labeling strategies.

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environment. At the heart of this revolution are "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound has emerged as a premier reagent for these applications, offering a unique combination of features that enhance labeling efficiency, solubility, and accessibility of the biotin tag for detection and purification.

Key Advantages of the PEG5 Linker

The inclusion of a five-unit polyethylene glycol (PEG) spacer between the biotin and the reactive azide group is not a trivial design choice. This hydrophilic and flexible linker imparts several beneficial properties compared to non-PEGylated or shorter-chain PEG alternatives.

One of the primary advantages is increased aqueous solubility . Many biotinylation reagents lacking a PEG linker are sparingly soluble in aqueous buffers, which can lead to aggregation and reduced labeling efficiency. The hydrophilic nature of the PEG5 chain significantly improves the water solubility of this compound, ensuring homogenous reaction conditions and preventing the precipitation of labeled biomolecules.[1][2]

Furthermore, the PEG5 linker acts as a flexible spacer arm that reduces steric hindrance . The biotin-binding pockets of avidin and streptavidin are located below the protein surface. A longer linker allows the biotin moiety to more easily access these binding sites, especially when attached to bulky proteins or complex biological assemblies. This can lead to more efficient capture and detection of biotinylated targets.[1][3]

Performance Comparison of Biotinylation Reagents

The choice of bioorthogonal labeling strategy and the specific reagent can significantly impact the outcome of an experiment. Here, we compare this compound to other common alternatives.

FeatureThis compoundNon-PEGylated Biotin-AzideBiotin-Alkyne (for CuAAC)Biotin-DBCO (for SPAAC)
Reaction Type CuAAC or SPAACCuAAC or SPAACCuAACSPAAC
Solubility High in aqueous buffersLow in aqueous buffersVariable, often requires organic co-solventsGenerally good
Steric Hindrance Minimized due to long, flexible PEG5 linkerHigh, can impede biotin-avidin bindingDependent on linker, if anyReduced by the DBCO structure itself
Labeling Efficiency HighCan be lower due to solubility and steric issuesGenerally high in CuAACHigh, but can be slower than CuAAC
Biocompatibility Dependent on reaction (SPAAC is copper-free)Dependent on reactionRequires copper catalyst (can be toxic to cells)Copper-free, suitable for live-cell imaging
Background Labeling Generally lowCan be higher due to non-specific binding of aggregatesCan have background from endogenous alkynes (rare)Low

Quantitative Comparison of PEG Linker Length in Proteomic Studies

A study comparing the efficiency of homologous biotinyl azides with varying PEG linker lengths (PEG3, PEG4, and PEG5) in identifying probe-modified peptides in a chemical proteomics workflow demonstrated the impact of the linker on experimental outcomes. The one-pot triplex tagging approach, which utilized a mixture of these reagents, yielded the highest number of peptide identifications per mass spectrometry run, suggesting that a variety of linker lengths can be beneficial in complex samples.

WorkflowNumber of DDA MS/MS RunsTotal Peptides IdentifiedAverage Identifications per Run
MixClick (One-pot triplex tagging with Biotin-PEG3/4/5-azide) 626344
Analysis-and-Grouping (Individual tagging and separate analysis) 1722513

Data adapted from a study on identifying probe-modified peptides. DDA MS/MS refers to Data-Dependent Acquisition Tandem Mass Spectrometry.

This data suggests that while individual performance can be context-dependent, the use of longer PEG linkers like PEG5 contributes to successful and efficient labeling in complex biological mixtures.

Experimental Protocols

To provide a practical framework for comparing biotinylation reagents, we present a detailed protocol for labeling and detecting metabolically incorporated azido sugars on the cell surface.

Protocol: Comparative Analysis of this compound and a Non-PEGylated Biotin-Azide for Labeling Cell Surface Glycans

Objective: To compare the labeling efficiency of this compound and a non-PEGylated biotin-azide in detecting glycoproteins on the surface of cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa or Jurkat cells)

  • Cell culture medium and supplements

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • This compound

  • Non-PEGylated Biotin-Azide

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-Alexa Fluor 488)

  • Fluorescence microscope or flow cytometer

Methodology:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Incubate the cells for 48-72 hours in a medium supplemented with 25-50 µM Ac4ManNAz. This allows for the metabolic incorporation of azido sugars into cell surface glycans.

    • Include a control group of cells cultured without Ac4ManNAz.

  • Bioorthogonal Labeling (CuAAC):

    • Prepare fresh stock solutions: 20 mM CuSO4 in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.

    • Wash the cells three times with cold PBS.

    • Prepare the "click" reaction cocktail. For each sample, mix:

      • 100 µM this compound or non-PEGylated Biotin-Azide

      • 1 mM CuSO4

      • 1 mM THPTA

      • 2 mM Sodium Ascorbate in PBS.

    • Incubate the cells with the reaction cocktail for 1 hour at room temperature.

    • Wash the cells three times with PBS to remove unreacted labeling reagents.

  • Detection:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

    • Incubate the cells with a solution of Streptavidin-Alexa Fluor 488 (or other fluorescently labeled streptavidin) in PBS with 1% BSA for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Analysis:

    • Fluorescence Microscopy: Mount the cells on a slide and visualize the fluorescence signal. Compare the intensity of the green fluorescence between cells labeled with this compound and those labeled with the non-PEGylated version.

    • Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. This will provide a quantitative measure of the labeling efficiency for each reagent.

Visualizing Workflows and Pathways

Logical Relationship of Advantages

The benefits of using this compound can be visualized as a logical flow leading to improved experimental outcomes.

advantages cluster_reagent This compound Properties cluster_benefits Key Advantages cluster_outcomes Improved Experimental Outcomes Biotin Biotin PEG5_Linker PEG5 Linker Solubility Increased Aqueous Solubility PEG5_Linker->Solubility Steric_Hindrance Reduced Steric Hindrance PEG5_Linker->Steric_Hindrance Azide_Group Azide Group Bioorthogonality Bioorthogonal Reactivity Azide_Group->Bioorthogonality Efficiency Higher Labeling Efficiency Solubility->Efficiency Background Lower Background Signal Solubility->Background Detection Enhanced Detection & Purification Steric_Hindrance->Detection Bioorthogonality->Efficiency

Advantages of this compound.
Experimental Workflow for EGFR Proximity Labeling

Proximity labeling techniques, such as those using APEX2 or TurboID fused to a protein of interest, allow for the identification of interacting and nearby proteins within a living cell. Biotin-azide reagents can be used in a subsequent step for the enrichment of these biotinylated proteins if an alkyne-containing tyramide is used in the initial labeling step. The following diagram illustrates a typical workflow for studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

egfr_workflow Transfection 1. Transfect cells with EGFR-APEX2 construct Starvation 2. Serum starve cells Transfection->Starvation Preincubation 3. Preincubate with Biotin-Tyramide Starvation->Preincubation EGF_Stimulation 4. Stimulate with EGF (time course) Preincubation->EGF_Stimulation Labeling 5. Add H2O2 for 1 min to initiate proximity labeling EGF_Stimulation->Labeling Lysis 6. Lyse cells and quench reaction Labeling->Lysis Enrichment 7. Streptavidin affinity purification of biotinylated proteins Lysis->Enrichment Digestion 8. On-bead digestion of proteins Enrichment->Digestion MS_Analysis 9. LC-MS/MS analysis of peptides Digestion->MS_Analysis Data_Analysis 10. Identify and quantify EGFR-proximal proteins MS_Analysis->Data_Analysis

EGFR proximity labeling workflow.
EGFR Signaling Pathway Overview

The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Bioorthogonal labeling can be employed to identify and track EGFR and its interacting partners throughout this process.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Activates Transcription Gene Transcription RAF_MEK_ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates Cell_Response Cell Proliferation, Survival, etc. Transcription->Cell_Response Leads to

Simplified EGFR signaling pathway.

References

A Head-to-Head Battle: Copper-Catalyzed vs. Copper-Free Click Chemistry for Biotin-PEG5-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in bioconjugation strategies. This guide provides a comprehensive, data-driven comparison of these two powerful methodologies, focusing on their application with Biotin-PEG5-azide, a versatile reagent for introducing biotin moieties onto target molecules.

The "click" reaction, a concept introduced by K.B. Sharpless, has revolutionized bioconjugation with its high efficiency, selectivity, and biocompatibility. The two most prominent forms of this reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. This guide delves into a comparative analysis of these two methods when using this compound, offering insights into their respective strengths and weaknesses to aid in the selection of the optimal technique for your research needs.

Quantitative Performance: A Tale of Two Chemistries

The decision to employ either CuAAC or SPAAC often hinges on key performance metrics such as reaction kinetics, efficiency, and biocompatibility. The following tables summarize the quantitative and qualitative differences between the two approaches for the conjugation of this compound.

Table 1: Quantitative Comparison of CuAAC and SPAAC with Biotin-PEG-Azide

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.Catalyst-free cycloaddition between a strained cyclooctyne (e.g., DBCO) and an azide.
Reaction Kinetics Generally very fast, with second-order rate constants in the range of 10² to 10³ M⁻¹s⁻¹. The rate is highly dependent on the ligand used to stabilize the copper(I) catalyst.Slower than CuAAC, with second-order rate constants typically in the range of 0.1 to 1 M⁻¹s⁻¹. The presence of a PEG linker, as in this compound, can increase the reaction rate by reducing steric hindrance.[1]
Reaction Yield Typically provides quantitative or near-quantitative yields.[2]Can achieve high, often near-quantitative, yields, though may require longer reaction times or higher concentrations compared to CuAAC.[3]
Biocompatibility The copper(I) catalyst is cytotoxic, which can be a major concern for in vivo applications. However, the use of chelating ligands can mitigate this toxicity.Excellent biocompatibility due to the absence of a cytotoxic metal catalyst, making it ideal for live-cell imaging and in vivo studies.[4]
Reaction Conditions Requires a copper(I) source (often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).Proceeds under physiological conditions (pH, temperature) without the need for any catalyst.
Primary Applications In vitro bioconjugation, material science, proteomics, and applications where cytotoxicity is not a primary concern or can be managed.[5]Live-cell imaging, in vivo studies, and applications requiring high biocompatibility.

Experimental Deep Dive: Protocols for Success

To provide a practical understanding of these two methodologies, detailed experimental protocols for the conjugation of this compound are outlined below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Modified Protein

This protocol describes a general method for labeling an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate solution (e.g., 100 mM in deionized water, freshly prepared)

  • Deionized water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-100 µM) and this compound (e.g., 2-10 molar excess over the protein). Add deionized water to adjust the final volume.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.

  • Initiate the Reaction: Add the CuSO₄/THPTA premix to the reaction mixture to achieve a final copper concentration of 0.1-1 mM.

  • Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Remove the excess reagents and byproducts by a suitable method such as size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-Modified Protein

This protocol outlines a general procedure for the copper-free labeling of a dibenzocyclooctyne (DBCO)-modified protein with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (if needed to dissolve this compound)

  • Deionized water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein (e.g., to a final concentration of 10-100 µM) and this compound (e.g., 2-10 molar excess over the protein). If this compound is first dissolved in DMSO, ensure the final DMSO concentration in the reaction mixture is low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the biotinylated protein from excess this compound using a suitable method like size-exclusion chromatography or dialysis.

Visualizing the Workflow: A Tale of Two Paths

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, depict the workflows for both CuAAC and SPAAC, along with a comparative diagram highlighting their key differences.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-Protein Alkyne-Protein Reaction_Vessel Reaction Incubation Alkyne-Protein->Reaction_Vessel This compound This compound This compound->Reaction_Vessel CuSO4 CuSO4 Catalyst_Premix Catalyst_Premix CuSO4->Catalyst_Premix THPTA_Ligand THPTA Ligand THPTA_Ligand->Catalyst_Premix Sodium_Ascorbate Sodium Ascorbate Sodium_Ascorbate->Reaction_Vessel Purification Purification (e.g., SEC, Dialysis) Reaction_Vessel->Purification Catalyst_Premix->Reaction_Vessel Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein Final Product

CuAAC Experimental Workflow

SPAAC_Workflow cluster_reactants Reactants DBCO-Protein DBCO-Protein Reaction_Vessel Reaction Incubation (Catalyst-Free) DBCO-Protein->Reaction_Vessel This compound This compound This compound->Reaction_Vessel Purification Purification (e.g., SEC, Dialysis) Reaction_Vessel->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein Final Product

SPAAC Experimental Workflow

Comparative_Analysis cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Copper-Free (SPAAC) Click_Chemistry Click Chemistry for This compound Conjugation CuAAC_Node Requires Copper(I) Catalyst + Ligand + Reducing Agent Click_Chemistry->CuAAC_Node  Catalytic Path SPAAC_Node Catalyst-Free (Strain-Promoted) Click_Chemistry->SPAAC_Node  Bioorthogonal Path CuAAC_Kinetics Fast Kinetics CuAAC_Node->CuAAC_Kinetics CuAAC_Biocompatibility Cytotoxicity Concerns CuAAC_Node->CuAAC_Biocompatibility SPAAC_Kinetics Slower Kinetics SPAAC_Node->SPAAC_Kinetics SPAAC_Biocompatibility High Biocompatibility SPAAC_Node->SPAAC_Biocompatibility

CuAAC vs. SPAAC Comparison

Application in Biological Systems: Metabolic Glycoprotein Labeling

A prominent application for Biotin-PEG-azide is in the field of metabolic glycoengineering. In this approach, cells are cultured with an unnatural sugar containing an azide group. This azido-sugar is metabolized and incorporated into the glycan chains of glycoproteins. The azide handle on the cell surface can then be detected by reaction with a probe, such as a DBCO-functionalized fluorophore or this compound for subsequent enrichment and analysis. This powerful technique allows for the study of glycan dynamics and the identification of specific glycoproteins.

The workflow for metabolic glycoprotein labeling followed by click chemistry detection is illustrated below.

Metabolic_Labeling_Workflow cluster_detection Detection via Click Chemistry Azido_Sugar Azido-Sugar (e.g., Ac4ManNAz) Cell_Culture Cell Incubation Azido_Sugar->Cell_Culture Metabolic_Incorporation Metabolic Incorporation of Azide into Glycoproteins Cell_Culture->Metabolic_Incorporation Cell_Surface_Display Cell Surface Display of Azido-Glycoproteins Metabolic_Incorporation->Cell_Surface_Display CuAAC_Detection CuAAC (with Alkyne-Biotin) Cell_Surface_Display->CuAAC_Detection  Catalytic Labeling SPAAC_Detection SPAAC (with DBCO-Biotin) Cell_Surface_Display->SPAAC_Detection  Bioorthogonal Labeling Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) CuAAC_Detection->Analysis SPAAC_Detection->Analysis

Metabolic Glycoprotein Labeling

Conclusion: Making the Right Choice

The selection between copper-catalyzed and copper-free click chemistry for this compound conjugation is highly dependent on the specific experimental context.

  • CuAAC is the method of choice for applications where reaction speed is paramount and potential cytotoxicity can be tolerated or mitigated, such as in vitro conjugation and materials science. Its high reaction rates and yields make it a robust and efficient tool.

  • SPAAC shines in applications involving living systems. Its exceptional biocompatibility makes it the superior choice for live-cell imaging, in vivo labeling, and other studies where maintaining cellular integrity is crucial. While generally slower than CuAAC, the development of more reactive strained alkynes and the rate-enhancing effect of PEG linkers continue to make SPAAC an increasingly attractive option.

By carefully considering the quantitative data, experimental protocols, and the specific requirements of your research, you can confidently select the optimal click chemistry approach to successfully employ this compound in your bioconjugation strategies.

References

Confirming Biotin-PEG5-Azide Labeling: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in drug development and proteomics, the successful covalent attachment of Biotin-PEG5-azide to a target molecule via click chemistry is a critical first step. Confirmation of this labeling is paramount for the validity of downstream applications. This guide provides a detailed comparison of four common methods for verifying biotinylation: Western blot analysis, Dot blot, Fluorescent Streptavidin Gel Mobility Shift Assay, and Mass Spectrometry. We present their underlying principles, detailed experimental protocols, and a quantitative comparison to aid in selecting the most appropriate method for your research needs.

Performance Comparison of Biotinylation Detection Methods

The choice of detection method depends on various factors, including the required sensitivity, the nature of the desired data (qualitative vs. quantitative), available equipment, and time constraints. The following table summarizes the key performance characteristics of each technique.

FeatureWestern BlotDot BlotFluorescent Gel Mobility Shift AssayMass Spectrometry
Principle Immunoassay after protein separation by sizeDirect immunoassay on a membraneElectrophoretic mobility shift upon streptavidin bindingMeasures mass-to-charge ratio to identify modification
Data Output Semi-quantitative, Molecular WeightSemi-quantitative, No MW informationSemi-quantitative, Labeling EfficiencyQuantitative, Site of Labeling, Molecular Weight
Sensitivity Nanogram (ng) to Picogram (pg) range[1][2]Picogram (pg) range[2]Picomole (pmol) range[3][4]Femtomole (fmol) to attomole (amol) range
Specificity High (dependent on antibody)Moderate (potential for non-specific binding)High (based on specific biotin-streptavidin interaction)Very High (identifies specific mass shift)
Time to Result 1-2 days2-4 hours2-3 hours1-3 days (instrument and analysis dependent)
Cost ModerateLowLow to ModerateHigh
Key Advantage Provides molecular weight information.High throughput and rapid screening.Simple, no blotting required, good for efficiency estimation.Definitive confirmation and site of labeling.
Key Disadvantage Time-consuming and labor-intensive.No molecular weight information.Not suitable for complex mixtures.Requires specialized equipment and expertise.

Experimental Workflows and Methodologies

The following sections provide detailed protocols for each detection method, preceded by a generalized workflow for labeling a target protein with this compound via copper-catalyzed click chemistry.

Workflow 1: this compound Labeling via Click Chemistry

This initial workflow describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach this compound to an alkyne-modified protein.

cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_cleanup Sample Cleanup p1 Aliquot Alkyne- Modified Protein r1 Combine Protein, Buffer, and this compound p1->r1 p2 Prepare Biotin-PEG5- Azide Stock p2->r1 p3 Prepare CuSO4, TBTA, and TCEP Stocks r2 Add TCEP (Reducing Agent) p3->r2 r3 Add CuSO4/TBTA (Catalyst) p3->r3 r1->r2 r2->r3 r4 Incubate at RT r3->r4 c1 Precipitate Protein (e.g., Acetone) r4->c1 c2 Wash and Resuspend Labeled Protein c1->c2

Caption: General workflow for labeling an alkyne-modified protein with this compound.

Protocol for this compound Labeling:

  • Prepare Reagents:

    • Dissolve the alkyne-modified protein in a suitable buffer (e.g., PBS).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare stock solutions of 50 mM copper(II) sulfate (CuSO4) in water, 1.7 mM tris(benzyltriazolylmethyl)amine (TBTA) in DMSO:tert-butanol (1:4), and 50 mM tris(2-carboxyethyl)phosphine (TCEP) in water.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-2 mg/mL) with the this compound stock solution (final concentration 25-100 µM).

    • Add TCEP to a final concentration of 1 mM and vortex briefly.

    • Add the CuSO4 and TBTA stock solutions to final concentrations of 1 mM and 100 µM, respectively.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Protein Precipitation and Cleanup:

    • Precipitate the protein by adding 4 volumes of cold acetone and incubate at -20°C for at least 1 hour.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the protein.

    • Discard the supernatant and wash the pellet with cold acetone or methanol.

    • Resuspend the protein pellet in a buffer compatible with the downstream detection method.

Method 1: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a complex mixture. After separation by size, the biotinylated protein is identified using a streptavidin-enzyme conjugate.

Experimental Workflow

s1 SDS-PAGE Separation s2 Protein Transfer (to PVDF/Nitrocellulose) s1->s2 s3 Blocking (e.g., 5% BSA or Milk) s2->s3 s4 Incubation with Streptavidin-HRP s3->s4 s5 Washing Steps (e.g., TBST) s4->s5 s6 Chemiluminescent Substrate Addition s5->s6 s7 Signal Detection (Imaging System) s6->s7

Caption: Workflow for Western blot detection of biotinylated proteins.

Detailed Protocol
  • SDS-PAGE:

    • Load the biotinylated protein sample and a negative control (unlabeled protein) onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation:

    • Dilute streptavidin-HRP conjugate in blocking buffer (typically 1:5,000 to 1:20,000 dilution).

    • Incubate the membrane with the diluted streptavidin-HRP for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

Method 2: Dot Blot

The dot blot is a simplified version of the Western blot where the protein sample is directly applied to a membrane without prior electrophoresis. It is ideal for rapid screening of multiple samples.

Experimental Workflow

d1 Spot Sample onto Membrane d2 Air Dry Membrane d1->d2 d3 Blocking (e.g., 5% BSA) d2->d3 d4 Incubation with Streptavidin-HRP d3->d4 d5 Washing Steps (TBST) d4->d5 d6 Chemiluminescent Substrate Addition d5->d6 d7 Signal Detection d6->d7

Caption: Workflow for Dot blot detection of biotinylated proteins.

Detailed Protocol
  • Sample Application:

    • Pipette 1-2 µL of the biotinylated protein sample and a negative control directly onto a nitrocellulose or PVDF membrane.

    • Allow the spots to air dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer (5% non-fat dry milk or 3% BSA in TBST) and incubate for 30-60 minutes at room temperature.

  • Streptavidin-HRP Incubation:

    • Incubate the membrane in diluted streptavidin-HRP conjugate for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate and detect the signal.

Method 3: Fluorescent Streptavidin Gel Mobility Shift Assay

This technique relies on the principle that binding of streptavidin to a biotinylated protein will cause a significant increase in its molecular weight, resulting in a retarded migration (shift) on an SDS-PAGE gel. Using a fluorescently labeled streptavidin allows for direct in-gel visualization.

Experimental Workflow

g1 Incubate Biotinylated Protein with Fluorescent Streptavidin g2 Prepare Samples (with and without Streptavidin) g1->g2 g3 SDS-PAGE Separation g2->g3 g4 In-Gel Fluorescence Imaging g3->g4 g5 (Optional) Coomassie Staining for Total Protein g4->g5

Caption: Workflow for the fluorescent streptavidin gel mobility shift assay.

Detailed Protocol
  • Sample Preparation:

    • In separate tubes, prepare the following samples:

      • Biotinylated protein alone.

      • Biotinylated protein + fluorescently labeled streptavidin (e.g., Streptavidin-GFP). Incubate at room temperature for 15 minutes.

      • Unlabeled protein (negative control).

      • Unlabeled protein + fluorescent streptavidin.

  • SDS-PAGE:

    • Add non-reducing SDS sample buffer to each sample. Do not boil the samples containing streptavidin as this can disrupt the interaction.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis.

  • In-Gel Imaging:

    • After electrophoresis, rinse the gel with deionized water.

    • Visualize the gel using a UV or laser-based gel imager set to the appropriate excitation and emission wavelengths for the fluorophore. A shifted, fluorescent band indicates successful biotinylation.

  • Total Protein Staining (Optional):

    • The gel can then be stained with Coomassie Brilliant Blue to visualize all protein bands.

Method 4: Mass Spectrometry

Mass spectrometry (MS) is the most definitive method for confirming biotinylation. It not only confirms the presence of the biotin tag but can also identify the specific amino acid residue(s) that have been modified.

Experimental Workflow

m1 Protein Digestion (e.g., Trypsin) m2 (Optional) Enrichment of Biotinylated Peptides m1->m2 m3 LC-MS/MS Analysis m2->m3 m4 Data Analysis: Identify Peptides with Biotin-PEG5 Mass Shift m3->m4

Caption: Workflow for mass spectrometry analysis of biotinylated proteins.

Detailed Protocol
  • Sample Preparation:

    • The biotinylated protein is reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.

  • Enrichment (Optional but Recommended):

    • Biotinylated peptides can be enriched from the complex mixture using streptavidin-coated beads. The bound peptides are then washed extensively and eluted.

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database.

    • The search parameters are set to include a variable modification corresponding to the mass of the this compound that has reacted with an alkyne-containing amino acid.

    • Successful identification of peptides with this specific mass shift confirms biotinylation and pinpoints the site of modification. A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) can significantly improve the detection of biotinylated peptides.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG5-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

This document provides detailed procedural guidance for the safe and proper disposal of Biotin-PEG5-azide, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The primary hazard associated with this compound is its azide functional group, which necessitates specific handling and disposal methods to mitigate risks of toxicity and potential explosivity.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProvides a barrier against accidental spills.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.

Core Hazards of the Azide Functional Group

The disposal procedures outlined below are primarily driven by the reactive and toxic nature of the azide group. Key hazards include:

  • Toxicity : Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Reactivity with Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.

  • Formation of Explosive Metal Azides : A critical concern is the potential for azides to react with heavy metals such as lead, copper, silver, and mercury, which can be present in plumbing systems. These reactions can form highly shock-sensitive and explosive metal azides. For this reason, azide-containing solutions must never be disposed of down the drain .[1][2]

Disposal Decision Workflow

The appropriate disposal route for this compound depends on its concentration and the nature of the waste stream (solid, liquid, or contaminated materials). The following workflow provides a decision-making framework for its proper disposal.

DisposalWorkflow start Identify Waste Type solid_waste Unused/Expired Solid start->solid_waste liquid_waste Solutions start->liquid_waste contaminated_materials Contaminated Labware start->contaminated_materials hazardous_waste Dispose as Hazardous Waste solid_waste->hazardous_waste Direct Disposal liquid_waste->hazardous_waste Concentrated or Organic Solvent Solution deactivation Chemical Deactivation (for dilute aqueous solutions) liquid_waste->deactivation contaminated_materials->hazardous_waste Direct Disposal neutralize_dispose Neutralize & Dispose per Institutional Guidelines deactivation->neutralize_dispose

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Unused/Expired Solid this compound and Contaminated Labware

Solid waste, including unused or expired product and contaminated materials (e.g., pipette tips, weighing boats, gloves), should be treated as hazardous waste.

Procedure:

  • Segregation: Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. Do not mix with other waste streams.

  • Labeling: The container must be labeled as "Hazardous Waste: Contains this compound". Include the chemical name, approximate amount, and the date of initial waste accumulation.

  • Storage: Store the sealed container in a designated and properly ventilated waste accumulation area, away from incompatible materials, particularly acids.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Solutions Containing this compound

The disposal method for liquid waste depends on the solvent and concentration.

Procedure:

  • Segregation: Collect all solutions in a dedicated, leak-proof, and chemically compatible hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste: Contains this compound" and list all solvent components and their approximate concentrations.

  • Storage: Store the sealed container in a designated secondary containment bin within a ventilated area, away from acids.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.

For dilute aqueous solutions, chemical deactivation of the azide group is a viable option to render the waste non-hazardous before disposal.[1] This procedure must be performed in a chemical fume hood.

Experimental Protocol: Deactivation of Azide with Nitrous Acid

Materials:

  • Aqueous solution of this compound (≤5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked round-bottom flask equipped with a dropping funnel

  • pH paper or pH meter

Procedure:

  • Setup: Place the azide solution in the three-necked flask and begin stirring.

  • Addition of Sodium Nitrite: Add a 20% aqueous solution of sodium nitrite. Use a ratio of approximately 1.5 grams of sodium nitrite for every 1 gram of the azide compound in the solution.

  • Acidification: Slowly add the 20% sulfuric acid solution via the dropping funnel until the solution is acidic (pH < 4). Caution: This reaction generates nitric oxide gas, so efficient ventilation is crucial. The order of addition is critical.

  • Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Verification (Optional but Recommended): Test for the presence of residual azide using a ferric chloride spot test.

  • Neutralization and Final Disposal: Once the azide is fully deactivated, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8. The resulting solution can then be disposed of according to your institution's guidelines for non-hazardous aqueous waste.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG5-azide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists working with Biotin-PEG5-azide must adhere to stringent safety protocols to mitigate potential hazards associated with this azide-containing compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and proper disposal plans to ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of personal protective equipment. Due to the potential hazards of azide compounds, which can be toxic and potentially explosive under certain conditions, a comprehensive PPE strategy is crucial.[1][2]

PPE ComponentSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity situations, silver shield gloves under nitrile are recommended.[1][3]Provides an extra layer of protection against skin absorption, a potential route of exposure for azide compounds.[1]
Eye and Face Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes.Protects against accidental splashes and potential projectiles.
Body Protection A fully buttoned, flame-retardant lab coat worn over long-sleeved clothing and long pants is mandatory.Prevents skin contact with the compound.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from potential spills.
Respiratory Protection All manipulations should be performed in a certified chemical fume hood.Minimizes the risk of inhalation. If a fume hood is not available, a respirator with an appropriate cartridge may be necessary.

Experimental Workflow for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following workflow outlines the key steps to be followed.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Experimental Use cluster_disposal Waste Disposal receiving Inspect Container for Damage storage Store at -20°C in a Tightly Sealed Container [7, 8] receiving->storage If intact ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound Using Plastic/Ceramic Spatula [5] fume_hood->weighing dissolving Dissolve in Appropriate Solvent (e.g., DMSO) [7] weighing->dissolving experiment Perform Experiment Following Protocol dissolving->experiment liquid_waste Collect Liquid Waste in a Labeled, Sealed Container experiment->liquid_waste solid_waste Collect Solid Waste in a Separate Labeled Container experiment->solid_waste ehs Contact Environmental Health & Safety (EHS) for Pickup liquid_waste->ehs solid_waste->ehs

Workflow for the safe handling of this compound.

Detailed Methodologies

Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks. This compound should be stored at -20°C in a tightly sealed container in a dry place.

Preparation of Stock Solutions:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. All work should be conducted in a certified chemical fume hood.

  • Weighing: Use plastic or ceramic spatulas to handle the solid compound to avoid any potential reaction with metal.

  • Dissolving: Biotin-azide is soluble in organic solvents like DMSO at a concentration of approximately 5 mg/ml. To prepare a stock solution, dissolve the compound in the solvent of choice, purging with an inert gas. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Aqueous solutions should not be stored for more than one day.

Disposal Plan: Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and potential hazards.

  • Aqueous Waste: All aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Under no circumstances should azide solutions be poured down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.

  • Decontamination: The work area should be decontaminated after use.

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal liquid Liquid Waste (Solutions containing this compound) liquid_container Designated, Labeled, Sealed Liquid Waste Container liquid->liquid_container solid Solid Waste (Contaminated gloves, tips, etc.) solid_container Designated, Labeled Solid Waste Container solid->solid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) liquid_container->ehs_pickup solid_container->ehs_pickup

Decision tree for the disposal of this compound waste.

By adhering to these safety protocols and operational procedures, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.